TLQP-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C107H170N40O26 |
|---|---|
Molecular Weight |
2432.7 g/mol |
IUPAC Name |
2-[2-[[1-[1-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[1-[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C107H170N40O26/c1-54(2)40-69(140-98(167)82(109)59(8)150)90(159)134-67(30-31-81(108)151)99(168)146-38-18-28-79(146)101(170)144-36-16-27-78(144)97(166)130-58(7)85(154)142-75(49-148)95(164)143-76(50-149)94(163)133-65(23-13-33-122-105(112)113)87(156)131-64(22-12-32-121-104(110)111)86(155)132-66(24-14-34-123-106(114)115)88(157)137-72(44-62-47-119-52-126-62)92(161)136-70(42-60-20-10-9-11-21-60)91(160)139-73(45-63-48-120-53-127-63)93(162)138-71(43-61-46-118-51-125-61)89(158)128-56(5)84(153)141-74(41-55(3)4)100(169)147-39-19-29-80(147)102(171)145-37-17-26-77(145)96(165)129-57(6)83(152)135-68(103(172)173)25-15-35-124-107(116)117/h9-11,20-21,46-48,51-59,64-80,82,148-150H,12-19,22-45,49-50,109H2,1-8H3,(H2,108,151)(H,118,125)(H,119,126)(H,120,127)(H,128,158)(H,129,165)(H,130,166)(H,131,156)(H,132,155)(H,133,163)(H,134,159)(H,135,152)(H,136,161)(H,137,157)(H,138,162)(H,139,160)(H,140,167)(H,141,153)(H,142,154)(H,143,164)(H,172,173)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124) |
InChI Key |
PWWMOXVVMRPYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of VGF-Derived Peptide TLQP-21: A Technical Guide
An In-depth Examination of its Functions, Signaling Pathways, and Experimental Methodologies for Researchers and Drug Development Professionals.
Introduction
The neurosecretory protein VGF (non-acronymic) is a precursor for a variety of bioactive peptides with diverse physiological roles.[1][2] Among these, the 21-amino acid peptide TLQP-21 has emerged as a significant modulator of numerous biological processes, including metabolic regulation, pain, inflammation, and neuroprotection.[3][4][5] This technical guide provides a comprehensive overview of the functions of this compound, its underlying signaling mechanisms, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Core Functions of this compound
This compound exhibits a remarkable pleiotropy, influencing a wide array of physiological systems. Its primary functions are summarized below:
-
Metabolic Regulation: this compound plays a crucial role in energy homeostasis. Central administration of this compound has been shown to increase energy expenditure and prevent diet-induced obesity in rodent models.[6][7] It enhances β-adrenergic-induced lipolysis in adipocytes, contributing to the reduction of fat mass.[8][9] This peptide also influences glucose metabolism, with some studies suggesting a role in modulating insulin secretion.[10]
-
Pain Modulation: The peptide has a dual role in nociception that is dependent on the site of action. When administered centrally (intracerebroventricularly), this compound can produce an analgesic effect in models of inflammatory pain.[11][12] Conversely, peripheral or intrathecal administration can lead to hyperalgesia, suggesting its involvement in pro-nociceptive pathways in the peripheral nervous system and spinal cord.[10][13]
-
Immune and Microglial Modulation: this compound is a significant modulator of microglial function.[1] It can trigger microglial chemotaxis, phagocytosis, and the release of cytokines.[1][14] This activity is primarily mediated through its interaction with the complement C3a receptor 1 (C3aR1), highlighting a key link between the nervous and immune systems.[5] In the context of Alzheimer's disease models, this compound has been shown to reduce amyloid-β plaques by activating microglia.[15]
-
Neuroprotection and Synaptic Plasticity: VGF and its derived peptides, including this compound, are implicated in neurogenesis, synaptogenesis, and cognitive processes.[1][16] this compound has been demonstrated to protect cerebellar granule cells from apoptosis induced by serum and potassium deprivation.[17]
Signaling Pathways of this compound
The biological effects of this compound are primarily mediated through the activation of the G-protein-coupled receptor (GPCR), Complement C3a Receptor 1 (C3aR1).[3][18] However, in microglia, a C1qBP-dependent pathway has also been identified.[14]
C3aR1-Mediated Signaling
Upon binding to C3aR1, this compound initiates a canonical GPCR signaling cascade.[4][19] This pathway involves the activation of Phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4][19][20] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[19][21] The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC) and stimulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][19] This signaling cascade is central to many of this compound's functions, including lipolysis potentiation and microglial activation.[5][8]
C1qBP-Dependent Pathway in Microglia
In microglia, this compound can also signal through the C1q binding protein (C1qBP), which results in the downregulation of purinergic signaling through metabotropic P2Y receptors.[14] This pathway appears to be distinct from the C3aR1-mediated effects and adds another layer of complexity to this compound's immunomodulatory functions.[14]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Receptor Binding and Activation
| Parameter | Species | Cell Type | Value | Reference |
| EC50 (β-arrestin recruitment) | Mouse this compound | HTLA cells (human C3aR1) | 10.3 µM | [3] |
| EC50 (β-arrestin recruitment) | Human this compound | HTLA cells (human C3aR1) | 68.8 µM | [3] |
| EC50 (ERK1/2 phosphorylation) | Mouse this compound | CHO-C3aR cells | 83.6 nM | [4] |
| EC50 (ERK1/2 phosphorylation) | Human this compound | CHO-C3aR cells | 587 nM | [4] |
| Kd (Binding affinity) | Rat this compound | CHO cells | 0.55 ± 0.05 nM | [22] |
| Bmax (Binding capacity) | Rat this compound | CHO cells | 81.7 ± 3.9 fmol/mg protein | [22] |
Table 2: In Vivo and In Vitro Dosages and Effects
| Experimental Model | Administration Route | Dose | Observed Effect | Reference |
| Mice (Diet-induced obesity) | Intracerebroventricular (i.c.v.) | 15 µ g/day for 14 days | Increased energy expenditure, prevention of weight gain | [6] |
| Rat stomach fundus strips | In vitro | 3 µM | ~69% of acetylcholine-induced contraction | [3] |
| Mice (Inflammatory pain - formalin test) | Peripheral injection | 4 and 8 mM | Increased pain-related licking response | [11] |
| Mice (Inflammatory pain - formalin test) | Central (i.c.v.) injection | 2 mM | Analgesic effect | [11] |
| Cultured microglia | In vitro | 1, 10, and 100 nM | Induced intracellular Ca²⁺ elevations | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's functions. Below are protocols for key experiments cited in the literature.
β-Arrestin Recruitment Assay
This assay is used to determine the activation of G-protein coupled receptors, such as C3aR1, by measuring the recruitment of β-arrestin to the activated receptor.
Methodology:
-
Cell Culture: HTLA cells, which are engineered to express a β-galactosidase enzyme fragment-tagged β-arrestin and a GPCR fused to a complementary fragment, are cultured in appropriate media.
-
Transfection: Cells are transfected with the human C3aR1 receptor.
-
Assay Procedure:
-
Transfected cells are plated in 96-well plates.
-
Cells are stimulated with varying concentrations of this compound (human or mouse) or the endogenous ligand C3a for a specified time (e.g., 90 minutes).
-
The β-galactosidase substrate is added, and the chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: The dose-response curves are generated, and EC50 values are calculated to determine the potency of the ligands.[3]
References
- 1. VGF as a biomarker and therapeutic target in neurodegenerative and psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Could VGF and/or its derived peptide act as biomarkers for the diagnosis of neurodegenerative diseases: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuropeptide this compound opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuropeptide this compound opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. The VGF-derived peptide this compound: a new modulatory peptide for inflammatory pain [art.torvergata.it]
- 13. The VGF-derived peptide this compound contributes to inflammatory and nerve injury-induced hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The VGF-derived Peptide TLQP21 Impairs Purinergic Control of Chemotaxis and Phagocytosis in Mouse Microglia | Journal of Neuroscience [jneurosci.org]
- 15. VGF and Its Derived Peptides in Amyotrophic Lateral Sclerosis [mdpi.com]
- 16. Frontiers | Neuroendocrine Role for VGF [frontiersin.org]
- 17. TLQP 21 | Additional Trk Receptor Peptides: R&D Systems [rndsystems.com]
- 18. The this compound peptide activates the G-protein-coupled receptor C3aR1 via a folding-upon-binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 21. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropeptide TLQP-21: A Technical Guide to its Discovery, Physiological Roles, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the VGF-derived neuropeptide, TLQP-21. It details the initial discovery and characterization of this peptide, its multifaceted physiological roles with a focus on energy homeostasis and metabolism, and the underlying signaling mechanisms. This document includes a compilation of quantitative data from key studies, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for researchers in neuroscience, metabolism, and drug development.
Discovery and Initial Characterization of this compound
The discovery of this compound stemmed from research into the VGF (non-acronymic) gene, a known regulator of energy homeostasis. The VGF precursor protein is processed into several bioactive peptides, and this compound was identified as a key player in the VGF system's metabolic effects.
Identification in Brain Extracts
This compound was first identified in rat brain extracts through a multi-step process involving immunoprecipitation and mass spectrometry.[1][2] An antiserum targeting the N-terminus of a larger VGF-derived peptide, TLQP-62, was used to immunopurify related peptides.[1] Subsequent analysis of the immunoprecipitates by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry revealed a pseudomolecular ion (MH+) with a mass-to-charge ratio (m/z) of 2,433.53, corresponding to the 21-amino acid peptide this compound (VGF residues 556-576).[1] The identity of this compound was unequivocally confirmed by microcapillary liquid chromatography-tandem mass spectrometry (MS/MS) analysis and database searching algorithms.[1]
Experimental Protocols
This protocol is a generalized representation based on standard immunoprecipitation procedures for neuropeptides.
Materials:
-
Rat brain tissue
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-VGF (N-terminal TLQP-62) antiserum
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen rat brain tissue in ice-cold lysis buffer.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-VGF antiserum to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound peptides from the beads using an elution buffer.
-
Neutralization: Immediately neutralize the eluate with a neutralization buffer.
-
Sample Preparation for Mass Spectrometry: Desalt and concentrate the eluted peptides using C18 ZipTips or equivalent before mass spectrometry analysis.
MALDI-TOF Mass Spectrometry:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture (e.g., acetonitrile and 0.1% trifluoroacetic acid in water).
-
Spotting: Mix the eluted peptide sample with the matrix solution and spot it onto a MALDI target plate.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
Microcapillary Liquid Chromatography-Tandem Mass Spectrometry (MS/MS):
-
LC Separation: Inject the sample onto a C18 reverse-phase capillary column.
-
Gradient Elution: Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Analysis: Introduce the eluted peptides into a tandem mass spectrometer (e.g., an ion trap or Q-TOF instrument) via electrospray ionization (ESI).
-
Data Acquisition: Acquire MS and MS/MS spectra in a data-dependent manner.
-
Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., SEQUEST) to identify the peptide sequence.
Experimental Workflow for this compound Discovery
Physiological Role of this compound
This compound has emerged as a pleiotropic neuropeptide with significant roles in regulating energy balance, metabolism, and other physiological processes.
Energy Homeostasis and Prevention of Diet-Induced Obesity
Chronic intracerebroventricular (i.c.v.) administration of this compound in mice has been shown to increase energy expenditure and prevent weight gain, particularly in the context of a high-fat diet.[1][2]
This protocol outlines the key steps for chronic i.c.v. infusion of this compound in mice.
Materials:
-
Male C57BL/6J mice
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Cannula and osmotic minipump
-
Synthetic this compound
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Cannula Implantation: Anesthetize the mice and place them in a stereotaxic frame. Implant a guide cannula into the lateral ventricle.
-
Recovery: Allow the mice to recover for at least one week.
-
Minipump Preparation: Fill osmotic minipumps with either this compound solution (e.g., 15 µ g/day ) or aCSF as a vehicle control.
-
Minipump Implantation: Anesthetize the cannulated mice and implant the prepared osmotic minipumps subcutaneously. Connect the pump to the brain cannula via tubing.
-
Experimental Period: House the mice individually and monitor their body weight, food intake, and other physiological parameters for the duration of the infusion (e.g., 14 days).
-
Data Collection: At the end of the experiment, collect blood and tissues for further analysis.
| Parameter | Treatment Group | Result | Reference |
| Energy Expenditure (Resting) | This compound (15 µ g/day , i.c.v.) | ↑ 12% | [1] |
| Rectal Temperature | This compound (15 µ g/day , i.c.v.) | Increased | [1][2] |
| Body Weight (High-Fat Diet) | This compound (15 µ g/day , i.c.v.) | Prevented increase | [1][2] |
| White Adipose Tissue Weight (High-Fat Diet) | This compound (15 µ g/day , i.c.v.) | Prevented increase | [1][2] |
| Serum Epinephrine | This compound (15 µ g/day , i.c.v.) | Increased | [1] |
| Serum Leptin (High-Fat Diet) | This compound (15 µ g/day , i.c.v.) | Normalized increase | [3] |
| Serum Ghrelin (High-Fat Diet) | This compound (15 µ g/day , i.c.v.) | Normalized decrease | [3] |
| β2-AR mRNA (Brown Adipose Tissue) | This compound (15 µ g/day , i.c.v.) | Upregulated | [1] |
| PPAR-δ mRNA (White Adipose Tissue) | This compound (15 µ g/day , i.c.v.) | Upregulated | [1] |
| UCP1 mRNA (White Adipose Tissue) | This compound (15 µ g/day , i.c.v.) | Upregulated | [1] |
| β3-AR mRNA (White Adipose Tissue) | This compound (15 µ g/day , i.c.v.) | Upregulated | [1] |
Other Physiological Roles
Beyond its role in energy metabolism, this compound has been implicated in a variety of other physiological functions, including:
-
Pain modulation [4]
-
Stress responsiveness [5]
-
Reproduction [5]
-
Gastric function [6]
-
Neuroprotection [7]
Signaling Pathways of this compound
The physiological effects of this compound are mediated through its interaction with the G protein-coupled receptor, C3a receptor 1 (C3aR1).[6][8]
C3aR1-Mediated Signaling Cascade
Binding of this compound to C3aR1, which preferentially couples to Gi/o/z proteins, initiates a downstream signaling cascade.[1][3] This involves the activation of Phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. DAG, along with the elevated calcium levels, activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway.[9]
Cell-Specific Signaling and Physiological Outcomes
The downstream effects of C3aR1 activation by this compound are cell-type specific.
In adipocytes, the this compound/C3aR1 signaling pathway enhances the lipolytic effect of β-adrenergic receptor (β-AR) stimulation. The activation of the MAPK/ERK pathway leads to the phosphorylation and activation of Hormone-Sensitive Lipase (HSL), a key enzyme in the breakdown of triglycerides.[3]
In microglial cells, this compound, through C3aR1, activates the p38 MAPK pathway, leading to increased phagocytic activity.[7] This suggests a role for this compound in neuroinflammation and brain immune responses.
Conclusion and Future Directions
This compound is a critical VGF-derived neuropeptide with a well-established role in the central regulation of energy homeostasis and a growing number of other physiological functions. Its mechanism of action through the C3aR1 receptor provides a clear target for further investigation and potential therapeutic development. Future research should focus on further elucidating the diverse physiological roles of this compound in different tissues and disease states, as well as exploring the therapeutic potential of modulating the this compound/C3aR1 signaling pathway for conditions such as obesity, metabolic syndrome, and neuroinflammatory disorders. The detailed methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating neuropeptide.
References
- 1. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. Neuroanatomy of energy and glucose regulation: the novel this compound and TLQP-62 peptides [iris.unica.it]
- 7. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The TLQP-21 Signaling Cascade in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLQP-21, a 21-amino acid neuropeptide derived from the VGF (VGF nerve growth factor inducible) proprotein, has emerged as a significant modulator of neuronal function and a potential therapeutic target for a range of neurological and metabolic disorders. This technical guide provides a comprehensive overview of the this compound signaling cascade in neurons, from receptor interaction to downstream cellular responses. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate and potentially modulate this critical pathway.
The this compound Receptor: C3aR1
The primary receptor for this compound has been identified as the complement C3a receptor 1 (C3aR1), a G-protein-coupled receptor (GPCR). While other potential binding partners have been proposed, C3aR1 is the only receptor for which a necessary and sufficient role in mediating this compound's biological activity has been consistently demonstrated. The interaction between this compound and C3aR1 is a critical initiating event in the signaling cascade.
The Core Signaling Pathway
The binding of this compound to C3aR1 initiates a canonical GPCR signaling cascade, primarily through the Gαq/11 pathway. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
Inositol Trisphosphate (IP3) and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This initial rise in intracellular calcium is often followed by a sustained influx of extracellular calcium, potentially through transient receptor potential (TRP) channels, although the specific subtypes involved are still under investigation.
Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, contributing to the diverse cellular effects of this compound.
Downstream Kinase Cascades: The increase in intracellular calcium and activation of PKC converge on downstream mitogen-activated protein kinase (MAPK) cascades, most notably the extracellular signal-regulated kinase (ERK) 1/2 pathway. In some neuronal cell types, activation of the p38 MAPK pathway has also been observed. Phosphorylation and activation of these kinases lead to changes in gene expression and protein activity that underpin the functional responses to this compound.
Signaling Pathway Diagram
Caption: The this compound signaling cascade in neurons.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound with its receptor and its downstream effects.
Table 1: this compound Receptor Binding Affinity and Potency
| Ligand | Receptor/Cell Type | Assay Type | Parameter | Value | Reference |
| Mouse this compound | Human C3aR1 (in HTLA cells) | β-arrestin recruitment | EC50 | 10.3 µM | |
| Human this compound | Human C3aR1 (in HTLA cells) | β-arrestin recruitment | EC50 | 68.8 µM | |
| Rat this compound | Hamster C3aR1 (in CHO-K1 cell membranes) | Radioligand displacement (125I-C3a) | Ki | High nanomolar range | |
| Human this compound | Hamster C3aR1 (in CHO-K1 cell membranes) | Radioligand displacement (125I-C3a) | Ki | ~5-fold less potent than rat this compound |
Table 2: Functional Effects of this compound in Neuronal Systems
| Effect | Neuronal System/Cell Type | Concentration/Dose | Method | Key Finding | Reference |
| Neuroprotection | Primary cerebellar granule cells | Not specified | Cell survival assay | Increased cell survival and decreased apoptosis | |
| Modulation of Pain | Mouse (in vivo) | 1, 2, 4, 8 mM (peripheral); 1, 2, 4 mM (central) | Formalin test | Peripheral injection induced hyperalgesia; central administration was analgesic | |
| Increased Energy Expenditure | Mouse (in vivo) | 15 µ g/day (i.c.v.) for 14 days | Indirect calorimetry | Increased resting energy expenditure and rectal temperature | |
| Modulation of Microglial Function | BV2 microglial cells and primary microglia | Not specified | Phagocytosis and migration assays | Increased motility and phagocytic capacity | |
| Gastric Motor Function | Rat longitudinal forestomach strips | 100 nM - 10 µM | Muscle contraction assay | Induced muscle contraction | |
| Catecholamine Release | Mouse (in vivo) | 2 and 4 mM (i.c.v.) | Plasma catecholamine measurement | Acutely altered epinephrine and norepinephrine release in response to stress |
Experimental Protocols
This section provides detailed summaries of methodologies for key experiments used to study the this compound signaling cascade.
Experimental Workflow: Investigating this compound Signaling
Caption: A typical experimental workflow for studying this compound signaling.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to this compound stimulation.
Methodology Summary:
-
Cell Preparation: Neuronal cells (primary cultures or cell lines) are plated on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester). The AM ester form allows the dye to cross the cell membrane. A typical loading solution includes the dye (e.g., 2-5 µM) and a non-ionic surfactant like Pluronic F-127 to aid in solubilization, dissolved in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Incubation is typically carried out for 30-60 minutes at 37°C.
-
Washing: After loading, cells are washed with fresh buffer to remove excess extracellular dye.
-
Image Acquisition: The dish is mounted on an inverted fluorescence microscope equipped with a camera. A baseline fluorescence is recorded for a period before the addition of this compound.
-
Stimulation and Recording: this compound is added to the imaging chamber at the desired concentration, and fluorescence images are continuously acquired over time.
-
Data Analysis: The fluorescence intensity of individual cells is measured over time. The change in fluorescence is proportional to the change in intracellular calcium concentration. Data are often presented as the ratio of fluorescence relative to the baseline (F/F0) or as the change in fluorescence (ΔF/F0).
Western Blotting for ERK1/2 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation and activation of ERK1/2.
Methodology Summary:
-
Cell Culture and Treatment: Neuronal cells are grown to a suitable confluency and then typically serum-starved for a period (e.g., 4-12 hours) to reduce basal ERK phosphorylation. Cells are then treated with this compound at various concentrations and for different time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
The membrane is again washed to remove unbound secondary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured using a digital imaging system.
-
Normalization: To control for loading differences, the membrane is often stripped of the p-ERK1/2 antibodies and re-probed with an antibody that recognizes total ERK1/2. The p-ERK1/2 signal is then normalized to the total ERK1/2 signal.
Receptor Binding Assay
Objective: To characterize the binding of this compound to its receptor, C3aR1.
Methodology Summary:
-
Membrane Preparation: Neuronal cells or tissues expressing C3aR1 are homogenized and centrifuged to isolate the cell membrane fraction.
-
Radioligand Binding (Competition Assay):
-
A known concentration of a radiolabeled ligand that binds to C3aR1 (e.g., 125I-labeled C3a) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing ligand (this compound). This allows for the determination of the inhibitory constant (Ki) of this compound for C3aR1.
Conclusion
The this compound signaling cascade in neurons, initiated by the activation of the C3aR1 receptor, represents a complex and pleiotropic pathway with significant implications for neuronal health and disease. Its role in neuroprotection, pain modulation, and the regulation of energy homeostasis highlights its potential as a valuable target for the development of novel therapeutics. This technical guide provides a foundational understanding of the core components of this cascade, quantitative data for experimental design, and detailed methodological summaries to facilitate further research in this exciting field. A thorough understanding of the experimental techniques outlined is crucial for accurately dissecting the nuances of this compound signaling and harnessing its therapeutic potential.
An In-depth Technical Guide to the Mechanism of Action of TLQP-21 on the C3a Receptor 1 (C3aR1)
Audience: Researchers, scientists, and drug development professionals.
Abstract
TLQP-21, a 21-amino acid neuropeptide derived from the VGF (non-acronymic) precursor protein, has emerged as a significant modulator of metabolic, inflammatory, and neurological processes. Its biological activities are primarily mediated through the activation of the Complement 3a Receptor 1 (C3aR1), a classical G protein-coupled receptor (GPCR). This document provides a comprehensive technical overview of the molecular mechanism of action of this compound on C3aR1, detailing the binding kinetics, downstream signaling cascades, and functional cellular outcomes. It consolidates quantitative data from key studies, outlines detailed experimental protocols, and visualizes complex pathways to serve as a critical resource for ongoing research and therapeutic development.
Core Mechanism: A "Folding-Upon-Binding" Interaction
The activation of C3aR1 by this compound is initiated by a sophisticated binding mechanism. This compound is intrinsically disordered in an aqueous solution but undergoes a significant conformational change upon interaction with cells expressing C3aR1, adopting an α-helical structure.[1][2] This "folding-upon-binding" is a critical event for receptor activation.[1]
The interaction is heavily dependent on the C-terminal region of the peptide.[1][2] Alanine scanning mutagenesis has identified the last four amino acids as "hot spots" for bioactivity. Specifically, the final arginine residue (R21) is indispensable; its mutation to alanine (R21A) or amidation of the C-terminus completely abolishes the peptide's function.[1] This suggests that electrostatic interactions involving the positively charged R21 residue are crucial for stabilizing the peptide-receptor complex. Competitive binding studies indicate that this compound and the endogenous ligand C3a likely engage with a similar binding pocket on the C3aR1.[3][4]
Figure 1: this compound "Folding-Upon-Binding" Mechanism with C3aR1.
Quantitative Data: Binding Affinity and Functional Potency
The interaction between this compound and C3aR1 has been quantified across various assays and species. Notably, rodent this compound consistently demonstrates higher potency than its human counterpart, a difference attributed to an S20A substitution that increases the hydrophobicity and binding affinity of the mouse peptide.[1][3][4] Compared to the canonical ligand C3a, this compound generally acts as a lower affinity agonist.[1][5]
Table 1: Competitive Binding Affinities for C3aR1
| Ligand | Cell Type / Membrane | Radioligand | Ki / IC50 | Citation |
| Human C3a | CHO-K1 (hamster C3aR1) | 125I-hC3a | ~pM range | [5] |
| Rat this compound | CHO-K1 (hamster C3aR1) | 125I-hC3a | High nM range | [5] |
| Human this compound | CHO-K1 (hamster C3aR1) | 125I-hC3a | High nM range (5-fold less potent than rat) | [5] |
Table 2: Functional Potency (EC50) of this compound at C3aR1
| Assay | Cell Type | Ligand | EC50 (μM) | Citation |
| β-Arrestin Recruitment | HTLA (human C3aR1) | Human C3a | 3.0 | [1] |
| Mouse this compound | 10.3 | [1][6] | ||
| Human this compound | 68.8 | [1][6] | ||
| ERK1/2 Phosphorylation | Human Macrophages | Human C3a | - (High Potency) | [3][4] |
| Human this compound | ~135,000-fold lower potency than C3a | [3][4] | ||
| Murine Macrophages | Mouse C3a | - (High Potency) | [3][4] | |
| Mouse this compound | ~10-fold lower potency than C3a | [3][4] | ||
| Intracellular Ca2+ Mobilization | 3T3-L1 Adipocytes | C3a63-77 | More potent than this compound | [7] |
Downstream Signaling Pathways and Biased Agonism
C3aR1 activation by this compound triggers a cascade of intracellular signaling events characteristic of a Gi/o-coupled GPCR.[5][7] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7]
The primary signaling pathways activated are:
-
PLC/Ca2+ Mobilization: this compound activates Phospholipase C (PLC)-β, which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from intracellular stores, and evidence also points to an influx of extracellular calcium via TRPC channels.[3][7][8]
-
MAPK/ERK Pathway: The increase in intracellular calcium and other signals lead to the robust phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK1/2).[3][8][9]
-
p38 MAPK Pathway: In microglia, this compound specifically activates the p38 Mitogen-Activated Protein Kinase pathway, which is linked to phagocytic activity.[10][11]
-
β-Arrestin Recruitment: Like many GPCRs, C3aR1 recruits β-arrestins upon activation, leading to receptor desensitization and internalization.[1][7]
Interestingly, this compound exhibits biased agonism . Compared to C3a, this compound shows a preference for activating Gi/o-mediated signaling pathways over β-arrestin recruitment and receptor internalization.[7] This differential signaling may explain the distinct physiological effects of the two endogenous ligands.[7]
References
- 1. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound peptide activates the G-protein-coupled receptor C3aR1 via a folding-upon-binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 5. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C3aR1 Agonist | MCE [medchemexpress.cn]
- 7. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide/Receptor Co-evolution Explains the Lipolytic Function of the Neuropeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuropeptide this compound opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Identifying the Endogenous Receptor for TLQP-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Primary Endogenous Receptor: Complement C3a Receptor 1 (C3aR1)
The identification of C3aR1 as the receptor for TLQP-21 is supported by a convergence of evidence from binding studies, functional assays in various cell systems, and genetic validation experiments.[2][3]
Binding Affinity and Specificity
Direct binding of this compound to C3aR1 has been demonstrated through several experimental approaches, including radioligand binding assays and photoaffinity labeling.
Quantitative Data from Binding Assays
| Cell Line | Ligand | Assay Type | Binding Affinity (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| CHO-K1 | [¹²⁵I]-YATL-23 (this compound analog) | Radioligand Binding | 0.55 ± 0.05 nM | 81.7 ± 3.9 fmol/mg protein | [6] |
| CHO-K1 | ¹²⁵I-labeled human C3a | Radioligand Binding | Dose-dependent & saturable | Not specified | [1] |
| HEK293 expressing hamster C3aR1 | ¹²⁵I-labeled human C3a | Radioligand Binding | Dose-dependent & saturable | Not specified | [1] |
Functional Receptor Activation and Signaling
This compound activates C3aR1, initiating a canonical GPCR signaling cascade. This has been extensively characterized through various functional assays that measure downstream second messenger production and protein phosphorylation.
Upon binding of this compound, C3aR1 couples primarily to Gαi/o proteins, leading to the activation of Phospholipase C (PLC)β.[7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade culminates in the phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[4]
This compound-C3aR1 Signaling Pathway.
Quantitative Data from Functional Assays
| Cell Type | Assay | Ligand | EC50 | Reference |
| HTLA (with human C3aR1) | β-arrestin recruitment | mouse this compound | 10.3 µM | [5] |
| HTLA (with human C3aR1) | β-arrestin recruitment | human this compound | 68.8 µM | [5] |
| HTLA (with human C3aR1) | β-arrestin recruitment | human C3a | 3.0 µM | [5] |
| CHO-K1 | Calcium Mobilization | This compound | ~1 µM | [6] |
| 3T3-L1 | Calcium Influx | This compound | Micromolar range | [7] |
| Primary Human Macrophages | ERK1/2 Phosphorylation | human this compound | High micromolar range | [8] |
| Primary Murine Macrophages | ERK1/2 Phosphorylation | mouse this compound | Potent, near full activation | [8] |
Genetic and Pharmacological Validation
The necessary role of C3aR1 in mediating the effects of this compound has been confirmed through genetic knockdown and knockout studies, as well as through the use of C3aR1-specific antagonists.
Validation of C3aR1 as the this compound Receptor.
Studies have shown that siRNA-mediated knockdown of C3aR1 in CHO-K1 cells significantly reduces the cellular response to this compound.[1] Furthermore, primary microglia from C3aR1-null mice do not exhibit the increased motility and phagocytic capacity seen in wild-type microglia upon this compound treatment.[9][10]
Alternative Proposed Receptors: A Critical Evaluation
While C3aR1 is the most well-supported receptor, two other proteins, gC1qR and HSPA8, have been proposed as binding partners for this compound. However, the evidence for their role as functional receptors is limited and requires further investigation.[1][5]
Logical Relationships of Proposed this compound Receptors.
Globular C1q Receptor (gC1qR)
Some studies have suggested that this compound can bind to gC1qR and induce an increase in intracellular calcium in macrophages.[8] However, a critical review of the literature points out that gC1qR is a promiscuous binding protein, and the experiments identifying it as a this compound receptor used a C-terminally modified peptide, which could interfere with its biological activity.[5] Importantly, no downstream signaling pathways have been fully elucidated for the this compound-gC1qR interaction.[1][5]
Heat Shock Protein Family A member 8 (HSPA8)
HSPA8 has also been identified as a potential binding partner for this compound on the surface of neuroblastoma cells through affinity chromatography and mass spectrometry.[11] While molecular modeling suggests a plausible interaction, there is a lack of functional data and in vivo evidence to support HSPA8 as a signaling receptor for this compound.[5] Similar to the gC1qR studies, the experiments utilized a C-terminally modified this compound, raising questions about the physiological relevance of the observed binding.[5]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the identification and characterization of the this compound receptor.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to its receptor in a given cell or tissue preparation.
-
Protocol:
-
Membrane Preparation: Cells (e.g., CHO-K1) are harvested and homogenized in a cold buffer. The homogenate is centrifuged at a low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is resuspended in an assay buffer.
-
Binding Reaction: A fixed amount of membrane protein (e.g., 100 µg) is incubated with a constant concentration of a radiolabeled this compound analog (e.g., 0.5 nM [¹²⁵I]-YATL-23) in the presence of increasing concentrations of unlabeled this compound (for competition binding) or buffer alone (for total binding).
-
Non-specific Binding: Parallel incubations are performed with a high concentration (e.g., 1 µM) of unlabeled this compound to determine non-specific binding.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 23°C) for a set duration (e.g., 4 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax values.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation, indicating receptor activation and downstream signaling.
-
Protocol:
-
Cell Culture: Cells (e.g., CHO-K1) are seeded into black-walled, clear-bottom 96-well plates and cultured until they reach 80-90% confluency.
-
Dye Loading: The cells are incubated in the dark with a calcium-sensitive fluorescent dye (e.g., 4.5 µM Fluo-4 NW) in a buffered salt solution (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) at 37°C.
-
Stimulation: The plate is placed in a fluorescence microplate reader. Different concentrations of this compound are added to the wells.
-
Fluorescence Measurement: Fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485/535 nm for Fluo-4) at regular intervals (e.g., every 0.5 seconds) before and after the addition of the stimulus.
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is used to generate dose-response curves and calculate the EC50 value.
-
ERK1/2 Phosphorylation Assay
-
Objective: To quantify the level of phosphorylated ERK1/2 as a measure of the activation of the MAPK signaling pathway downstream of this compound receptor activation.
-
Protocol:
-
Cell Culture and Starvation: Cells (e.g., primary macrophages or CHO cells expressing C3aR1) are seeded in 96-well plates. Prior to the assay, cells are serum-starved overnight to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Cells are treated with various concentrations of this compound for a specific duration (e.g., 5-10 minutes).
-
Cell Lysis: The stimulation medium is removed, and cells are lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Detection: The level of phosphorylated ERK1/2 (p-ERK1/2) in the cell lysates is quantified using a sensitive immunoassay, such as an ELISA-based kit (e.g., AlphaLISA Surefire Ultra p-ERK1/2 kit). This typically involves capturing total ERK1/2 and detecting the phosphorylated form with a specific antibody.
-
Data Analysis: The signal from the immunoassay is measured using a plate reader. The results are often normalized to the total ERK1/2 levels or expressed as a fold change over the unstimulated control. Dose-response curves are generated to determine the EC50.
-
Conclusion
The collective body of evidence from binding, functional, and genetic studies strongly establishes the complement C3a receptor 1 (C3aR1) as the primary endogenous receptor for the neuropeptide this compound. The activation of C3aR1 by this compound initiates a Gαi/o-mediated signaling cascade involving PLC activation, intracellular calcium mobilization, and ERK1/2 phosphorylation. While alternative binding partners like gC1qR and HSPA8 have been proposed, the data supporting their role as functional receptors for this compound are currently limited and require further rigorous investigation. For researchers and drug development professionals, focusing on the this compound/C3aR1 axis represents the most promising avenue for understanding the physiological roles of this compound and for the development of novel therapeutics targeting this system.
References
- 1. The molecular identity of the this compound peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the C3a receptor (C3AR1) as the target of the VGF-derived peptide this compound in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 5. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Receptor for Neuropeptide VGF and Its Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The human VGF-derived bioactive peptide this compound binds heat shock 71 kDa protein 8 (HSPA8)on the surface of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TLQP-21 in Central Nervous System Regulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The VGF (non-acronymic) derived peptide, TLQP-21, has emerged as a significant modulator of a wide array of physiological and pathological processes within the central nervous system (CNS).[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's functions, with a particular focus on its signaling mechanisms, its role in neuroinflammation and neurodegenerative diseases, and its influence on pain perception and stress responses. Detailed experimental protocols and quantitative data from key studies are presented to facilitate future research and therapeutic development.
Introduction to this compound
This compound is a 21-amino acid peptide derived from the C-terminus of the VGF precursor protein.[3] VGF is a neuro-endocrine specific gene that is proteolytically processed to generate several bioactive peptides.[3][4] this compound is expressed in various regions of the brain and plays a crucial role in regulating diverse functions including energy metabolism, reproductive behavior, and pain.[3][5][6] Its pleiotropic effects are primarily mediated through its interaction with the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor predominantly expressed on microglia within the CNS.[3][6][7]
Signaling Pathways of this compound in the CNS
The primary receptor for this compound in the central nervous system is the C3a receptor 1 (C3aR1).[6][7] The binding of this compound to C3aR1 initiates a cascade of intracellular signaling events that modulate cellular function. In addition to C3aR1, this compound has also been reported to interact with the gC1q receptor (gC1qR/C1qBP), suggesting multiple mechanisms of action.[4][8]
C3aR1-Mediated Signaling
Activation of C3aR1 by this compound in microglia leads to the activation of G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][10] This signaling pathway is crucial for mediating many of the downstream effects of this compound, including the modulation of microglial activation, phagocytosis, and motility.[7][8] Studies have shown that mouse and human this compound can modulate microglial function through this pathway, with potential implications for Alzheimer's disease pathology.[7][11]
gC1qR/C1qBP-Mediated Signaling
This compound has also been shown to interact with the globular heads of the complement component C1q receptor (gC1qR), also known as C1q binding protein (C1qBP).[4][8] This interaction has been implicated in peripheral mechanisms of nerve injury-induced hypersensitivity.[4] In microglia, blocking C1qBP, but not C3aR1, reversed the this compound-mediated impairment of purinergic signaling, suggesting a distinct signaling pathway.[8] This pathway appears to negatively modulate microglial functions such as chemotaxis and phagocytosis that are stimulated by purinergic signals like ATP and UDP.[8]
Role in Neuroinflammation and Neurodegenerative Diseases
This compound plays a significant role in modulating neuroinflammatory processes, primarily through its action on microglia. This has profound implications for neurodegenerative diseases such as Alzheimer's disease (AD).
Microglial Activation and Phagocytosis
This compound has been shown to increase the motility and phagocytic capacity of microglia.[7][11] This effect is dependent on the C3aR1 receptor.[7][11] In the context of AD, enhancing microglial phagocytosis of amyloid-beta (Aβ) plaques is a potential therapeutic strategy.[12] Chronic intracerebroventricular administration of this compound in a mouse model of AD (5xFAD mice) resulted in a reduction of amyloid plaques and associated dystrophic neurites.[7][11]
Alzheimer's Disease
Multiple studies have identified VGF as a key driver of Alzheimer's disease, with reduced VGF levels correlating with amyloid plaque density and clinical dementia ratings.[7][11] The ability of this compound to activate microglia and promote Aβ clearance suggests that targeting the this compound/C3aR1 pathway could be a viable therapeutic approach for AD.[1][7][11]
Modulation of Pain and Stress Responses
This compound is intricately involved in the modulation of both inflammatory and neuropathic pain, as well as the physiological response to stress.
Pain Perception
The effect of this compound on pain is complex and appears to be dependent on the site of action.[3]
-
Peripheral and Intrathecal Administration: Peripheral or intrathecal injection of this compound generally produces hyperalgesia (increased pain sensitivity).[3] This pro-nociceptive effect is thought to be mediated by the activation of microglia in the spinal cord, leading to the release of pro-inflammatory molecules.[3][4]
-
Intracerebroventricular Administration: In contrast, intracerebroventricular (i.c.v.) administration of this compound has been shown to have analgesic effects in some models of inflammatory pain.[3]
This dual role suggests that this compound can have opposing effects on pain processing at different levels of the nervous system.[3]
Stress Response
VGF and its derived peptides, including this compound, are implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the overall stress response.[5] Central administration of this compound can alter the release of stress hormones like epinephrine and norepinephrine.[5] Chronic treatment with this compound has been shown to increase social avoidance behavior in a mouse model of chronic stress, suggesting a role in the long-term behavioral consequences of stress.[5]
Quantitative Data Summary
| Experimental Model | Administration Route | Dose | Outcome | Reference |
| Mice (inflammatory pain) | Intrathecal | Dose-dependent | Thermal hyperalgesia | [2] |
| Mice (inflammatory pain) | Intrathecal | Dose-dependent | Inhibition of tactile hypersensitivity and thermal hyperalgesia with anti-TLQP-21 | [2] |
| Mice (neuropathic pain) | Intrathecal | Dose-dependent | Attenuation of tactile hypersensitivity with anti-TLQP-21 | [2] |
| Mice (acute stress) | Intracerebroventricular | 2 and 4 mM | Altered epinephrine and decreased norepinephrine release | [5] |
| Mice (chronic stress) | Intracerebroventricular | 40 µ g/day for 28 days | Increased social avoidance | [5] |
| 5xFAD Mice (AD model) | Intracerebroventricular | Not specified | Reduction of amyloid plaques and dystrophic neurites | [7][11] |
| Rats (gastric emptying) | Intracerebroventricular | 2–32 nmol | Decreased gastric emptying | [13] |
| Rats (gastric lesions) | Intracerebroventricular | ED50 = 3.16 nmol | Reduction of ethanol-induced gastric lesions | [14] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the in vivo release of neurotransmitters in specific brain regions following this compound administration.
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Guide Cannula Implantation: Surgically implant a guide cannula targeting the brain region of interest (e.g., hypothalamus, hippocampus).
-
Recovery: Allow the animal to recover from surgery for a specified period (e.g., 7 days).
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a defined period (e.g., 60-120 minutes).
-
This compound Administration: Administer this compound (centrally or peripherally) at the desired dose.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.
Primary Microglia Culture and Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic activity of primary microglia.
Procedure:
-
Microglia Isolation: Isolate primary microglia from the brains of neonatal pups (e.g., P0-P3 mice or rats) using enzymatic digestion and mechanical dissociation.
-
Cell Culture: Plate the mixed glial cell suspension and culture in appropriate media. After several days, isolate microglia by shaking off the flasks.
-
Cell Plating: Plate the purified microglia in multi-well plates and allow them to adhere.
-
This compound Treatment: Treat the microglial cultures with different concentrations of this compound or vehicle control for a specified duration.
-
Phagocytosis Substrate Addition: Add a phagocytic substrate to the wells. Common substrates include fluorescently labeled latex beads, zymosan particles, or fibrillar amyloid-beta.
-
Incubation: Incubate the cells with the substrate for a period to allow for phagocytosis (e.g., 1-4 hours).
-
Washing and Quenching: Wash the cells to remove non-phagocytosed substrate. For fluorescent substrates, a quenching agent (e.g., trypan blue) can be used to quench extracellular fluorescence.
-
Quantification: Quantify the amount of phagocytosed substrate using methods such as flow cytometry, fluorescence microscopy, or a plate reader.
Conclusion and Future Directions
This compound is a multifaceted neuropeptide with significant regulatory roles in the central nervous system. Its ability to modulate neuroinflammation, pain, and stress responses, primarily through the C3aR1 receptor on microglia, makes it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. The contrasting effects observed with different routes of administration highlight the complexity of its actions and underscore the need for further research to delineate its precise mechanisms of action in different brain circuits and pathological states.
Future research should focus on:
-
Developing selective agonists and antagonists for the this compound receptors to better probe their physiological functions and therapeutic potential.
-
Investigating the long-term consequences of modulating this compound signaling in chronic disease models.
-
Elucidating the downstream signaling pathways and gene expression changes induced by this compound in different cell types within the CNS.
-
Exploring the potential of this compound as a biomarker for neurodegenerative and psychiatric disorders.
A deeper understanding of the biology of this compound will undoubtedly pave the way for novel therapeutic strategies for a variety of debilitating CNS disorders.
References
- 1. curealz.org [curealz.org]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. The VGF-derived peptide this compound contributes to inflammatory and nerve injury-induced hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VFG-Derived Peptide this compound | Bartolomucci Lab [bartolomuccilab.umn.edu]
- 7. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound mediated activation of microglial BV2 cells promotes clearance of extracellular fibril amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo pharmacological role of this compound, a VGF-derived peptide, in the regulation of rat gastric motor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
The VGF-Derived Peptide TLQP-21: A Comprehensive Technical Guide on its Role in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating global prevalence of metabolic disorders, including obesity and type 2 diabetes, necessitates the exploration of novel therapeutic targets. One such promising target is TLQP-21, a 21-amino acid peptide derived from the VGF (VGF nerve growth factor inducible) pro-peptide. Accumulating evidence highlights the significant role of this compound in regulating energy homeostasis, glucose metabolism, and adiposity. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, its impact on key metabolic parameters, and detailed experimental protocols for its study. The information is intended to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction: The VGF Pro-Peptide and the Discovery of this compound
The VGF gene is predominantly expressed in the central and peripheral nervous systems and various endocrine cells. Its product, the VGF pro-peptide, is a precursor to a suite of bioactive peptides generated through proteolytic cleavage. Among these, this compound has emerged as a key player in the regulation of metabolism. Initial studies on VGF knockout mice, which displayed a lean and hypermetabolic phenotype, hinted at the metabolic significance of VGF-derived peptides. Subsequent research led to the identification and characterization of this compound and its potent effects on energy balance and glucose control.
The Central Role of this compound in Energy Homeostasis
This compound exerts a profound influence on both energy expenditure and energy intake, positioning it as a critical regulator of overall energy balance.
Enhancement of Energy Expenditure
Central administration of this compound has been shown to increase resting energy expenditure and core body temperature in animal models.[1][2][3] This effect is thought to be mediated by the stimulation of the sympathetic nervous system, leading to increased epinephrine release from the adrenal medulla.[3][4] This, in turn, activates thermogenic pathways in adipose tissues.
Modulation of Food Intake and Body Weight
The impact of this compound on food intake appears to be species-dependent. In some rodent models, central administration of this compound did not alter food intake but still prevented diet-induced obesity by increasing energy expenditure.[1][2] In contrast, studies in Siberian hamsters have demonstrated that this compound can decrease food intake, suggesting a role in promoting satiety.[5] Chronic peripheral administration of this compound has been shown to reduce body weight and fat mass in diet-induced obese mice.[6]
This compound and its Impact on Glucose Metabolism
Beyond its effects on energy balance, this compound plays a significant role in glucose homeostasis and insulin sensitivity.
Glucose Tolerance and Insulin Secretion
Studies have indicated that this compound can improve glucose tolerance. Following a glucose load, this compound administration has been associated with reduced blood glucose excursions.[2] Furthermore, there is evidence to suggest that this compound can potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[7][8][9] The peptide is released from the pancreas in response to a glucose challenge, suggesting a potential autocrine or paracrine role in regulating insulin release.[9][10]
Molecular Mechanism of Action: Signaling Pathways
The biological effects of this compound are primarily mediated through its interaction with the complement C3a receptor 1 (C3aR1), a G protein-coupled receptor.[11][12][13] Binding of this compound to C3aR1 initiates a cascade of intracellular signaling events. Notably, this compound does not appear to activate the related complement receptors C5aR1 or C5aR2.[14]
The this compound/C3aR1 Signaling Cascade
Activation of C3aR1 by this compound leads to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[15] This signaling cascade is crucial for mediating the downstream effects of this compound.
Potentiation of β-Adrenergic Induced Lipolysis
A key mechanism through which this compound combats obesity is by enhancing the lipolytic effects of catecholamines. This compound itself is not directly lipolytic but potentiates isoproterenol (a β-adrenergic agonist)-induced lipolysis in adipocytes.[6] This synergistic effect is dependent on the C3aR1-mediated signaling cascade.
Regulation of Gene Expression
This compound has been shown to upregulate the expression of key metabolic genes in adipose tissue.[2][3] These include peroxisome proliferator-activated receptor delta (PPARδ), uncoupling protein 1 (UCP1), and β-adrenergic receptors (β-ARs).[2][3] The upregulation of these genes contributes to increased fatty acid oxidation and thermogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in key studies.
Table 1: Effects of this compound on Body Weight and Fat Mass
| Animal Model | Treatment Details | Duration | Body Weight Change | Fat Mass Change | Reference |
| Diet-induced obese mice | 5 mg/kg/day i.p. | 28 days | Significant decrease vs. saline | Significant decrease vs. saline | [6] |
| Mice on high-fat diet | 15 µ g/day i.c.v. | 14 days | Prevented increase vs. control | Prevented increase in WAT weight | [1][2] |
| Siberian Hamsters | Chronic i.c.v. | - | Sustained reduction | Decreased abdominal fat depots | [5] |
Table 2: Effects of this compound on Energy Expenditure and Related Parameters
| Animal Model | Treatment Details | Parameter | Observation | Reference |
| Mice | 15 µ g/day i.c.v. | Resting Energy Expenditure | +12% vs. control | [2] |
| Mice | 15 µ g/day i.c.v. | Rectal Temperature | Increased vs. control | [2] |
| Mice | 15 µ g/day i.c.v. | Serum Epinephrine | Increased vs. control | [2] |
Table 3: Effects of this compound on Gene Expression in Adipose Tissue
| Animal Model | Adipose Tissue | Gene | Change in mRNA Expression | Reference |
| Mice | White Adipose Tissue | PPARδ | Increased | [2][3] |
| Mice | White Adipose Tissue | UCP1 | Increased | [2][3] |
| Mice | White Adipose Tissue | β3-AR | Increased | [1][2] |
| Mice | Brown Adipose Tissue | β2-AR | Increased | [2][3] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound.
In Vivo Administration of this compound
Intracerebroventricular (i.c.v.) Injection in Mice:
-
Objective: To deliver this compound directly to the central nervous system.
-
Procedure:
-
Anesthetize mice (e.g., ketamine/xylazine cocktail).
-
Secure the mouse in a stereotaxic apparatus.
-
Implant a guide cannula into a lateral ventricle (typical coordinates from bregma: AP -0.1 mm, ML ±1.0 mm, DV -3.0 mm).[1][4]
-
For chronic infusion, connect the cannula to an osmotic minipump (e.g., Alzet) implanted subcutaneously.[1][4]
-
The pump delivers this compound dissolved in artificial cerebrospinal fluid (aCSF) at a constant rate (e.g., 15 µ g/day ).[1][2][4]
-
-
Vehicle Control: Artificial cerebrospinal fluid (aCSF) alone.
Measurement of Energy Expenditure
Indirect Calorimetry in Mice:
-
Objective: To measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate energy expenditure.
-
Procedure:
-
Acclimatize singly housed mice to metabolic cages (e.g., from Columbus Instruments or TSE Systems).
-
Provide ad libitum access to food and water.
-
Monitor VO₂ and VCO₂ continuously over a set period (e.g., 24-72 hours).[16]
-
Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure using established formulas.[16]
-
Correlate data with locomotor activity, which is simultaneously monitored by infrared beams.
-
In Vitro Lipolysis Assay
Using 3T3-L1 Adipocytes:
-
Objective: To assess the effect of this compound on basal and stimulated lipolysis.
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.[17][18]
-
Wash cells with assay buffer.
-
Treat cells with this compound at various concentrations in the presence or absence of a β-adrenergic agonist (e.g., isoproterenol at 100 nM).
-
Incubate for 1-3 hours.
-
Collect the medium and measure the concentration of glycerol released using a colorimetric assay kit.[17]
-
-
Controls: Vehicle, isoproterenol alone.
Glucose Tolerance Test (GTT)
-
Objective: To evaluate the effect of this compound on glucose clearance.
-
Procedure:
-
Fast mice overnight (e.g., 12-16 hours).[16]
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a specified time, administer a glucose bolus (e.g., 2 g/kg body weight, i.p.).[10][16]
-
Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 min).[2][16]
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Conclusion and Future Directions
This compound has unequivocally emerged as a significant regulator of metabolic homeostasis. Its ability to increase energy expenditure, modulate food intake, and improve glucose metabolism makes it an attractive therapeutic target for metabolic disorders. The elucidation of its primary signaling pathway through the C3aR1 receptor has provided a clear mechanistic framework for its actions. Future research should focus on further dissecting the downstream signaling events, exploring the potential for biased agonism at the C3aR1 receptor, and evaluating the long-term efficacy and safety of this compound-based therapies in preclinical models of obesity and diabetes. The development of potent and selective small-molecule agonists for the C3aR1 may hold the key to unlocking the full therapeutic potential of this promising peptide.
References
- 1. Chronic intracerebroventricular injection of this compound prevents high fat diet induced weight gain in fast weight-gaining mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound changes in response to a glucose load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. zen-bio.com [zen-bio.com]
- 18. resources.amsbio.com [resources.amsbio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Link Between TLQP-21 and Neuroinflammation
Abstract
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The neuropeptide this compound, derived from the VGF (non-acronymic) precursor protein, has emerged as a significant modulator of neuroinflammatory processes, primarily through its interaction with microglial cells. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and functional consequences of this compound activity in the central nervous system (CNS). We consolidate quantitative data from key studies, detail essential experimental protocols, and present visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and therapeutic development.
Introduction: VGF, this compound, and Neuroinflammation
The VGF gene encodes a 615/617 amino acid neurosecretory protein that is abundantly expressed in the central and peripheral nervous systems.[1] Post-translational proteolytic processing of the VGF pro-protein yields a variety of bioactive peptides, one of which is this compound, a 21-amino acid peptide.[1][2] This peptide has been implicated in a wide range of physiological processes, including energy metabolism, pain modulation, and neuroprotection.[1][3][4]
Neuroinflammation is the innate immune response within the CNS, orchestrated primarily by microglia, the resident immune cells of the brain.[5] While acute neuroinflammation is a protective mechanism, chronic activation of microglia contributes to neuronal damage and is a hallmark of diseases like Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[6][7] Recent multiomic studies have identified VGF as a potential therapeutic target of significant interest, with its levels consistently decreased in the brain and cerebrospinal fluid (CSF) of AD patients, correlating with disease severity.[8][9] this compound, through its action on microglia, stands at the nexus of these observations, positioning it as a key modulator of neuroinflammatory states.[8][10]
The this compound Receptor System in the CNS
The primary receptor for this compound in the context of neuroinflammation is the Complement C3a Receptor 1 (C3aR1) .[4][10][11] C3aR1 is a G protein-coupled receptor (GPCR) predominantly expressed on microglia within the brain.[5][9][10] The binding of this compound to C3aR1 initiates downstream signaling cascades that modulate microglial function.[4][12]
Another potential binding partner for this compound is the globular head of complement component 1q receptor (gC1qR), also known as C1QBP.[3][8][13] While C3aR1 appears to mediate many of the direct stimulatory effects on microglia, gC1qR has been implicated in attenuating purinergic signaling.[13] The relative contributions of these two receptors to the overall physiological effects of this compound are still under investigation and may depend on the specific cellular context and activation state of the microglia.[3][13]
Signaling Pathways Activated by this compound
Activation of C3aR1 by this compound triggers several key intracellular signaling pathways in microglia, leading to changes in cellular function. These pathways often involve intracellular calcium mobilization and the activation of mitogen-activated protein kinase (MAPK) cascades.[1][4]
-
Calcium Mobilization: this compound binding to C3aR1 induces the activation of Phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3).[12] IP3 subsequently triggers the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration.[1][4]
-
MAPK/ERK Pathway: The increase in intracellular calcium and G-protein activation can stimulate the MAPK/Extracellular signal-regulated kinase (ERK) pathway.[4][12] ERK phosphorylation is a common downstream event following this compound stimulation in various cell types, including microglia and macrophages.[4][12]
-
p38 MAPK Pathway: In spinal cord microglia, this compound has been shown to activate the p38 MAPK pathway, which is involved in pain signaling and cytokine release.[1][4] This pathway is also linked to the enhancement of phagocytic activity in BV2 microglial cells.[4]
These signaling events culminate in the modulation of critical microglial functions, including migration, phagocytosis, and gene expression.[4][10]
References
- 1. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The VGF-derived peptide this compound contributes to inflammatory and nerve injury-induced hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. esmed.org [esmed.org]
- 8. VGF as a biomarker and therapeutic target in neurodegenerative and psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 13. jneurosci.org [jneurosci.org]
The Crucial Link: A Technical Guide to the Proteolytic Processing of VGF and the Production of TLQP-21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms governing the production of the bioactive peptide TLQP-21 from its precursor, the VGF (non-acronymic) neurosecretory protein. Understanding this pathway is critical for research into metabolic regulation, neuropathic pain, and neurodegenerative diseases where VGF and its derivatives play a significant role.
Introduction to VGF and this compound
The Vgf gene encodes a 615-amino acid (in humans) or 617-amino acid (in rodents) pro-protein that is a member of the granin family of peptide precursors.[1][2] Expressed predominantly in the central and peripheral nervous systems, as well as in various endocrine cells, the VGF pro-protein is not bioactive itself.[1][3] Instead, it undergoes extensive post-translational proteolytic processing within the regulated secretory pathway to generate a diverse array of smaller, biologically active peptides.[3][4]
Among the most studied of these is This compound , a 21-amino acid peptide (rodent sequence: TLQPPASSRRRHFHHALPPAR) corresponding to residues 556–576 of the VGF precursor.[1] this compound is a pleiotropic neuropeptide implicated in a wide range of physiological processes, including the regulation of energy expenditure, potentiation of lipolysis, modulation of inflammatory pain, and neuroprotection.[5] Its biological effects are primarily mediated through the activation of the G-protein coupled receptor, C3a Receptor 1 (C3aR1).[2][3]
This guide details the enzymatic cascade responsible for cleaving the VGF pro-protein to liberate this compound, presents quantitative data on VGF peptide levels, provides detailed experimental protocols for studying this process, and illustrates the key pathways involved.
The Proteolytic Processing Cascade of VGF
The journey from the full-length VGF pro-protein to the functional this compound peptide is a multi-step process that occurs within the dense-core secretory vesicles of neurons and endocrine cells.[4][6] This process is orchestrated by a specific set of enzymes, primarily the proprotein convertases (PCs).
Key Enzymes in VGF Processing
The primary enzymes responsible for VGF cleavage belong to the subtilisin/kexin-like family of proprotein convertases. These are calcium-dependent serine endoproteases that recognize and cleave at single or paired basic amino acid residues (Arginine or Lysine).[4][7]
-
Proprotein Convertase 1/3 (PC1/3): This enzyme is crucial for initiating the processing of pro-VGF. It is highly expressed in neuroendocrine tissues where VGF is abundant.[2][8]
-
Proprotein Convertase 2 (PC2): PC2 often works in concert with or sequentially to PC1/3 to further process peptide intermediates.[2][4] The relative expression levels of PC1/3 and PC2 in a given cell type can determine the specific profile of VGF-derived peptides produced.[8]
-
Carboxypeptidase E (CPE): Following endoproteolytic cleavage by PCs, which leaves C-terminal basic residues on the newly generated peptides, CPE functions as an exopeptidase to trim these residues. This step is often essential for the full biological activity of the peptide.
The Sequential Cleavage Pathway
The production of this compound is not a direct cleavage from the full-length VGF pro-protein. Instead, it is a sequential process:
-
Initial Cleavage by PC1/3: The VGF pro-protein is first cleaved by PC1/3 at a dibasic residue site (Arg553-Pro554-Arg555 in rat VGF) to generate a major C-terminal fragment, TLQP-62 (residues 556-617).[6][7]
-
Secondary Cleavage to this compound: The TLQP-62 peptide serves as the immediate precursor to this compound.[6][9] A subsequent cleavage event, likely mediated by a prohormone convertase, occurs after the Arginine at position 21 of the this compound sequence (Arg576 of the pro-protein).[9] Mutation of this final Arginine residue has been shown to prevent the formation of this compound, leading to the accumulation of the TLQP-62 precursor.[9]
This multi-step processing allows for precise regulation and the potential generation of multiple bioactive peptides from a single precursor.
Quantitative Data Presentation
The analysis of VGF-derived peptides is an active area of research, with mass spectrometry and immunoassays being the primary tools for quantification. The following tables summarize key quantitative findings from the literature.
Table 1: EC50 Values for this compound Activation of C3aR1
| Peptide | Receptor | Assay | Reported EC50 |
| Mouse this compound | Mouse C3aR1 | Intracellular Ca2+ Flux | 10.3 µM[10] |
| Human this compound | Human C3aR1 | Intracellular Ca2+ Flux | 68.8 µM[10] |
This data highlights a species-specific difference in the potency of this compound at its receptor.
Table 2: Relative Levels of VGF Peptides in Disease States
| Condition | Analyte | Method | Change vs. Controls | Source |
| Dementia with Lewy Bodies (DLB) | VGF373-417 | ELISA | Lower (p < 0.001) | [11] |
| Dementia with Lewy Bodies (DLB) | VGF (Total) | SRM Mass Spec | Lower (p < 0.001) | [11] |
| Alzheimer's Disease (AD) | VGF373-417 | ELISA | No significant difference | [11] |
| Alzheimer's Disease (AD) | VGF (Total) | SRM Mass Spec | No significant difference | [11] |
This table demonstrates the potential of specific VGF peptides as biomarkers for neurodegenerative diseases, showing significantly lower levels in the cerebrospinal fluid (CSF) of DLB patients.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate VGF processing and this compound production.
Protocol for Western Blot Analysis of VGF Processing
This protocol is used to detect the full-length VGF pro-protein and its major cleavage products in cell lysates.
-
Sample Preparation (Cell Lysate):
-
Culture cells (e.g., PC12, INS-1) to ~80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 1 mL of ice-cold RIPA buffer containing protease inhibitors per 10 cm dish.
-
Scrape cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 4-20% Tris-Glycine gradient gel. Include a molecular weight marker.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody targeting a C-terminal epitope of VGF (e.g., anti-VGF 609-617) diluted in blocking buffer (e.g., 0.5-1 µg/mL) overnight at 4°C.[8][12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a CCD camera-based imager. The full-length VGF precursor will appear at ~90 kDa, with major cleavage products appearing at lower molecular weights.[12]
-
Protocol for Immunoprecipitation (IP) of VGF Peptides
This protocol is used to enrich VGF-derived peptides from complex mixtures like cell lysates or conditioned media for subsequent analysis (e.g., by mass spectrometry).
-
Lysate Preparation:
-
Prepare cell lysate as described in Protocol 4.1, ensuring the use of a non-denaturing lysis buffer (e.g., buffer without SDS). Adjust protein concentration to 1-2 mg/mL.
-
-
Pre-clearing the Lysate:
-
To 1 mL of lysate, add 20-30 µL of Protein A/G magnetic beads.
-
Incubate with rotation for 1 hour at 4°C to remove non-specifically binding proteins.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a specific anti-VGF peptide antibody (e.g., anti-TLQP-21) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., HNTG buffer).
-
-
Elution:
-
To elute proteins for mass spectrometry, use a low-pH elution buffer like 0.1 M glycine, pH 2.5.
-
To elute for Western blotting, resuspend the bead pellet in 30 µL of 3X SDS sample buffer and heat at 70°C for 5 minutes.[13]
-
Protocol for LC-MS/MS Quantification of this compound
This protocol provides a framework for the sensitive and specific quantification of this compound in biological matrices.
-
Sample Preparation (e.g., CSF or tissue extract):
-
Thaw samples on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard (a stable isotope-labeled version of this compound).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under vacuum.
-
Reconstitute the sample in the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a gradient from low %B to high %B to elute the peptide. (e.g., 5% B to 60% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both the endogenous this compound and the stable isotope-labeled internal standard. This provides high specificity and allows for accurate quantification.
-
Quantification: Generate a standard curve using known concentrations of this compound and calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
The following diagrams, rendered in DOT language, illustrate the key pathways and workflows described in this guide.
Caption: VGF Pro-protein Processing Cascade.
Caption: Workflow for VGF Processing Analysis.
References
- 1. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. VGF as a biomarker and therapeutic target in neurodegenerative and psychiatric diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Targeted and selective knockout of the this compound neuropeptide unmasks its unique role in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C3aR1 Agonist | MCE [medchemexpress.cn]
- 11. VGF Peptides in Cerebrospinal Fluid of Patients with Dementia with Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
evolutionary conservation of the TLQP-21 peptide sequence
An In-depth Technical Guide on the Evolutionary Conservation of the TLQP-21 Peptide Sequence
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a 21-amino acid neuropeptide derived from the VGF (non-acronymic) pro-protein, is a pleiotropic signaling molecule implicated in a wide array of physiological processes, including energy metabolism, pain modulation, and immune responses.[1][2][3] Its primary receptor has been identified as the G-protein-coupled receptor (GPCR), C3a Receptor 1 (C3aR1), a target it shares with the complement component C3a.[1][3][4][5] Significant evolutionary pressure on both the peptide sequence and its receptor has resulted in species-specific differences in potency, a critical consideration for translational research and drug development. This guide provides a comprehensive technical overview of the evolutionary conservation of this compound, its signaling mechanisms, and the experimental protocols used for its characterization.
Evolutionary Conservation and Sequence Variation
The this compound peptide is derived from the C-terminal region of the VGF precursor protein.[6] Evolutionary analysis reveals that while the peptide is largely conserved among mammals, specific mutations, particularly at the C-terminus, have significant functional consequences.[1][7] The human sequence is considered the ancestral and evolutionarily conserved form.[1]
A notable divergence is observed in rodents of the Muridae and Cricetidae subfamilies (e.g., mice, rats).[1] These species possess a serine-to-alanine substitution at position 20 (S20A), resulting in a C-terminal "PAR" motif, whereas primates and most other mammals feature a "PSR" motif.[1] This seemingly minor change represents a gain-of-function mutation, rendering the rodent this compound peptide significantly more potent than its human counterpart in activating both rodent and human C3aR1.[1][3][8] The C-terminal arginine (R21) is highly conserved and is essential for biological activity, serving as the peptide's pharmacophore.[1][3][7]
Data Presentation: Peptide Sequence and Potency
The quantitative differences in sequence and receptor activation potency are summarized below.
Table 1: this compound Peptide Sequence Alignment
| Species | Amino Acid Sequence | C-Terminal Motif |
| Human | T-L-Q-P-P-A-S-S-R-R-R-H-F-H-H-A-L-P-P-S-R | -PSR |
| Mouse | T-L-Q-P-P-A-S-S-R-R-R-H-F-H-H-A-L-P-P-A-R | -PAR |
| Rat | T-L-Q-P-P-A-S-S-R-R-R-H-F-H-H-A-L-P-P-A-R | -PAR |
Sequence differences are highlighted in bold.
Table 2: Comparative Receptor Activation Potency at Human C3aR1
| Assay | Ligand | EC50 | Relative Potency (vs. hthis compound) |
| ERK1/2 Phosphorylation (CHO-C3aR cells)[6] | Human C3a | 0.15 nM | ~3913x |
| Human this compound (hthis compound) | 587 nM | 1x | |
| Mouse this compound (mthis compound) | 83.6 nM | ~7x | |
| β-Arrestin Recruitment (HTLA cells)[3] | Human C3a | 3.0 µM | ~23x |
| Human this compound (hthis compound) | 68.8 µM | 1x | |
| Mouse this compound (mthis compound) | 10.3 µM | ~6.7x |
Signaling Pathways
This compound exerts its biological effects primarily through the activation of C3aR1.[1][3][4] While other binding partners like gC1qR and HSPA8 have been proposed, C3aR1 is the only receptor for which a necessary and sufficient role in this compound activity has been consistently confirmed.[1][9]
Upon binding to the C3aR1 GPCR, this compound initiates a canonical signaling cascade:
-
G-Protein Activation : The receptor couples to G proteins, leading to the activation of Phospholipase C (PLC)-β.[6][10][11]
-
Second Messenger Production : PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][10][11]
-
Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[10][12]
-
Extracellular Calcium Influx : This initial release can be followed by an influx of extracellular Ca2+ through store-operated channels like TRPC channels.[1][10][13]
-
Downstream Kinase Activation : The rise in intracellular Ca2+ and DAG activates downstream kinases, notably Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinases (ERK1/2).[1][10]
This signaling pathway is central to this compound's diverse functions, such as potentiating β-adrenergic-induced lipolysis in adipocytes and modulating phagocytic activity in microglia.[1]
Experimental Protocols
Characterizing the bioactivity of this compound involves a multi-tiered approach, from receptor binding to in vivo functional studies.
Peptide Synthesis and Purification
-
Method : Peptides (e.g., human and mouse this compound) are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purification : Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : The molecular weight of the purified peptide is confirmed using mass spectrometry (e.g., ESI-MS).[3]
Receptor Binding Assay
This protocol determines the binding affinity (Kd) and capacity (Bmax) of this compound to its receptor.
-
Ligand Preparation : A derivative of this compound (e.g., YATL-23) is radioiodinated with ¹²⁵I using the lactoperoxidase method to create a radioligand.[12]
-
Membrane Preparation : Cells expressing the receptor (e.g., CHO-K1 cells) are harvested and homogenized. Cell membranes are isolated by centrifugation.[12]
-
Binding Reaction :
-
Incubate cell membranes (e.g., 100 µg protein) with a fixed concentration of radioligand (e.g., 0.5 nM [¹²⁵I]-YATL-23) in an assay buffer (e.g., 50 mM Tris, 2.5 mM EGTA, 0.1% BSA, pH 7.4).[12]
-
For competition assays, include increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled peptide.[12]
-
Incubate at 23°C for 4 hours with constant shaking.[12]
-
-
Separation : Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., MultiScreen HTS FB plates).
-
Detection : Wash filters, dry, and measure radioactivity using a gamma counter.
-
Analysis : Calculate specific binding by subtracting non-specific from total binding. Analyze data using non-linear regression to determine Kd and Bmax or IC50 values.
Cell-Based Functional Assays
Intracellular Calcium Mobilization Assay
-
Principle : Measures the increase in cytosolic Ca²⁺ following receptor activation.
-
Protocol :
-
Plate cells (e.g., CHO-K1, HEK293) in a 96-well plate.[14]
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) according to the manufacturer's protocol.[12]
-
Establish a baseline fluorescence reading using a plate reader.
-
Inject increasing concentrations of this compound (e.g., 1 nM to 10 µM) into the wells.[12]
-
Immediately record the change in fluorescence over time.
-
Calculate the response as the change in fluorescence over baseline (ΔF/F) to determine EC50 values.[12]
-
ERK1/2 Phosphorylation Assay
-
Principle : Quantifies the activation of the MAPK/ERK pathway.
-
Protocol :
-
Serum-starve cells overnight to reduce basal ERK phosphorylation.
-
Stimulate cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band density and normalize p-ERK to total ERK.
-
Lipolysis Assay
-
Principle : Measures the release of glycerol or free fatty acids from adipocytes as an indicator of fat breakdown.
-
Protocol :
-
Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Wash cells and incubate in a buffer containing a β-adrenergic agonist like isoproterenol (e.g., 10 nM) with or without increasing concentrations of this compound.[3][8]
-
Incubate for a defined period (e.g., 1-4 hours).
-
Collect the medium and measure the concentration of glycerol or free fatty acids using a commercially available colorimetric or fluorometric assay kit.
-
Normalize results to the total protein content of the cells in each well.
-
In Vivo Studies
Chronic Infusion in Diet-Induced Obese (DIO) Mice
-
Model : C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for over 9 weeks to induce obesity.[1]
-
Administration :
-
Endpoints :
-
Metabolic : Monitor body weight, food intake, and body composition (via DEXA or NMR) regularly.[7][15]
-
Energy Expenditure : Measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) using indirect calorimetry.[15]
-
Activity : Monitor locomotor activity using infrared beams.[15][16]
-
Biochemical : At the end of the study, collect blood for hormone analysis (e.g., insulin, leptin) and tissues for gene expression (qRT-PCR) or protein analysis.[15]
-
References
- 1. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The VGF-derived peptide this compound contributes to inflammatory and nerve injury-induced hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the C3a receptor (C3AR1) as the target of the VGF-derived peptide this compound in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Peptide/Receptor Co-evolution Explains the Lipolytic Function of the Neuropeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The VGF-derived Peptide TLQP21 Impairs Purinergic Control of Chemotaxis and Phagocytosis in Mouse Microglia | Journal of Neuroscience [jneurosci.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide/Receptor Co-evolution Explains the Lipolytic Function of the Neuropeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for TLQP-21 In Vitro Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLQP-21 is a neuropeptide derived from the VGF (VGF nerve growth factor inducible) proprotein that has garnered significant interest for its diverse physiological roles, including the regulation of energy metabolism, pain perception, and inflammatory responses.[1][2] The biological effects of this compound are primarily mediated through its interaction with the G-protein coupled receptor (GPCR), C3a receptor 1 (C3aR1).[1][3][4][5] Upon binding to C3aR1, this compound initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]), a key second messenger involved in numerous cellular processes.[6][7][8][9][10] This application note provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of this compound and potential modulators of the this compound/C3aR1 signaling pathway.
The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which can be loaded into cells and exhibits a significant increase in fluorescence intensity upon binding to free calcium. This allows for the real-time monitoring of changes in intracellular calcium concentrations following the application of this compound. Chinese Hamster Ovary (CHO) cells, which have been shown to be a suitable host for expressing C3aR1 and responding to this compound, are a commonly used cell line for this assay.[9][11]
Signaling Pathway of this compound-Induced Calcium Mobilization
This compound activates the C3aR1, a Gq-coupled receptor. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. The increase in intracellular calcium can be further amplified by the entry of extracellular calcium through store-operated calcium channels.[6][7][11][12]
Experimental Protocol
This protocol is designed for a 96-well plate format using CHO cells endogenously or recombinantly expressing C3aR1.
Materials and Reagents
-
CHO-K1 cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
This compound peptide (rodent or human)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye extrusion)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., ATP or a calcium ionophore like ionomycin)
-
Negative control (e.g., vehicle or a scrambled peptide)
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Fluorescence microplate reader with automated injection capabilities (Excitation: ~490 nm, Emission: ~525 nm)
-
Multichannel pipette
Experimental Workflow
Step-by-Step Procedure
1. Cell Preparation:
-
Culture CHO-K1 cells in appropriate medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator.
-
The day before the assay, detach cells using trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[1][13]
-
Incubate the plate overnight to allow for cell attachment and formation of a monolayer.
2. Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution. A typical formulation consists of Fluo-4 AM (e.g., 4 µM final concentration) and Pluronic F-127 (e.g., 0.04% final concentration) in HBSS with 20 mM HEPES. Probenecid (e.g., 2.5 mM final concentration) can be included to inhibit organic anion transporters that may extrude the dye.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
3. Calcium Mobilization Assay:
-
Prepare serial dilutions of this compound peptide in HBSS with 20 mM HEPES. A typical concentration range to test is 1 nM to 10 µM.[9] Also prepare solutions for the positive control (e.g., 10 µM ATP) and negative control (vehicle).
-
Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be capable of kinetic reading with automated injection.
-
Place the 96-well plate in the reader.
-
Measure the baseline fluorescence for approximately 10-20 seconds.
-
Program the injector to add a specific volume (e.g., 20-50 µL) of the this compound dilutions or controls to the wells.
-
Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent decay.
Data Presentation and Analysis
The raw data will be in the form of fluorescence intensity over time. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F_baseline) from the peak fluorescence (F_max). The response can be normalized to the baseline by calculating ΔF/F_baseline.
Representative Dose-Response Data for this compound
The following table summarizes representative data from a this compound dose-response experiment in CHO-K1 cells expressing C3aR1.
| This compound Concentration (M) | Peak Fluorescence (RFU) | Baseline Fluorescence (RFU) | ΔF/F_baseline | % of Maximum Response |
| 1.00E-10 | 1150 | 1000 | 0.15 | 5.0 |
| 1.00E-09 | 1400 | 1000 | 0.40 | 13.3 |
| 1.00E-08 | 2000 | 1000 | 1.00 | 33.3 |
| 1.00E-07 | 3200 | 1000 | 2.20 | 73.3 |
| 1.00E-06 | 3800 | 1000 | 2.80 | 93.3 |
| 1.00E-05 | 4000 | 1000 | 3.00 | 100.0 |
| Vehicle | 1020 | 1000 | 0.02 | 0.7 |
Note: These are illustrative values. Actual fluorescence units will vary depending on the instrument, cell line, and experimental conditions.
EC50 Determination
Plot the normalized response (% of Maximum Response) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximum response. The EC50 for mouse this compound has been reported to be approximately 10.3 µM, while for human this compound, it is around 68.8 µM on the human C3aR1.[5][10][14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Autofluorescence from compounds or media. | Use phenol red-free media and test for compound autofluorescence. | |
| Low signal or no response | Low receptor expression. | Use a cell line with confirmed C3aR1 expression or a stably transfected cell line. |
| Inactive this compound peptide. | Ensure proper storage and handling of the peptide. Test a fresh batch. | |
| Inefficient dye loading. | Optimize dye concentration and incubation time. Check cell viability. | |
| Cell death. | Use less harsh conditions during washing and handling. Check for cytotoxicity of compounds. | |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix gently. |
| Inconsistent dye loading or washing. | Use a multichannel pipette for consistency. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with PBS. |
Conclusion
This protocol provides a robust and reliable method for measuring this compound-induced intracellular calcium mobilization. By following these detailed steps, researchers can effectively characterize the potency and efficacy of this compound and screen for novel agonists or antagonists of the C3aR1, thereby facilitating drug discovery and a deeper understanding of the physiological roles of this important neuropeptide.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Synthesis and Purification of TLQP-21 Peptide
Introduction
TLQP-21 is a 21-amino acid neuropeptide derived from the C-terminus of the VGF (VGF nerve growth factor inducible) precursor protein.[1] It is generated through proteolytic processing by prohormone convertases.[2] this compound is expressed in the central and peripheral nervous systems, as well as in neuroendocrine glands.[1][2] This peptide plays a role in various physiological processes, including metabolism, pain perception, and microglial functions.[1] The primary receptor for this compound is the complement C3a receptor (C3aR), a G protein-coupled receptor.[1][3] The interaction of this compound with C3aR activates downstream signaling pathways, including the phospholipase C (PLC)-β pathway, leading to intracellular calcium mobilization and ERK1/2 phosphorylation.[1][2] These diverse biological activities make this compound a peptide of significant interest for researchers in neuroscience and drug development. This document provides detailed protocols for the chemical synthesis and purification of this compound.
Part 1: Chemical Synthesis of this compound by Solid-Phase Peptide Synthesis (SPPS)
The recommended method for synthesizing this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[1][2][4] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][6]
Materials and Reagents
| Item | Description |
| Resin | Rink Amide resin (for C-terminal amide) |
| Amino Acids | Fmoc-protected amino acids with acid-labile side-chain protecting groups (tBu, Boc, Trt, Pbf) |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Base | DIEA (N,N-Diisopropylethylamine) |
| Fmoc Deprotection | 20% (v/v) piperidine in DMF (N,N-Dimethylformamide) |
| Solvents | DMF (Peptide synthesis grade), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone) |
| Cleavage Cocktail | 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O |
| Precipitation | Cold diethyl ether |
| Equipment | SPPS reaction vessel, shaker or automated peptide synthesizer, vacuum filtration apparatus |
Experimental Protocol: Manual SPPS
This protocol outlines the manual synthesis of the human this compound peptide (Sequence: TLQPPSALRRRHYHHALPPSR-NH₂).
Step 1: Resin Preparation
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) into an SPPS reaction vessel.
-
Add DMF to swell the resin for at least 1 hour at room temperature.[7]
-
Drain the DMF using vacuum filtration.
Step 2: Synthesis Cycle (Repeated for each amino acid)
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.[6]
-
Perform a Kaiser test to confirm the presence of a free primary amine.[8] A positive test (blue beads) indicates successful deprotection.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF.
-
Pre-activate the mixture by stirring for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.[7]
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (colorless/yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the step can be repeated.
-
-
Washing:
-
After successful coupling, drain the reaction solution.
-
Wash the resin-bound peptide thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents.[5]
-
Step 3: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin): 95% TFA, 2.5% TIS, 2.5% H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups simultaneously.[8]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 50 mL).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum to obtain a white powder.
Synthesis Workflow Diagram
Part 2: Purification of this compound by RP-HPLC
The crude synthetic peptide is a mixture containing the desired full-length peptide along with truncated or modified sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[9][10]
Materials and Reagents
| Item | Description |
| HPLC System | Preparative or semi-preparative HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) |
| Equipment | Analytical HPLC system (for fraction analysis), lyophilizer (freeze-dryer) |
Experimental Protocol: RP-HPLC Purification
Step 1: Sample Preparation
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.
-
If the peptide does not dissolve completely, add a small amount of Mobile Phase B or a solvent like acetic acid to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
Step 2: Method Development (Analytical Scale)
-
Before scaling up, optimize the separation on an analytical C18 column.[9]
-
Inject a small amount of the crude peptide solution.
-
Run a broad gradient to determine the approximate ACN concentration at which the peptide elutes (e.g., 5-95% B over 30 minutes).
-
Based on the initial run, develop a shallower, more focused gradient around the elution point to achieve optimal separation of the target peptide from impurities.
Step 3: Preparative Scale Purification
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered crude peptide solution onto the column.
-
Run the optimized gradient from the method development step. The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak, which should be the target this compound peptide.[9]
Step 4: Fraction Analysis and Lyophilization
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level (typically >95%).
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen solution to remove the water and acetonitrile, yielding the purified peptide as a white, fluffy powder.[9]
-
Store the final product at -20°C or -80°C.
Purification Parameters and Data
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Gradient (Example) | 10-50% B over 30 min | 10-50% B over 30 min |
| Detection | 220 nm | 220 nm |
| Typical Purity | >95% | >95% |
Purification Workflow Diagram
Part 3: Characterization and Quality Control
After purification, the identity and purity of the this compound peptide must be confirmed.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
-
Analytical HPLC: A final analytical HPLC run confirms the purity of the lyophilized product.
| Peptide | Sequence | Theoretical Mass (Monoisotopic) |
| Human this compound | TLQPPSALRRRHYHHALPPSR | 2465.38 Da |
| Mouse this compound | TLQPPASSRRRHFHHALPPAR | 2401.35 Da |
Part 4: this compound Signaling Pathway
This compound exerts its biological effects primarily through the C3a receptor (C3aR).[1][3] The binding of this compound to this Gq-coupled receptor initiates a well-defined intracellular signaling cascade.
References
- 1. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 2. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Purification Scale-Up with HPLC [knauer.net]
Guide to Intracerebroventricular Injection of TLQP-21 in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the intracerebroventricular (ICV) injection of the neuropeptide TLQP-21 in mice. This compound, a peptide derived from the VGF (VGF nerve growth factor inducible) proprotein, is a key regulator of energy homeostasis, metabolism, and neuroinflammation. Central administration of this compound has been shown to prevent diet-induced obesity, increase energy expenditure, and modulate microglial function, making it a significant target for therapeutic development. These application notes detail the necessary protocols for ICV cannula implantation, peptide preparation, and administration. Additionally, it summarizes the quantitative effects of this compound on various physiological parameters and outlines its primary signaling pathway.
Introduction
The VGF-derived peptide this compound has emerged as a crucial central regulator of metabolic and inflammatory processes. It exerts its biological effects primarily through the activation of the complement C3a receptor 1 (C3aR1), a G-protein-coupled receptor (GPCR) predominantly expressed in the brain on microglia.[1][2][3] Intracerebroventricular (ICV) administration allows for the direct delivery of this compound to the central nervous system, bypassing the blood-brain barrier and enabling the study of its central effects. Chronic ICV infusion of this compound has been demonstrated to prevent weight gain in mice on a high-fat diet (HFD) by increasing energy expenditure, independent of changes in food intake.[4][5] Furthermore, central this compound influences the autonomic nervous system, leading to the activation of catabolic pathways in adipose tissues.[4][5] Beyond its metabolic role, this compound is also implicated in modulating microglial function, including motility and phagocytosis, and has shown potential in reducing neuropathology in mouse models of Alzheimer's disease.[2][6] This guide provides detailed protocols and supporting data for researchers investigating the central actions of this compound.
Quantitative Data Summary
The following tables summarize the reported effects of chronic intracerebroventricular administration of this compound in mice.
Table 1: Effects of Chronic ICV this compound on Body Weight and Adipose Tissue
| Parameter | Control (aCSF) | This compound (15 µ g/day ) | Diet | Duration | Outcome | Reference |
| Body Weight Gain (g) | Increase | Inhibited Increase | High-Fat Diet | 14 days | This compound prevented HFD-induced body weight gain. | [4][5] |
| Epididymal White Adipose Tissue (eWAT) Weight (g) | Increase | Inhibited Increase | High-Fat Diet | 14 days | This compound prevented HFD-induced increase in eWAT weight. | [4] |
Table 2: Metabolic and Hormonal Changes with Chronic ICV this compound
| Parameter | Control (aCSF) | This compound (15 µ g/day ) | Diet | Duration | Outcome | Reference |
| Resting Energy Expenditure | Baseline | Increased | Standard or High-Fat Diet | 14 days | This compound increased energy expenditure. | [5] |
| Rectal Temperature | Baseline | Increased | Standard Diet | 14 days | This compound led to an increase in core body temperature. | [5] |
| Plasma Leptin | Increased | Normalized | High-Fat Diet | 14 days | This compound prevented the HFD-induced rise in leptin. | [4] |
| Plasma Ghrelin | Decreased | Normalized | High-Fat Diet | 14 days | This compound prevented the HFD-induced decrease in ghrelin. | [4] |
| Plasma Epinephrine | Baseline | Increased | Standard Diet | 14 days | This compound increased circulating epinephrine levels. | [5] |
| Epinephrine/Norepinephrine Ratio | Baseline | Increased | High-Fat Diet | 14 days | This compound increased the epinephrine to norepinephrine ratio. | [4] |
Table 3: Molecular Changes in Adipose Tissue with Chronic ICV this compound
| Gene/Protein | Tissue | Control (aCSF) | This compound (15 µ g/day ) | Diet | Duration | Outcome | Reference |
| β3-Adrenergic Receptor (β3-AR) mRNA | eWAT | Baseline | Upregulated | High-Fat Diet | 14 days | This compound increased the expression of β3-AR in eWAT. | [4] |
| Peroxisome Proliferator-Activated Receptor δ (PPAR-δ) mRNA | WAT | Baseline | Upregulated | Standard Diet | 14 days | This compound increased PPAR-δ expression in white adipose tissue. | [5] |
| Hormone-Sensitive Lipase (HSL) mRNA | eWAT | Baseline | Upregulated | High-Fat Diet | 14 days | This compound increased HSL expression in eWAT. | [4] |
| Uncoupling Protein 1 (UCP1) mRNA | WAT | Baseline | Upregulated | Standard Diet | 14 days | This compound increased UCP1 expression in white adipose tissue. | [5] |
| β2-Adrenergic Receptor (β2-AR) mRNA | BAT | Baseline | Upregulated | Standard Diet | 14 days | This compound increased β2-AR expression in brown adipose tissue. | [5] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of the mouse brain for subsequent ICV injections.
Materials:
-
Adult male mice (e.g., C57BL/6J, 8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical drill
-
Guide cannula (e.g., 26-gauge)
-
Dummy cannula
-
Dental cement
-
Jeweler's screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., Betadine)
-
Analgesic (e.g., Carprofen)
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Shave the head and secure the mouse in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma and lambda landmarks.
-
Using the stereotaxic coordinates relative to bregma, mark the injection site for the lateral ventricle (e.g., AP: -0.1 mm, ML: ±1.0 mm, DV: -3.0 mm).[7]
-
Drill a small hole at the marked coordinates, being careful not to damage the underlying dura mater.
-
Implant jeweler's screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula in place using dental cement, covering the screws and the base of the cannula.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesic and allow the mouse to recover on a heating pad.
-
House mice individually and allow for a recovery period of at least one week before starting the injections.
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of the this compound solution and its administration via an osmotic minipump for chronic infusion.
Materials:
-
Synthetic mouse this compound peptide
-
Artificial cerebrospinal fluid (aCSF) as the vehicle
-
Osmotic minipumps (e.g., Alzet Model 1002, 0.25 µl/hr flow rate)
-
Brain infusion kit compatible with the osmotic pump
-
Sterile saline (0.9%)
-
Incubator at 37°C
Procedure:
-
Peptide Preparation: Dissolve the synthetic this compound peptide in aCSF to the desired concentration. For a dose of 15 µ g/day with a pump flow rate of 0.25 µl/hr, a concentration of 2.5 mg/ml is required.[7]
-
Pump Priming: A day before implantation, fill the osmotic minipumps with the this compound solution or aCSF (for the control group) according to the manufacturer's instructions.
-
Incubate the filled pumps overnight in sterile saline at 37°C to ensure immediate pumping upon implantation.[4][8]
-
Pump Implantation:
-
Anesthetize the cannulated mouse as described in Protocol 1.
-
Make a small subcutaneous pocket on the back of the mouse.
-
Insert the primed osmotic minipump into the subcutaneous pocket.
-
Connect the pump to the implanted brain infusion cannula via the provided tubing.
-
Suture the incision.
-
-
Monitor the mice daily for any signs of distress or complications. The infusion will proceed continuously for the duration specified by the pump model (e.g., 14 or 28 days).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound primarily signals through the C3a receptor 1 (C3aR1), a G-protein coupled receptor.[1][9] Upon binding, it activates downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[9] In microglia, this signaling pathway is linked to increased cell motility and phagocytosis.[2]
Caption: this compound signaling through the C3aR1 pathway.
Experimental Workflow for ICV this compound Administration
The following diagram illustrates the typical workflow for an in vivo study involving the intracerebroventricular administration of this compound in mice.
Caption: Experimental workflow for ICV this compound studies in mice.
References
- 1. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Chronic intracerebroventricular injection of this compound prevents high fat diet induced weight gain in fast weight-gaining mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Commercially Available TLQP-21 ELISA Kits for Rodent Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of TLQP-21 in rodent plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The information is compiled to assist researchers in accurately measuring this neuropeptide, which is implicated in various physiological processes, including metabolism, stress responses, and reproduction.
Introduction to this compound
This compound is a 21-amino acid peptide derived from the VGF (non-acronymic) proprotein. It is expressed in the central and peripheral nervous systems, as well as in endocrine tissues. Research in rodents has demonstrated that this compound plays a significant role in regulating energy expenditure, preventing diet-induced obesity, and modulating stress and reproductive functions. Accurate measurement of circulating this compound levels in plasma is crucial for understanding its physiological roles and its potential as a therapeutic target.
Commercially Available ELISA Kits
Several manufacturers offer ELISA kits for the quantification of rodent this compound in plasma. This document focuses on two such products:
-
Phoenix Pharmaceuticals, Inc. - this compound (Rat, Mouse) EIA Kit (Catalog #: EK-003-89)
-
Creative Diagnostics - this compound Extraction-free ELISA Kit (Catalog #: DEIA-XYZ119)
These kits are based on the principle of competitive ELISA.
Quantitative Data Summary
The following tables summarize the performance characteristics of the aforementioned ELISA kits as reported by the manufacturers. Note that plasma concentrations of this compound can vary based on the rodent species, strain, age, and physiological state. One study reported a physiological plasma concentration of this compound in mice to be approximately 70 pmol/ml (equivalent to ~170 ng/ml).[1]
Table 1: Phoenix Pharmaceuticals, Inc. - this compound (Rat, Mouse) EIA Kit (EK-003-89)
| Parameter | Specification |
| Linear Range | 0.2 – 2.92 ng/ml |
| Sensitivity | 0.2 ng/ml |
| Cross-Reactivity | This compound (Rat, Mouse): 100%this compound (Human): 49%TLQP-62 (Rat): 20% |
| Sample Type | Plasma (extraction recommended) |
Table 2: Creative Diagnostics - this compound Extraction-free ELISA Kit (DEIA-XYZ119)
| Parameter | Specification |
| Detection Range | 0-100 ng/ml |
| Average IC50 | 2.7 ng/ml |
| Sample Type | Serum, Plasma |
| Species Reactivity | Mouse, Rat |
Experimental Protocols
Below are detailed protocols for the use of these ELISA kits. These are synthesized from manufacturer's literature and general ELISA principles. It is crucial to refer to the specific manual provided with the kit for the most accurate and up-to-date instructions.
I. Sample Collection and Preparation
Proper sample handling is critical for accurate results.
-
Blood Collection : Collect whole blood from rodents into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation : Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquoting and Storage : Carefully aspirate the plasma supernatant without disturbing the buffy coat. Aliquot the plasma into clean, polypropylene tubes. Store aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Sample Extraction (Recommended for Phoenix Pharmaceuticals Kit) : For some kits, extraction of the peptide from plasma proteins is recommended to improve accuracy. This typically involves methods like solid-phase extraction (SPE). Refer to the kit manual for specific extraction protocols if required. The Creative Diagnostics kit is marketed as "extraction-free".
II. General Competitive ELISA Protocol
This protocol is a general representation of a competitive ELISA procedure.
A. Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare the 1x Wash Buffer by diluting the concentrated wash buffer with deionized water as instructed in the kit manual.
-
Reconstitute the lyophilized standard with the provided standard diluent to create the stock solution. Perform serial dilutions of the stock standard to create a standard curve.
-
Reconstitute the lyophilized primary antibody and biotinylated tracer with the appropriate buffers as per the kit instructions.
B. Assay Procedure
-
Add a specific volume (e.g., 50 µl) of standard, control, or sample to the appropriate wells of the 96-well microplate pre-coated with a secondary antibody.
-
Add the reconstituted primary antibody to each well, except for the blank wells.
-
Add the biotinylated this compound tracer to each well.
-
Seal the plate and incubate for the specified time and temperature (e.g., 1-2 hours at room temperature). During this incubation, the unlabeled this compound in the sample and the biotinylated this compound will compete for binding to the primary antibody.
-
Wash the plate multiple times (e.g., 4-5 times) with 1x Wash Buffer to remove unbound reagents.
-
Add the Streptavidin-HRP conjugate to each well and incubate for the specified duration (e.g., 1 hour at room temperature).
-
Wash the plate again as described in step 5.
-
Add the TMB substrate solution to each well. This will react with the HRP to produce a color change. Incubate in the dark for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
C. Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Plot the absorbance for the standards versus their concentration on a semi-logarithmic scale to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used during sample preparation.
Visualizations
This compound Signaling Pathway
The VGF-derived peptide this compound has been shown to exert its effects through the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor. Binding of this compound to C3aR1 can initiate a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2).
Caption: this compound signaling pathway via the C3aR1 receptor.
Experimental Workflow for this compound ELISA
The following diagram illustrates the general workflow for quantifying this compound in rodent plasma using a competitive ELISA kit.
Caption: General experimental workflow for a competitive this compound ELISA.
Concluding Remarks
The accurate quantification of this compound in rodent plasma is essential for advancing our understanding of its diverse physiological functions. The commercially available ELISA kits from Phoenix Pharmaceuticals and Creative Diagnostics provide researchers with valuable tools for this purpose. By following the detailed protocols and being mindful of proper sample handling, reliable and reproducible data can be obtained. It is always recommended to consult the specific documentation provided with the ELISA kit for the most accurate and up-to-date information.
References
Measuring TLQP-21-Induced Intracellular Calcium Flux: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLQP-21 is a neuropeptide derived from the VGF (VGF nerve growth factor inducible) proprotein, which has garnered significant interest for its diverse physiological roles, including the regulation of metabolism, pain, and neuroprotection.[1][2] A key mechanism of this compound action is its ability to induce a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium mobilization is a critical second messenger signaling event that initiates a cascade of downstream cellular responses.[1] Understanding and accurately quantifying this compound-induced calcium flux is therefore essential for elucidating its biological functions and for the development of novel therapeutics targeting its signaling pathway.
This application note provides a detailed protocol for measuring this compound-induced intracellular calcium flux in cultured cells using a fluorescence-based assay with the calcium-sensitive dye Fluo-4 AM. It also includes an overview of the this compound signaling pathway and a summary of reported quantitative data for this compound activity in various cell models.
Principle of the Assay
The most common method for measuring intracellular calcium mobilization is a fluorescence-based assay utilizing a calcium-sensitive dye, such as Fluo-4 AM. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator Fluo-4 in the cytoplasm. In its calcium-free form, Fluo-4 exhibits minimal fluorescence. However, upon binding to intracellular calcium, its fluorescence intensity increases significantly.[3] This change in fluorescence can be monitored in real-time using a fluorescence plate reader or microscope, providing a direct measure of the changes in intracellular calcium concentration.
This compound initiates this process by binding to its cognate G-protein-coupled receptor (GPCR), the complement C3a receptor 1 (C3aR1).[1][4] This interaction activates the Gαq subunit of the heterotrimeric G-protein, which in turn stimulates phospholipase C (PLC)-β.[1][5] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[1][5] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[1][5] This initial release can be followed by a secondary influx of extracellular calcium through store-operated calcium (SOC) channels in the plasma membrane.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway leading to intracellular calcium release and the general experimental workflow for its measurement.
Caption: this compound signaling pathway leading to intracellular calcium mobilization.
Caption: Experimental workflow for measuring this compound-induced calcium flux.
Experimental Protocol
This protocol is a general guideline for measuring this compound-induced intracellular calcium flux in a 96-well plate format using a fluorescence plate reader. Optimization may be required for specific cell lines and experimental conditions.
Materials
-
Cell line of interest (e.g., CHO-K1, 3T3-L1, primary microglia)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well plates
-
This compound (human or mouse, as required)
-
Fluo-4 AM (or a no-wash calcium assay kit)
-
Pluronic F-127 (if not included in a kit)
-
Probenecid (optional, for cell lines with active dye efflux pumps)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Positive control agonist (e.g., ATP)
-
C3aR1 antagonist (e.g., SB290157) for specificity testing
-
Fluorescence plate reader with an injection system and capability for excitation at ~490 nm and emission at ~525 nm.
Procedure
1. Cell Seeding a. Culture cells to 80-90% confluency. b. Trypsinize and resuspend cells in fresh culture medium. c. Seed cells into a black, clear-bottom 96-well plate at an appropriate density (e.g., 40,000 - 80,000 cells per well). The optimal density should result in a confluent monolayer on the day of the assay. d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Preparation of Reagents a. This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Aliquot and store at -20°C or -80°C. b. Assay Buffer: Prepare 1X Assay Buffer (HBSS with 20 mM HEPES, pH 7.4). c. Fluo-4 AM Loading Solution: i. Prepare a stock solution of Fluo-4 AM in anhydrous DMSO (e.g., 1 mM). ii. On the day of the experiment, dilute the Fluo-4 AM stock solution in Assay Buffer to the desired final concentration (typically 1-5 µM). iii. If using, add Pluronic F-127 (final concentration 0.02-0.04%) to aid in dye solubilization. iv. If required for your cell line, add probenecid (final concentration 1-2.5 mM) to inhibit dye extrusion.
3. Dye Loading a. Remove the culture medium from the wells. b. Gently wash the cells once with 100 µL of Assay Buffer. c. Add 100 µL of the Fluo-4 AM Loading Solution to each well. d. Incubate the plate at 37°C for 45-60 minutes, protected from light. Some protocols may suggest a subsequent 15-30 minute incubation at room temperature. e. After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye. f. Add 100 µL of Assay Buffer to each well.
4. Calcium Flux Measurement a. Set the fluorescence plate reader to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths. b. Program the reader to measure fluorescence at regular intervals (e.g., every 0.5-1 second). c. Place the cell plate in the reader and allow it to equilibrate to the desired temperature (e.g., 37°C). d. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds). e. Using the plate reader's injector, add the desired concentration of this compound to the wells. f. Continue to measure the fluorescence for a period sufficient to capture the peak response and return to baseline (e.g., 60-180 seconds).
5. Data Analysis a. The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀ = (F - F₀) / F₀. b. For dose-response experiments, plot the peak ΔF/F₀ values against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that gives a response halfway between the baseline and maximum).
Data Presentation
The potency of this compound can vary depending on the species of the peptide (human vs. mouse) and the cell type being studied. The following table summarizes some of the reported EC₅₀ values for this compound-induced signaling.
| Peptide | Cell Type | Assay Readout | Reported EC₅₀ (nM) | Reference(s) |
| Rat this compound | CHO-K1 (primed with ATP) | Calcium Flux | 91 | [6] |
| Human this compound | CHO-K1 (primed with ATP) | Calcium Flux | 276 | [6] |
| Mouse this compound | CHO cells expressing human C3aR | ERK Phosphorylation | 83.6 | [7] |
| Human this compound | CHO cells expressing human C3aR | ERK Phosphorylation | 587 | [7] |
| Mouse this compound | N9 Microglia | Calcium Flux | 960 | [8] |
| Mouse this compound | Human Primary Macrophages | ERK Phosphorylation | 2,800 | [7] |
| Human this compound | Human Primary Macrophages | ERK Phosphorylation | 14,800 | [7] |
| Mouse this compound | β-arrestin recruitment assay | β-arrestin recruitment | 10,300 | [4] |
| Human this compound | β-arrestin recruitment assay | β-arrestin recruitment | 68,800 | [4] |
Note: The potency of this compound can be influenced by the specific assay conditions and the signaling pathway being measured (e.g., direct calcium flux vs. downstream ERK phosphorylation). There is a notable difference in potency between mouse/rat and human this compound, with the rodent versions generally being more potent.[3][6][7][9][10]
Troubleshooting
-
Low signal-to-noise ratio:
-
Optimize cell seeding density.
-
Increase Fluo-4 AM concentration or loading time.
-
Ensure complete removal of serum-containing medium before dye loading.
-
-
High background fluorescence:
-
Ensure thorough washing after dye loading.
-
Use phenol red-free medium for the assay.
-
-
No response to this compound:
-
Confirm the expression of C3aR1 in your cell line.
-
Verify the bioactivity of your this compound peptide.
-
Use a positive control (e.g., ATP) to confirm cell viability and assay performance.
-
Some cell lines, like CHO-K1, may require "priming" with another stimulus to observe a this compound-induced calcium response.[6]
-
-
Rapid signal decay:
-
This may be due to dye leakage. Consider using probenecid.
-
Photobleaching can be minimized by reducing the excitation light intensity or the frequency of measurements.
-
Conclusion
The measurement of this compound-induced intracellular calcium flux is a robust and reliable method for studying the pharmacology of this important neuropeptide. The fluorescence-based assay described in this application note provides a high-throughput-compatible platform for screening compounds that modulate the this compound/C3aR1 signaling pathway, making it a valuable tool for both basic research and drug discovery. Careful optimization of the experimental parameters for the specific cell system under investigation is crucial for obtaining high-quality, reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a low potency partial C3aR activator on human primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C3aR1 Agonist | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | JMV5656, A Novel Derivative of this compound, Triggers the Activation of a Calcium-Dependent Potassium Outward Current in Microglial Cells [frontiersin.org]
- 9. This compound is a low potency partial C3aR activator on human primary macrophages | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for C3aR1 Binding Assay with Labeled TLQP-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for performing a C3aR1 binding assay using labeled TLQP-21. The complement C3a receptor 1 (C3aR1) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory and metabolic diseases.[1] this compound, a peptide derived from the VGF (non-acronymic) protein, has been identified as an endogenous agonist for C3aR1.[2][3] Characterizing the binding of this compound and its analogs to C3aR1 is crucial for understanding the receptor's function and for the development of novel therapeutics targeting this pathway.
This document outlines detailed protocols for radioligand and fluorescently-labeled this compound binding assays, information on the C3aR1 signaling pathway, and quantitative binding data from published studies.
C3aR1 Signaling Pathway
C3aR1 is a versatile receptor that can couple to different G protein subtypes, primarily Gαi/o and Gαq.[4] This dual coupling allows for the activation of multiple downstream signaling cascades.
-
Gαi/o Pathway: Activation of the Gαi/o pathway by C3aR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5]
Beyond G protein signaling, agonist binding to C3aR1 can also induce the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.[3]
Experimental Protocols
Part 1: Radioligand Binding Assay using 125I-labeled this compound Analog
This protocol is adapted from a study that utilized a radioiodinated analog of this compound, [125I]-YATL-23, to characterize its binding to Chinese Hamster Ovary (CHO) cell membranes, which endogenously express C3aR1.
Materials:
-
Cell Culture: CHO-K1 cells or a cell line recombinantly expressing C3aR1 (e.g., HEK293).
-
Labeled Ligand: 125I-labeled this compound analog (e.g., [125I]-YATL-23) with high specific activity.
-
Unlabeled Ligand: Unlabeled this compound or a related analog for competition assays and determination of non-specific binding.
-
Membrane Preparation Buffer: Ice-cold Tris buffer (20 mM Tris-HCl, pH 7.7, 5 mM EDTA) containing a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: UniFilter GF/B plates presoaked with 0.5% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluence.
-
Harvest cells in PBS with 5 mM EDTA and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer using a glass homogenizer.
-
Centrifuge the homogenate at 30,000 x g for 30 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation step.
-
Resuspend the final pellet in ice-cold 20 mM HEPES (pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Saturation Binding Assay:
-
In a 96-well plate, add increasing concentrations of the 125I-labeled this compound analog to wells in triplicate.
-
For each concentration, prepare another set of triplicates containing a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.
-
Add 10-50 µg of cell membrane preparation to each well.
-
Bring the final volume in each well to 200 µL with assay buffer.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the PEI-presoaked UniFilter GF/B plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a microplate scintillation counter.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the 125I-labeled this compound analog (typically at or below its Kd value) to all wells.
-
Add increasing concentrations of unlabeled this compound or test compounds to the wells in triplicate.
-
Include wells with only the labeled ligand (for total binding) and wells with the labeled ligand plus a high concentration of unlabeled this compound (for non-specific binding).
-
Add 10-50 µg of cell membrane preparation to each well.
-
Follow steps 2.4 to 2.8.
-
Part 2: Fluorescently-Labeled this compound Binding Assay (General Principles)
Materials:
-
Cell Culture: As in the radioligand assay.
-
Labeled Ligand: Fluorescently-labeled this compound (e.g., conjugated to a fluorophore like FITC or a rhodamine dye).
-
Unlabeled Ligand: Unlabeled this compound.
-
Assay Buffer: A buffer compatible with the chosen fluorescent detection method (e.g., PBS or HEPES-buffered saline).
-
Microplate Reader: Capable of measuring fluorescence polarization or FRET.
Procedure (Fluorescence Polarization):
-
Assay Setup:
-
In a low-volume, black microplate, add a fixed, low concentration of fluorescently-labeled this compound to all wells.
-
For competition assays, add increasing concentrations of unlabeled this compound or test compounds.
-
Add the C3aR1-expressing membrane preparation or purified receptor.
-
Incubate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The binding of the small, fluorescently-labeled this compound to the larger receptor will slow its rotation, leading to an increase in fluorescence polarization.
-
In a competition assay, the displacement of the fluorescent ligand by an unlabeled compound will result in a decrease in polarization.
-
Experimental Workflow Diagram
Data Presentation
The following tables summarize quantitative data from C3aR1 binding and functional assays involving this compound and its analogs.
Table 1: Saturation Binding Parameters for Labeled Ligands to C3aR1
| Labeled Ligand | Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]-YATL-23 | CHO-K1 | 0.55 ± 0.05 | 81.7 ± 3.9 | [6] |
| 125I-C3a | HEK293 (hamster C3aR1) | Not Reported | Not Reported | [2] |
Table 2: Competition Binding and Functional Parameters for this compound and Analogs
| Ligand | Assay Type | Cell Line | IC50/Ki/EC50 (nM) | Reference |
| This compound | Competition Binding (vs. [125I]-YATL-23) | CHO-K1 | IC50: 0.98 ± 0.06 | [6] |
| YATL-23 | Competition Binding (vs. [125I]-YATL-23) | CHO-K1 | IC50: 1.2 ± 0.06 | [6] |
| Rat this compound | Competition Binding (vs. 125I-C3a) | HEK293 (hamster C3aR1) | Ki: 100 | [2] |
| Human this compound | Competition Binding (vs. 125I-C3a) | HEK293 (hamster C3aR1) | Ki: 500 | [2] |
| Mouse this compound | β-arrestin Recruitment | HTLA (human C3aR1) | EC50: 10,300 | [3] |
| Human this compound | β-arrestin Recruitment | HTLA (human C3aR1) | EC50: 68,800 | [3] |
| C3a | β-arrestin Recruitment | HTLA (human C3aR1) | EC50: 3,000 | [3] |
Troubleshooting and Critical Parameters
-
Protease Inhibition: this compound is a peptide and is susceptible to degradation by proteases present in cell membrane preparations. The inclusion of a broad-spectrum protease inhibitor cocktail in the membrane preparation buffer is critical for obtaining reliable and reproducible results.
-
Non-specific Binding: High non-specific binding can be an issue. This can be minimized by:
-
Presoaking filter plates with PEI.
-
Including BSA in the assay buffer to reduce binding to plastic surfaces.
-
Optimizing the amount of membrane protein used in the assay.
-
-
Ligand Depletion: If a significant fraction (>10%) of the labeled ligand binds to the receptor, it can lead to an underestimation of the Kd. This can be addressed by reducing the concentration of the receptor in the assay.
-
Choice of Cell Line: Using a cell line with stable, high-level expression of recombinant C3aR1 can improve the signal-to-noise ratio compared to cells with endogenous expression. HEK293 and CHO cells are commonly used for this purpose.[2]
-
Agonist Radioligands: When using a labeled agonist, the binding may be influenced by the G protein coupling state of the receptor. The presence of GTP or its non-hydrolyzable analog, GTPγS, can uncouple the receptor from G proteins, potentially altering the binding affinity.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to successfully perform and interpret C3aR1 binding assays with labeled this compound. Careful optimization of assay conditions and attention to critical parameters will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of C3aR1 pharmacology and for the development of new drugs targeting this important receptor.
References
- 1. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying VGF Knockout and TLQP-21 Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the roles of the VGF neuropeptide precursor and its derived peptide, TLQP-21. The protocols detailed below are intended for researchers in neuroscience, metabolism, and drug discovery.
Introduction to VGF and this compound
The Vgf gene, initially identified as a nerve growth factor-inducible gene, encodes a 617-amino acid pro-protein that is processed into several smaller, biologically active peptides. One of the most studied of these is this compound, a 21-amino acid peptide. VGF and its derivatives are expressed in the central and peripheral nervous systems, as well as in various endocrine cells.
Studies involving germline knockout of the Vgf gene in mice have revealed a phenotype characterized by leanness, hyperactivity, and resistance to diet-induced obesity.[1][2] These mice also exhibit altered expression of hypothalamic neuropeptides involved in energy balance, such as pro-opiomelanocortin (POMC) and neuropeptide Y (NPY).[1] Such findings underscore the critical role of VGF-derived peptides in regulating energy homeostasis.
This compound has been shown to be a multifunctional peptide with roles in:
-
Energy Metabolism: Central administration of this compound increases energy expenditure and can prevent the early stages of diet-induced obesity.[1][3] It potentiates adrenergic-induced lipolysis.[2][4]
-
Neuroprotection: this compound promotes the survival of cerebellar granule cells.[1]
-
Pain Modulation: The peptide is involved in inflammatory and nerve injury-induced hypersensitivity.[2]
-
Gastric Function: It influences gastric muscle contraction and emptying.[1][5]
The primary receptor for this compound has been identified as the complement C3a receptor 1 (C3aR1), a G protein-coupled receptor.[4][6] Activation of C3aR1 by this compound initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium.[1][7]
Application of CRISPR-Cas9 for VGF and this compound Research
The CRISPR-Cas9 system offers a precise and efficient tool for knocking out the Vgf gene to study the collective functions of its derived peptides or to specifically ablate the this compound peptide sequence.[2][8] This allows for a more detailed dissection of the roles of VGF and this compound in various physiological processes.
Experimental Protocols
Protocol 1: Generation of VGF Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating a VGF knockout in a neuronal or endocrine cell line.
1. Design of Guide RNAs (gRNAs)
-
Identify the target region within the Vgf gene. For a full knockout, target an early exon to induce a frameshift mutation.
-
Use online design tools (e.g., CHOPCHOP, Synthego) to design at least two gRNAs with high on-target scores and low off-target potential.
2. Vector Selection and Cloning
-
Select an appropriate CRISPR-Cas9 vector. An all-in-one vector expressing both Cas9 and the gRNA is recommended for simplicity.[9] Many commercial vectors also include a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP).
-
Clone the designed gRNA sequences into the CRISPR-Cas9 vector according to the manufacturer's protocol.
3. Transfection into Target Cells
-
Culture the target cells to 70-80% confluency.
-
Transfect the cells with the gRNA/Cas9 plasmid using a suitable method (e.g., lipofection, electroporation).[10]
-
Include a negative control (e.g., a scrambled gRNA) and a positive control (e.g., a gRNA targeting a gene known to be efficiently knocked out).
4. Selection and Clonal Isolation
-
If using a vector with a selectable marker, apply the selection agent (e.g., puromycin) 24-48 hours post-transfection.
-
After selection, isolate single cells to establish monoclonal cell lines. This can be achieved by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent reporter is used.[11]
5. Verification of Knockout
-
Genomic DNA Analysis: Extract genomic DNA from the isolated clones. Perform PCR amplification of the target region followed by Sanger sequencing or a mismatch cleavage assay (e.g., Surveyor assay) to detect insertions and deletions (indels).[9]
-
mRNA Analysis: Perform RT-qPCR to quantify Vgf mRNA levels. A significant reduction in Vgf mRNA is expected in knockout clones.
-
Protein Analysis: Use a validated VGF antibody to perform Western blotting or immunofluorescence to confirm the absence of the VGF protein.[8]
Protocol 2: Functional Analysis of VGF Knockout Cells
1. Cell Viability and Proliferation Assay
-
Seed wild-type and VGF knockout cells at the same density.
-
Assess cell viability and proliferation at different time points using assays such as MTT, CellTiter-Glo, or direct cell counting.
2. Neuronal Differentiation and Morphology
-
If using a neuronal precursor cell line, induce differentiation.
-
Assess neurite outgrowth and branching by immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2).
3. Calcium Imaging
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Stimulate the cells with relevant agonists (e.g., potassium chloride to induce depolarization).
-
Measure changes in intracellular calcium concentration using a fluorescence microscope.
Protocol 3: Investigating this compound Function
1. Peptide Synthesis and Preparation
-
Synthesize or purchase high-purity this compound peptide.
-
Reconstitute the peptide in a suitable vehicle (e.g., sterile water or PBS) and store at -80°C.
2. In Vitro Assays
-
Signaling Pathway Activation: Treat wild-type cells with varying concentrations of this compound. Analyze the phosphorylation of downstream signaling molecules such as ERK1/2 via Western blotting.[1]
-
Cell Survival Assay: Culture cells in serum-free media to induce stress. Treat with this compound and assess cell survival using a viability assay to investigate its neuroprotective effects.[1]
3. In Vivo Studies (Conceptual)
-
Animal Model: Use wild-type mice or a relevant disease model.
-
Administration: Administer this compound via intracerebroventricular (i.c.v.) or systemic injection.[1][3]
-
Metabolic Phenotyping: Monitor food intake, body weight, and energy expenditure using metabolic cages.[1]
-
Behavioral Analysis: Conduct behavioral tests to assess anxiety, depression, and pain sensitivity.
Data Presentation
Table 1: Effects of Central this compound Administration on Metabolic Parameters in Mice
| Parameter | Control | This compound (15 µ g/day , i.c.v.) | Reference |
| Energy Expenditure | Baseline | Increased | [3] |
| Rectal Temperature | Baseline | Increased | [3] |
| Body Weight (High-Fat Diet) | Increased | Prevented Increase | [3] |
| White Adipose Tissue Weight (High-Fat Diet) | Increased | Prevented Increase | [3] |
Table 2: Gene Expression Changes in Adipose Tissue Following Central this compound Administration
| Gene | Tissue | Change | Reference |
| β2-Adrenergic Receptor (β2-AR) | Brown Adipose Tissue | Upregulated | [3] |
| Peroxisome Proliferator-Activated Receptor δ (PPAR-δ) | White Adipose Tissue | Upregulated | [3] |
| β3-Adrenergic Receptor (β3-AR) | White Adipose Tissue | Upregulated | [1][3] |
| Uncoupling Protein 1 (UCP1) | White Adipose Tissue | Upregulated | [1][3] |
Table 3: Phenotype of VGF Knockout (VGF-/-) Mice
| Parameter | Wild-Type | VGF-/- | Reference |
| Body Size | Normal | Smaller | [1] |
| Metabolism | Normal | Hypermetabolic | [1] |
| Activity Level | Normal | Hyperactive | [1] |
| Adiposity | Normal | Reduced | [1] |
| Leptin Levels | Normal | Markedly Reduced | [1] |
Visualizations
Caption: this compound signaling pathway via the C3aR1 receptor.
Caption: Experimental workflow for generating VGF knockout cell lines.
References
- 1. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling [mdpi.com]
- 2. Targeted and selective knockout of the this compound neuropeptide unmasks its unique role in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VFG-Derived Peptide this compound | Bartolomucci Lab [bartolomuccilab.umn.edu]
- 5. In vitro and in vivo pharmacological role of this compound, a VGF-derived peptide, in the regulation of rat gastric motor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TLQP-21 Immunohistochemistry in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of antibodies and the application of immunohistochemistry (IHC) for the detection of the neuropeptide TLQP-21 in brain tissue. Detailed protocols, antibody specifications, and signaling pathway information are included to assist researchers in neuroscience and drug development.
Introduction to this compound
This compound is a 21-amino acid neuropeptide derived from the VGF (VGF nerve growth factor inducible) precursor protein. It is expressed in the central and peripheral nervous systems and is involved in a variety of physiological processes, including energy metabolism, pain perception, and neuroprotection. In the brain, this compound has been shown to play a significant role in microglial activation and neuroinflammation, primarily through its interaction with the complement C3a receptor 1 (C3aR1).[1][2][3][4] Understanding the localization and expression of this compound in different brain regions is crucial for elucidating its role in neurological health and disease.
Antibody Selection for this compound Immunohistochemistry
The selection of a specific and sensitive primary antibody is critical for the successful immunohistochemical detection of this compound. Several commercial vendors offer antibodies targeting this compound. The following table summarizes key information for a selection of these antibodies. Researchers are advised to consult the datasheets for the most current validation data.
| Vendor | Product Name/ID | Host Species | Clonality | Validated Applications | Notes/References |
| Phoenix Pharmaceuticals | This compound (Human) - Antibody for Immunohistochemistry (H-003-90) | Rabbit | Polyclonal | IHC | Specializes in peptide antibodies.[5][6][7] |
| Novus Biologicals | This compound Antibody | Rabbit | Polyclonal | IHC | Offers a wide range of IHC validated antibodies and supporting reagents. |
| Biorbyt | TLQP 21 | N/A | N/A | Research Use | Provides the this compound peptide which can be used for antibody validation through peptide competition assays.[8] |
| Abbexa | Isotype Controls | Mouse, Rat | Monoclonal | FC, IHC, ELISA, ICC, IF, IP, WB | While not a direct this compound antibody, isotype controls are essential for validating the specificity of the primary antibody staining.[9] |
| MedchemExpress | This compound | N/A | N/A | Functional Assays, Agonist | Provides the this compound peptide which can be used as a positive control in functional studies and for antibody validation.[10][11] |
This compound Signaling Pathway in Microglia
In the brain, this compound predominantly signals through the G-protein coupled receptor, C3aR1, which is highly expressed on microglia.[1][3][12] Activation of C3aR1 by this compound initiates a signaling cascade that leads to microglial activation, characterized by changes in morphology, migration, and phagocytic activity. This pathway is implicated in both neuroprotective and neuroinflammatory responses.
Experimental Workflow for this compound Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemistry for this compound on brain tissue. This workflow is applicable to both paraffin-embedded and free-floating sections, with minor modifications.
Detailed Experimental Protocols
The following protocols are generalized for the immunohistochemical staining of this compound in mouse brain tissue. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue preparations.
Protocol 1: Immunohistochemistry on Paraffin-Embedded Brain Sections
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse slides in 95% Ethanol: 1 change for 3 minutes.
-
Immerse slides in 70% Ethanol: 1 change for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a microwave oven at high power for 5 minutes, followed by 15 minutes at low power.
-
Alternatively, use a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides in Tris-buffered saline (TBS) with 0.05% Tween-20 (TBS-T).
3. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS-T) for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation:
-
Dilute the primary anti-TLQP-21 antibody in the blocking solution to its optimal concentration (typically 1:100 to 1:1000, to be determined empirically).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
5. Washing:
-
Rinse the slides with TBS-T three times for 5 minutes each.
6. Secondary Antibody Incubation:
-
Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in the blocking solution for 1 hour at room temperature.
7. Detection:
-
Rinse the slides with TBS-T three times for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse with TBS three times for 5 minutes each.
-
Visualize the staining using a diaminobenzidine (DAB) substrate kit.
-
Rinse with distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
Rinse with running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
Protocol 2: Immunohistochemistry on Free-Floating Brain Sections
1. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a 30% sucrose solution in PBS until it sinks.
-
Section the brain on a cryostat or vibratome at 30-40 µm thickness and collect sections in PBS.[13][14][15]
2. Permeabilization and Blocking:
-
Wash sections in PBS three times for 10 minutes each.
-
Incubate sections in a blocking solution containing 5% normal serum (from the same species as the secondary antibody), 0.3% Triton X-100 in PBS for 1-2 hours at room temperature with gentle agitation.[16]
3. Primary Antibody Incubation:
-
Dilute the primary anti-TLQP-21 antibody in the blocking solution to its optimal concentration.
-
Incubate the free-floating sections with the primary antibody for 24-48 hours at 4°C with gentle agitation.
4. Washing:
-
Wash the sections in PBS with 0.1% Triton X-100 (PBS-T) three times for 15 minutes each.
5. Secondary Antibody Incubation:
-
Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit IgG) diluted in the blocking solution for 2 hours at room temperature in the dark.
6. Washing:
-
Wash the sections in PBS-T three times for 15 minutes each in the dark.
7. Mounting:
-
Mount the sections onto gelatin-coated slides.
-
Allow the slides to air dry.
-
Coverslip with an anti-fade mounting medium containing DAPI for nuclear counterstaining.
8. Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
Troubleshooting and Optimization
-
High Background: Increase the duration or concentration of the blocking step. Ensure adequate washing between steps. Consider using a different blocking reagent. For brain tissue, which can have high endogenous biotin, consider using an avidin/biotin blocking kit if using a biotin-based detection system.[17]
-
Weak or No Signal: Optimize the antigen retrieval method (try different buffers, pH, and heating times).[18][19][20][21] Increase the primary antibody concentration or incubation time. Ensure the secondary antibody is appropriate for the primary antibody.
-
Non-specific Staining: Include an isotype control to verify the specificity of the primary antibody. Perform a peptide competition assay by pre-incubating the primary antibody with the this compound peptide.
By following these detailed application notes and protocols, researchers can effectively select and utilize this compound antibodies for the immunohistochemical analysis of brain tissue, contributing to a deeper understanding of the role of this neuropeptide in neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 3. The VGF-derived Peptide TLQP21 Impairs Purinergic Control of Chemotaxis and Phagocytosis in Mouse Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. This compound (Human) - Antibody for Immunohistochemistry [phoenixbiotech.net]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. biorbyt.com [biorbyt.com]
- 9. clinisciences.com [clinisciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. IHC Protocol for Free Floating Brain Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 15. Histological-Based Stainings using Free-Floating Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sysy.com [sysy.com]
- 17. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 18. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An optimal antigen retrieval method suitable for different antibodies on human brain tissue stored for several years in formaldehyde fixative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Detection and Quantification of TLQP-21 and its Metabolites by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction TLQP-21 is a pleiotropic neuropeptide derived from the VGF (non-acronymic) precursor protein, which is cleaved by prohormone convertases to generate a family of bioactive peptides.[1][2][3] First identified in the rodent brain using mass spectrometry, this compound has since been implicated in a wide range of physiological processes, including energy metabolism, pain modulation, neuroprotection, and microglial function.[2][4][5][6] The peptide exerts its effects primarily through the G protein-coupled receptor C3aR1.[1][2][7] Given its involvement in various endocrine and extraendocrine functions, accurate detection and quantification of this compound and its metabolic byproducts are crucial for understanding its pathophysiology and for the development of novel therapeutics. Mass spectrometry (MS) has become the definitive tool for the identification, characterization, and quantification of this peptide and its fragments in complex biological matrices.[3][4]
Signaling Pathways of this compound
This compound primarily signals through the complement C3a receptor 1 (C3aR1).[1][2] Upon binding, it activates a G protein-coupled cascade leading to the activation of Phospholipase C (PLC)-β.[1][8] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] This cascade culminates in the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and a significant increase in intracellular Ca2+ levels, which mediates many of the peptide's downstream cellular effects.[1][2][8]
Mass Spectrometry-Based Analysis
Mass spectrometry is a powerful technique for the analysis of neuropeptides due to its high sensitivity and specificity. It has been used for the initial discovery of this compound and is now central to studying its metabolism and quantitative distribution.[4][9]
Experimental Workflow
A typical workflow for the analysis of this compound from biological samples involves several key steps: sample collection and lysis, protein denaturation and digestion, peptide cleanup, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identification of this compound Metabolites
Studying the stability and clearance of this compound is essential for drug development. Mass spectrometry can identify cleavage products and metabolites in biological fluids like plasma. A study on mouse this compound plasma stability identified several N-terminally truncated fragments over time.[10]
Table 1: Mass Spectrometric Identification of this compound Metabolites in Mouse Plasma [10]
| Time Point | Observed Mass (m/z) | Matched Peptide Fragment | Residues | Relative Abundance (%) |
|---|---|---|---|---|
| 10 min | 1139.1 (M+2H+) / 759.8 (M+3H+) | TLQPPASSRRRHFHHALPPA | 1-20 | 65 |
| 10 min | 1112.6 (M+1H+) | TLQPPASSRR | 1-10 | 10 |
| 30 min | 1139.1 (M+2H+) / 759.8 (M+3H+) | TLQPPASSRRRHFHHALPPA | 1-20 | 45 |
| 30 min | 1112.6 (M+1H+) | TLQPPASSRR | 1-10 | 15 |
| 60 min | 1139.1 (M+2H+) / 759.8 (M+3H+) | TLQPPASSRRRHFHHALPPA | 1-20 | 25 |
| 60 min | 1112.6 (M+1H+) | TLQPPASSRR | 1-10 | 20 |
Quantitative Analysis
While comprehensive quantitative MS data for this compound is emerging, receptor binding and cell signaling assays provide quantitative parameters that are critical for understanding its biological activity. Furthermore, targeted mass spectrometry has been successfully used to confirm the absence of this compound and the presence of mutant fragments in genetically modified mouse models.[11][12][13]
Table 2: Quantitative Parameters of this compound Receptor Interaction and Signaling
| Parameter | Value | System | Reference |
|---|---|---|---|
| Binding Affinity | |||
| Kd | 0.55 ± 0.05 nM | CHO Cell Membranes | [14] |
| Bmax | 81.7 ± 3.9 fmol/mg protein | CHO Cell Membranes | [14] |
| IC50 (this compound) | 0.98 ± 0.06 nM | CHO Cell Membranes | [14] |
| Signaling Potency | |||
| EC50 (mouse this compound) | 83.6 nM | ERK Signaling in CHO-C3aR cells | [8] |
| EC50 (human this compound) | 587 nM | ERK Signaling in CHO-C3aR cells | [8] |
| EC50 (mouse this compound) | 10.3 µM | β-arrestin recruitment in HTLA cells | [15] |
| EC50 (human this compound) | 68.8 µM | β-arrestin recruitment in HTLA cells |[15] |
Experimental Protocols
Protocol 1: Sample Preparation from Tissue for Targeted MS Analysis
This protocol is adapted from methodologies used to analyze this compound and its precursors in tissue lysates.[11][16]
-
Tissue Lysis:
-
Collect fresh tissue (e.g., adrenal gland) and immediately lyse in a suitable buffer (e.g., 2.5% SDS, 100 mM Tris, pH 8) using a bead-based homogenizer.[11]
-
Centrifuge the lysate at high speed (e.g., 20,800 x g) for 30 minutes at 4°C to clarify.[17]
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
In-Gel Digestion:
-
Load equal amounts of protein (e.g., 50-100 µg) onto a 12% Bis-Tris gel and perform electrophoresis using MES buffer. A synthetic this compound peptide can be loaded in a parallel lane to pinpoint the correct region.[11]
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the gel band corresponding to the molecular weight of this compound (~2.4 kDa) and its precursors.[2][11]
-
Destain the gel pieces, then reduce the proteins with 10 mM DTT or TCEP at 60°C for 30 minutes.[16][17]
-
Alkylate the free sulfhydryl groups by incubating with 40 mM iodoacetamide (IAA) in the dark at room temperature.[16][17]
-
Wash and dehydrate the gel pieces.
-
Perform in-gel digestion by adding trypsin (e.g., 10-20 ng/µL) and incubating overnight at 37°C.
-
-
Peptide Extraction and Cleanup:
-
Extract the peptides from the gel matrix using a series of acetonitrile and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Reconstitute the peptides in a solution of 0.1% formic acid for MS analysis.
-
Protocol 2: Targeted Mass Spectrometry Analysis
Targeted MS, often using a triple quadrupole or Q-Exactive instrument, is ideal for quantifying specific peptides or confirming their absence.[11][18] This approach was used to validate a selective knockout of this compound (Δthis compound), where a C-terminal Arginine was mutated to Alanine (R21→A), ablating a key cleavage site.[11][12][13]
-
Method Development:
-
Identify unique tryptic peptides for this compound and its potential metabolites or mutant forms. For the Δthis compound mouse, the mutation resulted in a larger, novel tryptic fragment (HFHHALPPAAHHPDLEAQAR) that could be specifically targeted.[11]
-
Predict precursor and product ion m/z values for the target peptides.
-
-
LC-MS/MS Acquisition:
-
Couple a high-performance liquid chromatography (UHPLC) system to a mass spectrometer (e.g., Orbitrap Q Exactive).[18]
-
Separate peptides on a C18 column using a gradient of acetonitrile in 0.1% formic acid.
-
Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode for initial discovery or a targeted mode like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) for quantification.
-
For targeted analysis, create an inclusion list of the precursor m/z values for the peptides of interest.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant, Skyline, or vendor-specific programs.[18]
-
For identification, search the generated spectra against a protein database containing the VGF sequence.
-
For quantification, integrate the peak areas of the selected precursor-product ion transitions for the target peptides and any internal standards.
-
Conclusion Mass spectrometry is an indispensable technology for the study of the neuropeptide this compound. It enables the definitive identification of the peptide in biological tissues, the characterization of its metabolic fragments, and increasingly, its precise quantification. The protocols and data presented here provide a framework for researchers to apply MS-based approaches to further elucidate the role of this compound in health and disease, facilitating the development of targeted diagnostics and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the vgf gene and VGF-derived peptides in nutrition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VFG-Derived Peptide this compound | Bartolomucci Lab [bartolomuccilab.umn.edu]
- 8. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 9. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clearance kinetics of the VGF-derived Neuropeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted and selective knockout of the this compound neuropeptide unmasks its unique role in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted and selective knockout of the this compound neuropeptide unmasks its unique role in energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted and selective knockout of the this compound neuropeptide unmasks its unique role in energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. The VGF-derived Peptide TLQP21 Impairs Purinergic Control of Chemotaxis and Phagocytosis in Mouse Microglia | Journal of Neuroscience [jneurosci.org]
Application Note: Establishing a Stable C3aR1-Expressing Cell Line for TLQP-21 Studies
Introduction
The Complement C3a Receptor 1 (C3aR1) is a G-protein coupled receptor (GPCR) integral to the complement system, a critical component of innate immunity.[1][2] Its primary endogenous ligand is the anaphylatoxin C3a, which is involved in inflammatory responses.[3][4] Recently, the VGF-derived neuropeptide TLQP-21 has been identified as an alternative endogenous ligand for C3aR1.[2][5][6] The interaction between this compound and C3aR1 is implicated in a variety of physiological processes, including energy metabolism, gastric function, pain modulation, and lipolysis, making it a compelling target for therapeutic research.[5][7][8][9]
To facilitate robust and reproducible investigation of this compound pharmacology, the establishment of a stable cell line expressing C3aR1 is essential. Unlike transient transfection, stable cell lines provide a homogenous cell population with consistent receptor expression, which is critical for quantitative pharmacological assays and high-throughput screening.[10][11] This document provides detailed protocols for the generation, validation, and functional characterization of a C3aR1-expressing stable cell line for studying the signaling pathways activated by this compound.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| Cell Lines | |
| HEK293T (for lentivirus production) | ATCC |
| HEK293 or CHO-K1 (for stable line) | ATCC |
| Vectors & Plasmids | |
| pLenti-C-mGFP-P2A-Puro vector | OriGene |
| Human C3AR1 cDNA ORF Clone | GenScript |
| psPAX2 (packaging plasmid) | Addgene |
| pMD2.G (envelope plasmid) | Addgene |
| Reagents for Cell Culture & Transfection | |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher |
| Fetal Bovine Serum (FBS) | Thermo Fisher |
| Penicillin-Streptomycin | Thermo Fisher |
| Polybrene | MilliporeSigma |
| Puromycin | Thermo Fisher |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher |
| Reagents for Validation & Assays | |
| Anti-C3aR1 Antibody | R&D Systems |
| Anti-phospho-ERK1/2 Antibody | Cell Signaling Tech |
| Anti-total-ERK1/2 Antibody | Cell Signaling Tech |
| HRP-conjugated Secondary Antibody | Cell Signaling Tech |
| Human this compound, Mouse this compound | AnaSpec |
| Human C3a | R&D Systems |
| Fura-2 AM (for Calcium Assay) | Thermo Fisher |
| Forskolin | MilliporeSigma |
| cAMP Assay Kit (e.g., cAMP-Glo™) | Promega |
| ECL Western Blotting Substrate | Bio-Rad |
Experimental Protocols
Protocol 1: Generation of a C3aR1 Stable Cell Line via Lentiviral Transduction
This protocol outlines the creation of a stable cell line using lentiviral vectors, which enables long-term, integrated expression of the gene of interest.[10][11][12]
1. C3AR1 Lentiviral Vector Construction:
-
Subclone the full-length human C3AR1 cDNA into a lentiviral expression vector (e.g., pLenti-Puro). The vector should contain a mammalian antibiotic resistance gene for selection.[11]
-
Verify the integrity of the construct by Sanger sequencing.
2. Lentivirus Production in HEK293T Cells:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Day 2: Co-transfect the cells using a suitable transfection reagent. For a 10 cm dish, use:
-
10 µg of pLenti-C3AR1 plasmid
-
7.5 µg of psPAX2 packaging plasmid
-
2.5 µg of pMD2.G envelope plasmid
-
-
Day 3: Change the medium 12-18 hours post-transfection.
-
Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral stock can be used immediately or stored at -80°C.
3. Transduction of Target Cells (e.g., HEK293):
-
Day 1: Seed target cells (e.g., HEK293) in a 6-well plate so they reach 50% confluency on the day of transduction.[13]
-
Day 2: Remove the culture medium. Add the lentiviral supernatant to the cells at various dilutions (e.g., 1:2, 1:10, 1:50) in fresh medium containing Polybrene (final concentration 8 µg/mL) to enhance transduction efficiency.[13] Include a "no virus" control well.
-
Day 3: After 18-24 hours, replace the virus-containing medium with fresh complete medium.[13]
4. Selection of Stably Transduced Cells:
-
48-72 hours post-transduction, begin the selection process.[10][11]
-
Culture the cells in medium containing the appropriate concentration of puromycin (previously determined by a kill curve on the parental cell line).
-
Replace the selection medium every 3-4 days.[13]
-
Monitor the cells daily. Untransduced cells in the control wells should die off within 7-10 days.[10]
5. Isolation and Expansion of Clonal Colonies:
-
Once distinct, antibiotic-resistant colonies appear (typically after 10-14 days), wash the plate with PBS.[13][14]
-
Use cloning cylinders or a sterile pipette tip to isolate at least 5-10 individual colonies.
-
Transfer each colony to a separate well of a 24-well plate and expand.[13][14]
6. Validation of C3aR1 Expression:
-
Once clonal populations are sufficiently expanded, validate C3aR1 expression using:
-
Western Blot: Lyse cells and probe for C3aR1 protein expression using a specific antibody.
-
qPCR: Extract RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure C3AR1 mRNA levels relative to the parental cell line.
-
Protocol 2: Functional Characterization of C3aR1 Stable Cell Line
After establishing a validated stable cell line, these assays can be used to characterize the functional response to this compound.
A. Calcium Mobilization Assay C3aR1 activation can lead to the activation of the Gαq pathway, resulting in intracellular calcium release.[15][16]
-
Seed C3aR1 stable cells into a black, clear-bottom 96-well plate.
-
Grow cells to ~90% confluency.
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Prepare a dose-response curve of this compound (e.g., 1 pM to 10 µM). Include C3a as a positive control and the parental cell line as a negative control.
-
Use a fluorescent plate reader to measure the change in fluorescence intensity immediately after adding the ligands.
-
Calculate EC50 values from the resulting dose-response curves.
B. cAMP Inhibition Assay C3aR1 is known to couple to Gαi, which inhibits adenylyl cyclase and lowers intracellular cAMP levels.[3][17][18]
-
Seed C3aR1 stable cells in a white 96-well plate.
-
Grow cells to the desired confluency.
-
Pre-treat cells with varying concentrations of this compound or C3a for 15-30 minutes.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or luminescence-based assays).[19][20][21][22]
-
Calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production.
C. ERK Phosphorylation Assay
-
Seed C3aR1 stable cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Stimulate cells with this compound (e.g., 1 µM) or C3a (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Perform a Western blot analysis using primary antibodies against phospho-ERK1/2 and total-ERK1/2 to determine the extent of ERK activation.
D. Receptor Internalization Assay Agonist binding typically induces GPCR internalization, which can be measured to assess receptor regulation.[3][23]
-
Stimulate C3aR1 stable cells with a high concentration of this compound or C3a for different durations (e.g., 0, 15, 30, 60 minutes).
-
Place cells on ice to stop internalization.
-
For a non-permeabilized ELISA or flow cytometry, stain the cells with an antibody targeting an extracellular epitope of C3aR1.
-
The reduction in signal compared to the untreated control indicates the percentage of receptor internalization.[23][24]
Data Presentation: Pharmacological Profile of C3aR1 Ligands
The following tables summarize quantitative data from published studies on the interaction of this compound and C3a with C3aR1.
Table 1: Potency (EC50 / IC50) of Ligands at C3aR1
| Ligand | Assay | Cell System | Potency (EC50 / IC50) | Reference |
|---|---|---|---|---|
| Mouse this compound | β-arrestin Recruitment | HTLA cells (human C3aR1) | 10.3 µM | [5] |
| Human this compound | β-arrestin Recruitment | HTLA cells (human C3aR1) | 68.8 µM | [5] |
| Human C3a | β-arrestin Recruitment | HTLA cells (human C3aR1) | 3.0 µM | [5] |
| C3a63-77 | β-arrestin2 Recruitment | HEK293T (human C3aR1) | 5.3 nM | [3] |
| Mouse this compound | β-arrestin2 Recruitment | HEK293T (human C3aR1) | >1 µM (low efficacy) | [3] |
| C3a63-77 | cAMP Inhibition | HEK293T (human C3aR1) | 0.9 nM | [3] |
| Mouse this compound | cAMP Inhibition | HEK293T (human C3aR1) | 107 nM | [3] |
| Human this compound | ERK Phosphorylation | CHO-C3aR cells | 133 nM | [8][25] |
| Mouse this compound | ERK Phosphorylation | CHO-C3aR cells | 46 nM | [8][25] |
| Human C3a | ERK Phosphorylation | CHO-C3aR cells | 0.1 nM | [8][25] |
| Rat this compound | Calcium Mobilization | CHO-K1 (hamster C3aR1) | 185 nM |[26] |
Table 2: Binding Affinity (Ki) of Ligands at C3aR1
| Ligand | Cell System | Ki (nM) | Reference |
|---|---|---|---|
| Rat this compound | CHO-K1 (hamster C3aR1) | 262 | [26] |
| Human this compound | CHO-K1 (hamster C3aR1) | 1300 | [26] |
| Human C3a | CHO-K1 (hamster C3aR1) | 0.02 |[26] |
Signaling Pathway Visualization
Conclusion
The protocols and data presented provide a comprehensive framework for establishing and utilizing a C3aR1 stable cell line to investigate the pharmacology of this compound. This cellular tool is invaluable for dissecting the specific signaling pathways engaged by this compound, determining its potency and efficacy relative to C3a, and screening for novel modulators of the C3aR1 receptor. Such studies are crucial for advancing our understanding of the physiological roles of the VGF system and for the development of new therapeutics targeting metabolic and inflammatory diseases.
References
- 1. C3a receptor - Wikipedia [en.wikipedia.org]
- 2. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound peptide activates the G-protein-coupled receptor C3aR1 via a folding-upon-binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VFG-Derived Peptide this compound | Bartolomucci Lab [bartolomuccilab.umn.edu]
- 8. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 9. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 12. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. mdpi.com [mdpi.com]
- 16. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cAMP-Glo™ Assay Protocol [promega.com]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Modulation of C3a activity: internalization of the human C3a receptor and its inhibition by C5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of TLQP-21 Distribution Using PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
TLQP-21 is a 21-amino acid neuropeptide derived from the VGF (non-acronymic) precursor protein.[1][2] It is implicated in a variety of physiological processes, including the regulation of energy homeostasis, metabolism, and pain modulation.[3][4][5][6] The biological actions of this compound are primarily mediated through its interaction with the complement C3a receptor 1 (C3aR1), a G protein-coupled receptor (GPCR).[7][8][9][10][11] Understanding the in vivo distribution and target engagement of this compound is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this pathway. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of the biodistribution of radiolabeled molecules, offering a powerful tool to study this compound dynamics in living organisms.[12]
These application notes provide detailed protocols for the synthesis of this compound-based PET radiotracers, their use in preclinical in vivo imaging studies, and the underlying signaling pathways.
Signaling Pathway of this compound
This compound binding to its receptor, C3aR1, initiates a signaling cascade that leads to an increase in intracellular calcium levels.[1][2][13] This process involves the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][2] This signaling pathway is crucial for the various cellular responses mediated by this compound.[1][2]
Caption: this compound signaling pathway via the C3aR1 receptor.
Experimental Protocols
Protocol 1: Radiosynthesis of a this compound Analog with Fluorine-18
This protocol is based on the synthesis of [¹⁸F]JMV5763, a radiolabeled analog of this compound.[3][4] The method utilizes the convenient [¹⁸F]AlF chelation strategy.
Materials:
-
JMV5763 peptide precursor functionalized with NODA-MPAA
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Aluminum chloride hexahydrate (AlCl₃·6H₂O)
-
Sodium acetate buffer (pH 4.0)
-
Ethanol
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Automated radiosynthesis module (e.g., GE TRACERlab FX-N Pro) or manual synthesis setup
-
HPLC system for quality control
Procedure (Automated Synthesis):
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reactor vessel using a saline solution.
-
Reaction Mixture Preparation:
-
In the reactor, add the aluminum chloride solution (in sodium acetate buffer, pH 4.0).
-
Add the JMV5763 precursor solution.
-
Add ethanol as a co-solvent.
-
-
Radiolabeling Reaction: Heat the reaction mixture at 100°C for 15 minutes to facilitate the formation of the [¹⁸F]AlF-NODA-JMV5763 complex.
-
Purification:
-
After cooling, dilute the reaction mixture with sterile water.
-
Load the diluted mixture onto a C18 Sep-Pak cartridge to trap the radiolabeled peptide.
-
Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
-
Elute the purified [¹⁸F]JMV5763 from the cartridge with an ethanol/water mixture.
-
-
Formulation: The eluted product is diluted with sterile saline for injection to obtain an isotonic solution with an appropriate ethanol concentration.
-
Quality Control:
-
Radiochemical Purity: Analyze the final product using radio-HPLC.
-
pH: Measure the pH of the final formulation.
-
Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests before use in animals.
-
Protocol 2: Proposed Radiosynthesis of a this compound Analog with Gallium-68
This protocol outlines a general procedure for labeling a DOTA-conjugated this compound analog with Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-conjugated this compound analog (e.g., DOTA-TLQP-21)
-
⁶⁸Ge/⁶⁸Ga generator
-
HEPES buffer (0.1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Automated radiosynthesis module or manual setup
Procedure (Manual Synthesis):
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Reaction Preparation:
-
In a sterile reaction vial, add the DOTA-TLQP-21 analog dissolved in sterile water.
-
Add HEPES buffer to adjust the pH to approximately 4.0-4.5.
-
-
Radiolabeling:
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
-
Purification:
-
After the reaction, cool the vial to room temperature.
-
The reaction mixture can be purified using a C18 Sep-Pak cartridge, similar to the ¹⁸F-labeling procedure, to remove unchelated ⁶⁸Ga.
-
-
Formulation and Quality Control: Follow the same steps as described in Protocol 1 for formulation and quality control.
Protocol 3: In Vivo PET/CT Imaging in Mice
This protocol describes a general procedure for performing in vivo PET/CT imaging in mice to assess the biodistribution of a radiolabeled this compound analog.
Materials:
-
Radiolabeled this compound analog (e.g., [¹⁸F]JMV5763)
-
Experimental animals (e.g., CD1 mice)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Tail vein catheter or insulin syringe for injection
-
Heating pad to maintain animal body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for intravenous injection.
-
Position the animal on the scanner bed and maintain its body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Administer a bolus injection of the radiolabeled this compound analog (e.g., 2-4 MBq in ~100 µL of saline) via the tail vein catheter.
-
-
PET/CT Imaging:
-
Immediately after injection, start a dynamic PET scan for a duration of 60-120 minutes.
-
Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on various organs and tissues on the co-registered images to generate time-activity curves.
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Experimental Workflow for In Vivo PET Imaging of this compound
Caption: Experimental workflow for PET imaging of this compound.
Data Presentation
The biodistribution of the this compound analog, [¹⁸F]JMV5763, has been evaluated in healthy mice. The following table summarizes the ex vivo biodistribution data at 10, 30, and 60 minutes post-injection.
Table 1: Ex Vivo Biodistribution of [¹⁸F]JMV5763 in CD1 Mice (%ID/g)
| Organ/Tissue | 10 min (n=8) | 30 min (n=7) | 60 min (n=4) |
| Blood | 1.23 ± 0.25 | 0.65 ± 0.11 | 0.35 ± 0.05 |
| Heart | 0.85 ± 0.17 | 0.45 ± 0.08 | 0.25 ± 0.04 |
| Lungs | 1.35 ± 0.29 | 0.68 ± 0.12 | 0.38 ± 0.06 |
| Liver | 2.15 ± 0.45 | 1.85 ± 0.33 | 1.25 ± 0.21 |
| Spleen | 0.55 ± 0.12 | 0.35 ± 0.07 | 0.21 ± 0.04 |
| Kidneys | 4.85 ± 0.98 | 3.25 ± 0.58 | 1.95 ± 0.32 |
| Stomach | 2.85 ± 0.59 | 3.95 ± 0.71 | 2.85 ± 0.48 |
| Intestine | 3.15 ± 0.65 | 4.25 ± 0.78 | 3.15 ± 0.54 |
| Muscle | 0.35 ± 0.08 | 0.21 ± 0.04 | 0.12 ± 0.02 |
| Bone | 0.65 ± 0.14 | 0.45 ± 0.09 | 0.28 ± 0.05 |
| Brain | 0.11 ± 0.02 | 0.06 ± 0.01 | 0.04 ± 0.01 |
| Adrenal Gland | 1.95 ± 0.41 | 1.55 ± 0.29 | 0.95 ± 0.17 |
Data are presented as mean ± standard deviation. Data extracted from the publication by Garello et al., 2018.[5][7]
The data indicates significant uptake of [¹⁸F]JMV5763 in the stomach, intestine, kidneys, and liver.[5][7] The uptake in the brain is very low, suggesting that this tracer does not efficiently cross the blood-brain barrier.[5][7] Pre-treatment with non-radioactive JMV5763 significantly reduced tracer uptake in the stomach and intestine, indicating specific binding in these tissues.[5][7]
Conclusion
The use of PET imaging with radiolabeled this compound analogs provides a valuable methodology for the non-invasive, quantitative assessment of its biodistribution and target engagement in vivo. The protocols and data presented here offer a comprehensive guide for researchers interested in studying the this compound system in preclinical models, which can aid in the understanding of its physiological functions and the development of related pharmacotherapies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 3. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Tissue Distribution of this compound in Mice Using [18F]JMV5763, a Radiolabeled Analog Prepared via [18F]Aluminum Fluoride Chelation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Tissue Distribution of this compound in Mice Using [18F]JMV5763, a Radiolabeled Analog Prepared via [18F]Aluminum Fluoride Chelation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and pathology. Their functions include synaptic pruning, debris clearance, and response to inflammatory stimuli.[1][2][3] Dysregulation of microglial activity is implicated in various neurodegenerative diseases.[4] Primary microglia cultures provide an invaluable in vitro model for studying the molecular mechanisms that govern their function, offering a closer representation of in vivo microglial properties compared to immortalized cell lines.[1][5]
The VGF-derived peptide, TLQP-21, has emerged as a significant modulator of microglial function.[6][7] It has been shown to activate microglia through the complement C3a receptor-1 (C3aR1), influencing key cellular processes such as phagocytosis, migration, and cytokine release.[6][7][8][9] Understanding the intricate signaling pathways and functional consequences of this compound on microglia is crucial for developing novel therapeutic strategies for neurological disorders.
These application notes provide detailed protocols for the isolation and culture of primary microglia, and for conducting key experiments to investigate the effects of this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mouse Pups
This protocol details the preparation of high-purity primary microglia from the brains of newborn mouse pups.[5][10] The method is based on the principle of generating a mixed glial culture from which microglia are subsequently isolated by mechanical shaking.[11]
Materials:
-
Newborn mouse pups (P0-P4)
-
DMEM (high glucose) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Culture Medium)
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
Poly-D-lysine (PDL) coated T-75 flasks
-
70 µm cell strainer
-
Sterile surgical instruments
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation: Coat T-75 flasks with PDL solution (0.1 mg/mL) for at least 1 hour at 37°C.[1] Wash twice with sterile water and allow to air dry.[1]
-
Dissection: Euthanize neonatal pups and sterilize with 75% ethanol.[1] Under sterile conditions, dissect the brains and remove the meninges.[11]
-
Tissue Dissociation: Mince the brain tissue into small pieces in cold HBSS.[1] Transfer the tissue to a tube containing 0.25% Trypsin-EDTA and a small amount of DNase I and incubate at 37°C for 15 minutes with occasional swirling.[5]
-
Cell Suspension Preparation: Stop the enzymatic digestion by adding an equal volume of culture medium. Gently triturate the tissue with a pipette to obtain a single-cell suspension.[5]
-
Plating Mixed Glia: Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.[12] Centrifuge at 400 x g for 5 minutes.[5] Resuspend the cell pellet in culture medium and plate into the PDL-coated T-75 flasks.[5]
-
Mixed Glial Culture: Incubate the flasks at 37°C in a 5% CO2 incubator. Change the medium the next day to remove debris and then every 5 days thereafter.[5] The astrocytes will form a confluent monolayer at the bottom of the flask with microglia growing on top.[5][11] This typically takes 10-14 days.[11]
-
Microglia Isolation: Once the astrocyte layer is confluent, seal the flasks tightly and shake them at 180-230 rpm for 2-3.5 hours at 37°C to detach the microglia.[4][13]
-
Plating Primary Microglia: Collect the supernatant containing the detached microglia and centrifuge at 300 x g for 5 minutes.[4] Resuspend the pellet in fresh culture medium and plate the cells onto new PDL-coated plates or coverslips at the desired density (e.g., 5 x 10^5 cells/well in a 12-well plate).[13] The microglia will be ready for experimental use the following day.[5]
Protocol 2: Phagocytosis Assay
This assay measures the ability of microglia to engulf fluorescently labeled particles, a key function that is modulated by this compound.[6][7]
Materials:
-
Primary microglia cultured on coverslips
-
Fluorescently labeled latex beads or E. coli bioparticles
-
This compound peptide
-
Control vehicle (e.g., PBS)
-
4% Paraformaldehyde (PFA)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cultured primary microglia with the desired concentration of this compound or vehicle control for a specified duration (e.g., 30 minutes to 24 hours).
-
Incubation with Particles: Add the fluorescently labeled latex beads or bioparticles to the culture medium at a predetermined concentration.[14] Incubate for 45 minutes to 2 hours at 37°C to allow for phagocytosis.[14]
-
Washing: Gently wash the cells three times with PBS to remove non-phagocytosed particles.[14]
-
Fixation and Staining: Fix the cells with 4% PFA for 15 minutes. Permeabilize the cells if intracellular staining is required. Stain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Capture images and quantify the phagocytic activity by counting the number of ingested particles per cell or the percentage of phagocytic cells.[15]
Protocol 3: Cytokine Release Assay (ELISA)
This protocol is used to quantify the secretion of pro- and anti-inflammatory cytokines from microglia in response to this compound.
Materials:
-
Primary microglia cultured in multi-well plates
-
This compound peptide
-
Lipopolysaccharide (LPS) as a positive control for pro-inflammatory cytokine release
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
Plate reader
Procedure:
-
Cell Treatment: Treat the cultured primary microglia with this compound, vehicle control, or LPS for a specified time (e.g., 24 hours).[16]
-
Supernatant Collection: Carefully collect the culture supernatant from each well.[16] Centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.[16] This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Quantification: Measure the absorbance using a plate reader and calculate the concentration of each cytokine based on a standard curve.
Protocol 4: Western Blot for Signaling Pathway Analysis
This protocol allows for the investigation of intracellular signaling pathways, such as the p38 MAPK and AKT/NF-κB pathways, that are activated by this compound in microglia.[17][18]
Materials:
-
Primary microglia
-
This compound peptide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phosphorylated and total proteins of interest (e.g., p-p38, p38, p-Akt, Akt, p-NF-κB, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat microglia with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel.[18] Transfer the separated proteins to a PVDF membrane.[18]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[19] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection and Analysis: Wash the membrane again and apply the chemiluminescent substrate.[18] Capture the signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
The following tables summarize expected quantitative data from the described experiments based on existing literature.
Table 1: Effect of this compound on Microglial Phagocytosis
| Treatment | Phagocytic Index (Normalized to Control) | Reference |
| Control (Vehicle) | 1.00 | [20] |
| This compound (100 nM) | Increased | [6][7][20] |
| This compound + C3aR1 Antagonist | No significant increase | [6][7] |
Table 2: Effect of this compound on Cytokine Release
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Reference |
| Control (Vehicle) | Baseline | Baseline | Baseline | [17] |
| This compound | Increased | Increased | Increased | [17] |
| LPS (Positive Control) | Significantly Increased | Significantly Increased | Significantly Increased | [21][22] |
Table 3: Effect of this compound on Signaling Pathway Activation
| Treatment Time (min) | p-p38 / Total p38 (Fold Change) | p-Akt / Total Akt (Fold Change) | Reference |
| 0 | 1.0 | 1.0 | [17][18] |
| 15 | Increased | Increased | [17][18] |
| 60 | Returns to baseline | Returns to baseline | [17][18] |
Signaling Pathway Visualization
References
- 1. Primary Microglia Isolation from Postnatal Mouse Brains [jove.com]
- 2. Current Methods for the Isolation and Cultivation of Microglia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia Cell Culture: A Primer for the Novice | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 5. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The VGF-derived Peptide TLQP21 Impairs Purinergic Control of Chemotaxis and Phagocytosis in Mouse Microglia | Journal of Neuroscience [jneurosci.org]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 12. Impact of microglia isolation and culture methodology on transcriptional profile and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phagocytosis assay [bio-protocol.org]
- 15. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine release [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. criver.com [criver.com]
- 22. bit.bio [bit.bio]
Troubleshooting & Optimization
improving TLQP-21 peptide stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the TLQP-21 peptide in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving lyophilized this compound peptide?
For initial solubilization, it is recommended to use sterile, high-purity water.[1] this compound is soluble in water up to 1 mg/mL. Depending on your experimental needs, you can then dilute the stock solution into your buffer of choice.
Q2: What are the optimal storage conditions for this compound solutions?
For short-term storage (up to one week), solutions can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the peptide solution and store it at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Q3: My this compound solution appears cloudy. What could be the cause and how can I fix it?
Cloudiness in your peptide solution may indicate aggregation or precipitation. This can be caused by several factors including high peptide concentration, suboptimal pH, or multiple freeze-thaw cycles. To address this, try the following:
-
Sonication: Gently sonicate the solution to help break up aggregates.
-
pH adjustment: Ensure the pH of your buffer is optimal for this compound solubility. While specific data for this compound is limited, many peptides are more soluble at a slightly acidic pH.
-
Dilution: Try diluting the peptide to a lower concentration.
If the issue persists, it is recommended to prepare a fresh solution.
Q4: What are the primary degradation pathways for this compound in aqueous solutions?
This compound, like many peptides, can be susceptible to several degradation pathways in aqueous solutions:
-
Proteolytic cleavage: In biological fluids like plasma, this compound is rapidly degraded by proteases. The C-terminal arginine is a primary cleavage site.
-
Oxidation: Residues such as Methionine (Met) and Tryptophan (Trp), although not present in this compound, are susceptible to oxidation. The Histidine (His) residues in this compound can also be oxidized under certain conditions.[2]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, which is a common degradation pathway for peptides in aqueous solutions.
-
Aggregation: Peptides can self-associate to form aggregates, especially at high concentrations or in certain buffer conditions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | Prepare fresh solutions from lyophilized powder. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. Use sterile buffers to prevent microbial contamination and subsequent enzymatic degradation. |
| C-terminal modification. | The C-terminal carboxyl group is essential for this compound's biological activity. C-terminal amidation will inactivate the peptide. Ensure your synthesis and handling procedures do not modify the C-terminus. | |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete solubilization or adsorption to surfaces. | Ensure complete dissolution of the lyophilized peptide. Use low-protein-binding tubes and pipette tips to minimize adsorption. |
| Variability in solution preparation. | Prepare a single, large stock solution and aliquot it for individual experiments to ensure consistency. | |
| Peptide precipitation during experiment | Change in buffer pH or temperature. | Ensure the experimental buffer is maintained at a consistent pH. If the experiment involves temperature changes, assess the peptide's stability at those temperatures beforehand. |
| High peptide concentration. | Consider performing the experiment at a lower, yet still effective, peptide concentration. |
Quantitative Data on this compound Stability
| Condition | Observation/Recommendation | Reference |
| Storage (Lyophilized) | Stable for at least 36 months when stored at -20°C and desiccated. | |
| Storage (Aqueous Solution) | Stable for up to one month at -20°C. For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. | |
| Thermostability | Thermostability has been ascertained by HPLC after 14 days at 37°C in a 1 mM solution, though specific degradation percentages were not reported. | |
| Plasma Stability | Rapidly degraded in mouse plasma. The full-length peptide is not identifiable after 10 minutes. The C-terminal arginine is a primary cleavage site. | |
| pH | Optimal pH for stability in aqueous buffer has not been definitively established. Generally, a slightly acidic pH (e.g., pH 4-6) can minimize deamidation and oxidation for many peptides. |
Experimental Protocols
Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution.
1. Materials:
-
This compound peptide
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Low-protein-binding microcentrifuge tubes
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in your desired aqueous buffer.
-
Aliquot the stock solution into multiple low-protein-binding tubes.
-
Store the aliquots under the conditions you wish to test (e.g., different temperatures: 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a higher percentage (e.g., 60-70%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 20 µL
4. Data Analysis:
-
At time zero (T=0), inject a sample to obtain the initial peak area of the intact this compound peptide.
-
At subsequent time points, inject the stored samples and record the peak area of the intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the initial peak area at T=0.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
Signaling Pathway of this compound via C3aR1
Caption: this compound signaling through the C3aR1 receptor.
Troubleshooting Workflow for this compound Stability Issues
Caption: A workflow for troubleshooting common this compound stability issues.
References
potential off-target effects of the C3aR1 antagonist SB290157
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the C3aR1 antagonist, SB290157. The information provided addresses potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is SB290157 always an antagonist for C3aR1?
No, SB290157 has been shown to exhibit dual activity. While originally identified as a C3aR antagonist, subsequent studies have demonstrated that it can also act as a full agonist on C3aR in various cell systems.[1][2] This agonistic activity is particularly evident in cells with high levels of C3aR expression.[2] In contrast, in cells with low C3aR expression, it may function as an antagonist.[1][2]
Q2: What are the known off-target binding sites for SB290157?
A significant off-target effect of SB290157 is its partial agonist activity at the C5aR2, another complement receptor.[3][4][5][6] This cross-reactivity is an important consideration, as observed effects could be due to C5aR2 activation in addition to any activity at C3aR.[3][6] The compound has been shown to be selective against C5aR1 and six other chemotactic G protein-coupled receptors.[7]
Q3: What are the potential in vivo off-target effects of SB290157?
In vivo studies have reported several off-target effects of SB290157, including rapid and transient neutropenia, transient hypertension, weight gain, and effects on hematopoiesis.[2][3][4][8] These effects have been observed even at relatively low doses and can complicate the interpretation of in vivo experimental data.[3]
Q4: My results with SB290157 are inconsistent with C3aR1 knockout models. Why might this be?
Discrepancies between experiments using SB290157 and those using C3aR knockout models are likely due to the compound's off-target activities.[9] The agonistic effects on C3aR and C5aR2 can produce phenotypes that are not representative of simple C3aR antagonism.[3][9] Therefore, relying solely on SB290157 to determine C3aR biology is discouraged, and using knockout models as a complementary approach is recommended.[9]
Q5: How does the concentration of SB290157 affect its activity?
The concentration of SB290157 is a critical factor. Activation of human and mouse C3a receptors has been observed at doses as low as 30 nM.[2][9] Higher concentrations are more likely to induce off-target effects, including the partial agonism at C5aR2.[3][9] It is crucial to perform dose-response experiments to determine the optimal concentration for achieving antagonism without significant off-target effects in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in downstream signaling (e.g., calcium mobilization, ERK phosphorylation) upon SB290157 application. | SB290157 is acting as an agonist in your cell system. This is more likely in cells with high C3aR expression.[1][2] | 1. Verify the C3aR expression level in your cells. 2. Perform a dose-response curve to see if lower concentrations exhibit antagonistic effects. 3. Consider using a different C3aR antagonist if available. 4. Use C3aR knockout/knockdown cells as a negative control to confirm the effect is C3aR-mediated. |
| SB290157 shows an effect in wild-type cells but also in C3aR knockout cells. | The observed effect is likely due to off-target binding, such as activation of C5aR2.[3][6] | 1. Test for C5aR2 expression in your cell model. 2. Use a selective C5aR2 agonist or antagonist to dissect the contribution of this receptor. 3. Lower the concentration of SB290157 to potentially reduce off-target effects. |
| In vivo administration of SB290157 leads to neutropenia or changes in blood pressure. | These are known in vivo off-target effects of SB290157.[2][4] | 1. Monitor these physiological parameters as part of your experimental protocol. 2. Consider whether these effects could confound the interpretation of your primary experimental outcomes. 3. Use the lowest effective dose of SB290157. 4. Include appropriate vehicle control groups to account for these effects. |
| Variability in results between different cell lines or experimental models. | The dual agonist/antagonist nature of SB290157 is highly dependent on the cellular context, particularly the receptor density.[2] | 1. Characterize the expression levels of C3aR and C5aR2 in each model system. 2. Perform thorough validation of SB290157 activity (agonist vs. antagonist) in each new cell line or model. |
Quantitative Data Summary
Table 1: In Vitro Activity of SB290157
| Assay | Cell Line/System | Species | Parameter | Value | Reference |
| Radioligand Binding | RBL-2H3 cells expressing human C3aR | Human | IC50 | 200 nM | [7][10] |
| Calcium Mobilization | RBL-2H3 cells expressing human C3aR | Human | IC50 | 27.7 nM | [2][7] |
| Calcium Mobilization | RBL-2H3 cells expressing mouse C3aR | Mouse | IC50 | 7.0 nM | [2] |
| Calcium Mobilization | RBL-2H3 cells expressing guinea pig C3aR | Guinea Pig | IC50 | 12.5 nM | [2] |
| Calcium Mobilization | Human Neutrophils | Human | IC50 | 28 nM | [7] |
| ERK Signaling | CHO cells expressing human C3aR | Human | EC50 | 0.46 nM | [4] |
| ERK Signaling Inhibition | Human Monocyte-Derived Macrophages (HMDMs) | Human | IC50 | 236 nM | [4] |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol is a general guideline for assessing the effect of SB290157 on C3a-induced calcium mobilization.
-
Cell Preparation:
-
Seed cells (e.g., RBL-2H3 expressing C3aR or primary immune cells) in a black-walled, clear-bottom 96-well plate.
-
Culture cells to the desired confluency.
-
-
Dye Loading:
-
Wash cells with a suitable assay buffer (e.g., HBSS with calcium and magnesium).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Compound Treatment:
-
For antagonist testing, pre-incubate the cells with various concentrations of SB290157 for a defined period (e.g., 30 minutes) at 37°C.
-
For agonist testing, prepare a dilution series of SB290157.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject the C3a solution (for antagonist testing) or SB290157 solution (for agonist testing) and continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For antagonist activity, calculate the inhibition of the C3a-induced response by SB290157 and determine the IC50 value.
-
For agonist activity, plot the fluorescence change against the SB290157 concentration to determine the EC50 value.
-
2. ERK Phosphorylation Assay (AlphaLISA)
This protocol outlines a method to measure the effect of SB290157 on ERK1/2 phosphorylation.
-
Cell Culture and Starvation:
-
Compound Treatment:
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using a lysis buffer provided with the AlphaLISA SureFire Ultra kit.
-
-
Assay Procedure (as per manufacturer's instructions):
-
Transfer the cell lysate to a 384-well Proxiplate.
-
Add the acceptor mix (containing anti-phospho-ERK1/2 antibody-coated acceptor beads) and incubate.
-
Add the donor mix (containing anti-total-ERK1/2 antibody-coated donor beads) and incubate in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of phosphorylated ERK1/2.
-
Normalize the phospho-ERK signal to the total ERK signal or to a positive control (e.g., C3a stimulation).
-
Calculate IC50 or EC50 values from the dose-response curves.
-
Visualizations
Caption: Logical relationship of SB290157 activity.
Caption: Troubleshooting workflow for unexpected SB290157 effects.
Caption: Simplified C3aR signaling pathway and points of SB290157 action.
References
- 1. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 4. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a selective nonpeptide antagonist of the anaphylatoxin C3a receptor that demonstrates antiinflammatory activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SB290157 trifluoroacetate | Complement System antagonist | Mechanism | Concentration [selleckchem.com]
distinguishing between TLQP-21 agonist and antagonist activity at C3aR1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to distinguish between TLQP-21 agonist and antagonist activity at the C3a receptor 1 (C3aR1).
Frequently Asked Questions (FAQs)
Q1: What is the known activity of this compound at the C3aR1?
This compound is an endogenous peptide derived from the VGF protein and is recognized as an agonist at the C3aR1.[1] Its potency and efficacy can vary depending on the species (human vs. mouse) and the cell type being studied. For instance, mouse this compound has been shown to be more potent than human this compound at both human and murine C3aR1.[1][2] In some systems, particularly with the human peptide, this compound may act as a low-potency partial agonist.[1][2]
Q2: How can I experimentally differentiate between an agonist and an antagonist at C3aR1?
Agonists, like this compound, will activate the receptor and elicit a downstream signaling response. Antagonists will bind to the receptor but will not activate it; instead, they block the binding and action of agonists. To differentiate between these activities, you can perform functional assays such as:
-
Calcium Mobilization Assays: Measure the increase in intracellular calcium upon ligand stimulation. Agonists will induce a dose-dependent increase in calcium levels. Antagonists will not induce a signal on their own but will inhibit the calcium mobilization induced by a known agonist.
-
ERK Phosphorylation Assays: Detect the phosphorylation of Extracellular Signal-regulated Kinase (ERK), a downstream target in the C3aR1 signaling pathway. Agonists will increase ERK phosphorylation, while antagonists will block agonist-induced ERK phosphorylation.
-
β-Arrestin Recruitment Assays: Monitor the recruitment of β-arrestin to the activated receptor. Agonists will promote this interaction, which can be measured using techniques like BRET or FRET. Antagonists will inhibit the agonist-induced recruitment of β-arrestin.
Q3: What is biased agonism and is it relevant for this compound at C3aR1?
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor.[3][4] this compound has been shown to exhibit biased agonism at C3aR1, with a preference for G-protein-mediated signaling (leading to calcium mobilization and ERK phosphorylation) over β-arrestin recruitment when compared to the endogenous ligand C3a.[3][4] This is an important consideration when interpreting data from different functional assays.
Q4: Are there known antagonists for C3aR1 that I can use as controls?
Yes, several small molecule antagonists for C3aR1 have been developed. A commonly used one is SB290157. However, it is crucial to be aware that SB290157 has been reported to act as a C3aR1 agonist in some cellular contexts, particularly in transfected cell lines.[3][5] A more potent antagonist, JR14a, has also been developed.[6][7] When using these compounds, it is essential to characterize their activity in your specific assay system.
Troubleshooting Guides
Issue 1: No response observed after applying this compound in a functional assay.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify C3aR1 expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced expression. |
| Incorrect Peptide Version | Ensure you are using the correct species-specific version of this compound (human vs. mouse) for your experimental system. Mouse this compound is generally more potent.[1][2] |
| Peptide Degradation | Prepare fresh stock solutions of this compound and handle them according to the manufacturer's instructions. |
| Assay Sensitivity | Optimize assay conditions, such as cell density, incubation time, and reagent concentrations, to enhance signal detection. |
| Cell Health | Ensure cells are healthy and not passaged too many times, as this can affect receptor expression and signaling. |
Issue 2: High background signal in my functional assay.
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell systems may exhibit high basal C3aR1 activity.[7] This can be assessed by measuring the basal signal in the absence of any ligand. |
| Serum in Media | Serum can contain factors that activate C3aR1. Ensure you are using serum-free media for the assay. |
| Reagent Contamination | Use fresh, high-quality reagents and sterile techniques to avoid contamination that could lead to non-specific signaling. |
| Cell Stress | Over-confluent or stressed cells can lead to increased background. Plate cells at an optimal density and handle them gently. |
Issue 3: My putative C3aR1 antagonist (e.g., SB290157) is showing agonist activity.
| Possible Cause | Troubleshooting Step |
| Context-Dependent Agonism | SB290157 is known to exhibit agonist activity in some cell systems, particularly those with high receptor expression.[3][5] |
| Assay-Specific Effects | The observed activity may be specific to the signaling pathway being measured. Test the compound in multiple functional assays (e.g., calcium, ERK, β-arrestin) to fully characterize its profile. |
| Alternative Antagonist | Consider using a different C3aR1 antagonist, such as JR14a, which may have a more consistent antagonist profile.[6][7] |
Quantitative Data Summary
Table 1: Agonist Activity of this compound at C3aR1
| Ligand | Assay | Cell Line | Species | EC50 | Efficacy (% of C3a) | Reference |
| Human this compound | ERK Phosphorylation | CHO-hC3aR | Human | 587 nM | ~100% | [3] |
| Mouse this compound | ERK Phosphorylation | CHO-hC3aR | Human | 83.6 nM | ~100% | [3] |
| Human this compound | β-arrestin Recruitment | HTLA-hC3aR | Human | 68.8 µM | Lower than C3a | [8] |
| Mouse this compound | β-arrestin Recruitment | HTLA-hC3aR | Human | 10.3 µM | Lower than C3a | [8] |
| Human this compound | ERK Phosphorylation | Human Macrophages | Human | >10 µM | Partial Agonist | [1] |
| Mouse this compound | ERK Phosphorylation | Mouse Macrophages | Mouse | ~10-fold less potent than C3a | Near Full Agonist | [1] |
Table 2: Antagonist Activity at C3aR1
| Ligand | Assay | Cell Line | Species | IC50 | Reference |
| SB290157 | Calcium Mobilization (vs. C3a) | Human Macrophages | Human | Not specified, inhibitory effect shown | [9] |
| JR14a | Calcium Mobilization (vs. C3a) | Human Macrophages | Human | 10 nM | [6] |
| JR14a | β-hexosaminidase Secretion (vs. C3a) | LAD2 Mast Cells | Human | 8 nM | [6] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is for measuring intracellular calcium changes in response to C3aR1 ligand stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing C3aR1 (e.g., CHO-hC3aR, 3T3-L1)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound (agonist) and a C3aR1 antagonist (e.g., JR14a)
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition and Measurement:
-
For Agonist Testing: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the desired concentrations of this compound and continue to measure the fluorescence intensity over time to capture the calcium transient.
-
For Antagonist Testing: Pre-incubate the cells with the antagonist for a specified period (e.g., 15-30 minutes) before adding a known concentration of an agonist (like C3a or this compound). Measure the fluorescence as described for agonist testing.
-
-
Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. Plot the peak response against the logarithm of the agonist concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
ERK Phosphorylation Assay
This protocol describes a cell-based ELISA to measure the phosphorylation of ERK1/2.
Materials:
-
Cells expressing C3aR1
-
96-well tissue culture plates
-
Serum-free cell culture medium
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Cell Plating and Starvation: Seed cells in a 96-well plate and grow to ~90% confluency. The day before the assay, replace the growth medium with serum-free medium to reduce basal ERK phosphorylation.
-
Ligand Stimulation:
-
For Agonist Testing: Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
For Antagonist Testing: Pre-incubate the cells with the antagonist for a specified time before adding a fixed concentration of an agonist.
-
-
Fixation and Permeabilization:
-
Remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunostaining:
-
Block the wells with blocking buffer for 1 hour.
-
Incubate with the primary antibody (anti-phospho-ERK1/2 or anti-total-ERK1/2) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the wells and add TMB substrate.
-
After sufficient color development, add the stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized signal against the ligand concentration to determine EC50 or IC50 values.
β-Arrestin Recruitment Assay (BRET-based)
This protocol outlines a bioluminescence resonance energy transfer (BRET) assay to measure the interaction between C3aR1 and β-arrestin.
Materials:
-
HEK293 cells
-
Expression plasmids: C3aR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Transfection reagent
-
White, opaque 96-well plates
-
BRET substrate (e.g., coelenterazine h)
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the C3aR1-Rluc and β-arrestin-YFP plasmids.
-
Cell Plating: 24 hours post-transfection, plate the cells in white, opaque 96-well plates.
-
Ligand Stimulation:
-
For Agonist Testing: Add different concentrations of this compound to the wells.
-
For Antagonist Testing: Pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist.
-
-
Substrate Addition and Measurement:
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET plate reader.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the ligand concentration to determine EC50 or IC50 values.
Visualizations
References
- 1. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 3. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Cross-Reactivity of TLQP-21 Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for assessing the cross-reactivity of TLQP-21 antibodies with other VGF-derived peptides.
Frequently Asked Questions (FAQs)
Q1: What is VGF and why is it important to consider its derived peptides when working with this compound antibodies?
A1: VGF (non-acronymic) is a neurotrophin-inducible precursor protein that is extensively processed to generate a variety of smaller, biologically active peptides. This compound is one such peptide. Since these peptides are derived from the same precursor, they can share overlapping amino acid sequences. This makes it crucial to assess the specificity of your this compound antibody to ensure it is not cross-reacting with other VGF-derived peptides, which could lead to inaccurate experimental results.
Q2: Which other VGF peptides are most likely to cross-react with a this compound antibody?
A2: The most likely cross-reactants are peptides that share sequence homology with this compound, particularly its precursor, TLQP-62. Other C-terminal VGF peptides may also pose a risk of cross-reactivity depending on the epitope recognized by the antibody. It is essential to test for cross-reactivity against a panel of relevant VGF peptides.
Q3: What are the primary methods for assessing antibody cross-reactivity?
A3: The most common and effective methods are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. Competitive ELISA provides quantitative data on the degree of cross-reactivity, while Western Blotting can help visualize binding to different peptide fragments based on their molecular weight.
Q4: What could be the consequences of using a cross-reactive this compound antibody in my experiments?
A4: Using a cross-reactive antibody can lead to several issues, including:
-
Overestimation of this compound levels: If the antibody also detects other VGF peptides, the measured signal will be artificially high.
-
Inaccurate localization: In techniques like immunohistochemistry, a cross-reactive antibody may show staining in regions where this compound is not present, but other VGF peptides are.
-
Misinterpretation of biological function: Attributing a biological effect to this compound when it is actually caused by another VGF peptide that the antibody is also detecting.
Q5: How can I interpret the results of a competitive ELISA for cross-reactivity?
A5: In a competitive ELISA, you will assess the ability of other VGF peptides to compete with this compound for binding to your antibody. The percentage of cross-reactivity can be calculated by comparing the concentration of each peptide required to displace 50% of the labeled this compound. A high percentage indicates significant cross-reactivity.
VGF Processing and Peptide Generation
The VGF proprotein is cleaved by prohormone convertases to generate multiple bioactive peptides. Understanding this pathway is key to identifying potential cross-reactants for a this compound antibody.
Caption: Simplified diagram of VGF proprotein processing.
Troubleshooting Guides
Competitive ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Insufficient blocking.[1][2][3] 2. Primary antibody concentration too high. 3. Inadequate washing.[1][2][3] 4. Contaminated reagents.[3] | 1. Increase blocking incubation time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk).[2][3] 2. Perform a titration experiment to determine the optimal antibody concentration. 3. Increase the number of wash steps and ensure complete removal of wash buffer.[1][2][3] 4. Use fresh, high-quality reagents.[3] |
| No or Weak Signal | 1. Incorrect antibody dilution. 2. Inactive peptide (competitor or coated). 3. Insufficient incubation times. | 1. Optimize the primary antibody concentration. 2. Use freshly prepared or properly stored peptides. 3. Increase incubation times for the primary antibody and/or competitor peptides. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent washing.[1] 3. "Edge effect" on the plate.[1] | 1. Ensure accurate and consistent pipetting. Use calibrated pipettes. 2. Use an automated plate washer if possible, or ensure uniform manual washing.[1] 3. Avoid using the outermost wells of the plate, or incubate the plate in a humidified chamber.[1] |
Western Blot
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Non-specific Bands | 1. Primary antibody concentration too high.[4][5] 2. Insufficient blocking.[5][6] 3. Inadequate washing.[4][5] 4. Cross-reactivity with other VGF peptides.[7] | 1. Reduce the primary antibody concentration and/or incubation time.[4][5] 2. Increase blocking time and/or use a different blocking agent.[5][6] 3. Increase the number and duration of wash steps.[4][5] 4. Perform peptide competition by pre-incubating the antibody with an excess of the potentially cross-reacting peptide. |
| High Background | 1. Blocking is insufficient.[5][6] 2. Antibody concentration is too high.[5] 3. Membrane was allowed to dry out. | 1. Optimize blocking conditions (time, temperature, agent).[5][6] 2. Titrate the primary and secondary antibodies to find the optimal concentrations.[5] 3. Keep the membrane moist throughout the procedure. |
| Weak or No Signal | 1. Insufficient protein loaded.[4] 2. Poor transfer of peptides to the membrane. 3. Primary antibody does not recognize the denatured peptide. | 1. Increase the amount of peptide loaded per lane.[4] 2. Optimize transfer conditions (time, voltage, buffer). 3. Check the antibody datasheet for compatibility with Western Blotting. |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to quantify the cross-reactivity of a this compound antibody with other VGF-derived peptides.
Materials:
-
96-well ELISA plates
-
This compound peptide (for coating)
-
This compound antibody (primary antibody)
-
Potentially cross-reacting VGF peptides (e.g., TLQP-62, NAPP-129, AQEE-30)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the plate with 200 µL of blocking buffer per well for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the potentially cross-reacting peptides.
-
In a separate plate or tubes, pre-incubate the this compound antibody with each dilution of the standard or competitor peptides for 1-2 hours at room temperature.
-
Add 100 µL of the antibody-peptide mixtures to the coated and blocked ELISA plate.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the peptide concentrations for the standard (this compound) and each competitor peptide.
-
Determine the IC50 value (concentration required for 50% inhibition) for this compound and each competitor peptide.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of competitor peptide) x 100
-
Western Blot for Cross-Reactivity Assessment
This protocol helps to visually assess the binding of a this compound antibody to different VGF peptides.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
This compound and other VGF peptides
-
This compound antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation: Prepare samples of this compound and other VGF peptides.
-
Gel Electrophoresis: Separate the peptides on an SDS-PAGE gel.
-
Transfer: Transfer the separated peptides to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody (at an optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Analyze the resulting blot for bands corresponding to the molecular weights of the different VGF peptides. The presence of bands other than the one for this compound indicates cross-reactivity. For a more definitive assessment, perform a peptide competition experiment by pre-incubating the primary antibody with an excess of each VGF peptide before incubating with the membrane. A disappearance of a band after pre-incubation with a specific peptide confirms binding to that peptide.
Cross-Reactivity Workflow
The following diagram illustrates a logical workflow for assessing the cross-reactivity of a this compound antibody.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Data Presentation: Quantitative Cross-Reactivity
It is crucial to determine the percent cross-reactivity of your this compound antibody with other relevant VGF peptides. Below is a template table to present your findings from a competitive ELISA experiment.
| Competitor Peptide | IC50 (nM) | % Cross-Reactivity |
| This compound (Standard) | [Your IC50 value] | 100% |
| TLQP-62 | [Your IC50 value] | [Calculated %] |
| NAPP-129 | [Your IC50 value] | [Calculated %] |
| AQEE-30 | [Your IC50 value] | [Calculated %] |
| Other VGF Peptide | [Your IC50 value] | [Calculated %] |
Note: The acceptable level of cross-reactivity will depend on the specific application. For quantitative assays, a very low cross-reactivity is desired.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. biocompare.com [biocompare.com]
- 3. arp1.com [arp1.com]
- 4. arp1.com [arp1.com]
- 5. biossusa.com [biossusa.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. The role of the vgf gene and VGF-derived peptides in nutrition and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in TLQP-21-Mediated Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and ensuring the reproducibility of behavioral studies involving the neuropeptide TLQP-21.
Frequently Asked Questions (FAQs)
A list of commonly asked questions to quickly address general queries regarding this compound and its role in behavioral research.
| Question | Answer |
| What is this compound? | This compound is a 21-amino acid neuropeptide derived from the VGF (VGF nerve growth factor inducible) precursor protein. It is involved in a variety of physiological processes, including energy metabolism, pain modulation, stress responses, and the regulation of microglial function. |
| What is the primary receptor for this compound? | The complement C3a receptor 1 (C3aR1) is the most well-characterized receptor for this compound.[1][2] Binding of this compound to C3aR1 initiates downstream signaling cascades. |
| What are the known behavioral effects of this compound? | This compound has been shown to influence a range of behaviors. Central administration has been linked to increased energy expenditure, and it has been implicated in stress and anxiety-related behaviors, as well as in the modulation of social interaction.[3][4][5] |
| What are the main challenges in this compound behavioral research? | Key challenges include the peptide's short half-life, potential for rapid degradation, and variability in behavioral responses depending on the route of administration (e.g., intracerebroventricular vs. peripheral), dose, and specific behavioral paradigm used.[6] |
| Are there species-specific differences in this compound activity? | Yes, differences between human and rodent this compound have been reported in terms of potency at the C3aR1 receptor, which can be a crucial factor in translational research. |
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during this compound behavioral experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral results between subjects. | - Improper peptide handling leading to degradation.- Inconsistent administration technique (ICV or IP injection).- Individual differences in animal stress levels or baseline behavior. | - Follow strict peptide storage and handling protocols (see Experimental Protocols).- Ensure consistent and accurate injection placement and volume.- Habituate animals to handling and the experimental environment to reduce stress. |
| Lack of a clear dose-response effect. | - The selected dose range may be too narrow or outside the effective window.- Peptide instability in the vehicle solution.- Saturation of the receptor at higher doses. | - Conduct pilot studies with a wider range of doses.- Prepare fresh solutions for each experiment and consider the use of stabilizing agents if compatible with the experimental design.- Analyze the full dose-response curve to identify the optimal range. |
| Unexpected changes in locomotor activity confounding behavioral results. | - this compound can influence overall activity levels, which may interfere with the interpretation of results from assays like the elevated plus-maze or social interaction tests.[3] | - Always include an open field test or monitor locomotor activity during the primary behavioral assay to assess for confounding effects.- Report locomotor data alongside the primary behavioral endpoints. |
| No observable behavioral effect after administration. | - Incorrect administration (e.g., failed ICV injection).- Rapid degradation of the peptide in vivo.- Insufficient dose to elicit a response. | - Verify injection accuracy post-experiment (e.g., using a dye).- Consider the short half-life of this compound and time behavioral testing accordingly.- Consult dose-response data from similar studies and consider increasing the dose. |
Quantitative Data Summary
The following tables summarize quantitative data from published this compound behavioral studies to aid in experimental design.
Table 1: Dose-Response of this compound in Stress and Social Behavior Paradigms (Mice)
| Behavioral Assay | Administration Route | Dose Range | Observed Effect | Reference |
| Acute Restraint Stress | Intracerebroventricular (ICV) | 2 mM and 4 mM | Altered biphasic serum epinephrine release and decreased norepinephrine. | [4][5] |
| Chronic Subordination Stress | Intracerebroventricular (ICV) | 40 µ g/day (28 days) | Increased social avoidance of an unfamiliar conspecific. | [4] |
| Social Interaction Test | Subcutaneous (s.c.) | 2.7 mM (14 days) | No significant effect on locomotor activity. | [5] |
Table 2: Effects of this compound on Energy Expenditure and Related Measures (Mice)
| Parameter | Administration Route | Dose | Observed Effect | Reference |
| Energy Expenditure | Intracerebroventricular (ICV) | 15 µ g/day (14 days) | Increased resting energy expenditure. | [3] |
| Rectal Temperature | Intracerebroventricular (ICV) | 15 µ g/day (14 days) | Increased rectal temperature. | |
| Locomotor Activity | Intracerebroventricular (ICV) | 15 µ g/day (14 days) | No significant change. | [3] |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below to enhance reproducibility.
Peptide Handling and Storage
-
Storage: Store lyophilized this compound at -20°C or colder for long-term stability.
-
Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile saline or artificial cerebrospinal fluid for in vivo studies).
-
Solution Storage: Once in solution, it is recommended to aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles. For acute experiments, prepare fresh solutions on the day of use.
-
Stability Considerations: Be aware that this compound has a short in vivo half-life. The timing of behavioral testing post-administration is critical.
Intracerebroventricular (ICV) Injection in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Injection Site: Identify the desired injection coordinates for the lateral ventricle (a common target is approximately -0.2 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface).
-
Injection: Slowly inject the this compound solution (typically 1-5 µL) over several minutes using a microsyringe.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the trial.
-
Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (typically 5 minutes).
-
Data Collection: Record the time spent in the open and closed arms, as well as the number of entries into each arm, using video tracking software.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. Always assess locomotor activity (total distance traveled or number of arm entries) to rule out confounding effects.
Social Interaction Test Protocol
-
Apparatus: A three-chambered apparatus with a central chamber and two side chambers.
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for a set period.
-
Social Preference Phase: Place a novel, unfamiliar mouse (stimulus mouse) in a wire cage in one of the side chambers and an empty wire cage in the other.
-
Data Collection: Place the test mouse back in the center chamber and record the time it spends in each side chamber and the time spent interacting with the stimulus mouse versus the empty cage.
-
Analysis: A greater amount of time spent in the chamber with the stimulus mouse and interacting with it indicates normal social preference.
Visualizations
The following diagrams illustrate key concepts related to this compound research.
Caption: this compound signaling pathway via the C3aR1 receptor.
Caption: General experimental workflow for this compound behavioral studies.
Caption: Troubleshooting flowchart for this compound behavioral experiments.
References
- 1. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implication of the VGF-derived peptide this compound in mouse acute and chronic stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TLQP-21 Concentration for Primary Neuron Culture
Welcome to the technical support center for the utilization of the VGF-derived peptide, TLQP-21, in primary neuron culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for promoting primary neuron survival?
A1: The optimal concentration of this compound for neuroprotection can vary depending on the neuron type and the specific experimental conditions. However, studies have shown that a concentration range of 10 nM to 1 µM is typically effective for promoting survival in primary cerebellar granule cells.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal culture system.
Q2: What is the primary mechanism of action for this compound in neurons?
A2: this compound primarily exerts its effects through the activation of the complement C3a receptor 1 (C3aR1).[4] Binding of this compound to C3aR1 initiates a signaling cascade that involves an increase in intracellular calcium ([Ca2+]i) and the activation of several downstream protein kinases, including extracellular signal-regulated kinase 1/2 (ERK1/2), protein kinase B (Akt), and c-jun N-terminal kinase (JNK).[1] This signaling pathway is crucial for mediating the neuroprotective effects of this compound.[1][3]
Q3: Does this compound promote neurite outgrowth in primary neurons?
A3: The effect of this compound on neurite outgrowth is not well-established and may be context-dependent. One study on retinal ganglion cells found that while this compound significantly increased cell survival, it did not display effects on neuritogenic axon regeneration. Therefore, it is important to empirically determine the effect of this compound on neurite outgrowth in your specific primary neuron culture model.
Q4: Can this compound be toxic to primary neurons at high concentrations?
A4: While the neuroprotective effects of this compound are observed within the nanomolar to low micromolar range, very high concentrations may have off-target or even detrimental effects. For instance, peripheral injections of this compound at millimolar concentrations have been shown to induce hyperalgesia.[5] It is crucial to perform a dose-response curve to identify the optimal therapeutic window and avoid potential cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable neuroprotective effect after this compound treatment. | 1. Suboptimal this compound concentration: The concentration used may be too low or too high. 2. Low or absent C3aR1 expression: Primary neurons in culture may alter their receptor expression profile over time. 3. Problem with this compound peptide: The peptide may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM). 2. Verify the expression of C3aR1 in your primary neuron culture using techniques like immunocytochemistry or western blotting. 3. Ensure proper storage of the this compound peptide (typically at -20°C or -80°C) and use fresh solutions for experiments. |
| Inconsistent results between experiments. | 1. Variability in primary neuron culture: Differences in cell density, health, or age of the culture can lead to variability. 2. Inconsistent timing of this compound treatment: The timing of peptide application relative to the induction of apoptosis can be critical. | 1. Standardize your primary neuron culture protocol, including cell seeding density and culture maintenance. 2. Maintain a consistent timeline for inducing apoptosis and adding this compound in all experiments. |
| Observed cytotoxicity with this compound treatment. | 1. This compound concentration is too high: Exceeding the optimal concentration range can lead to toxicity. 2. Contamination of the peptide solution. | 1. Lower the concentration of this compound used in your experiments. Refer to the dose-response data to find the optimal non-toxic concentration. 2. Prepare fresh, sterile solutions of this compound for each experiment. |
Quantitative Data
Dose-Dependent Neuroprotective Effect of this compound on Primary Cerebellar Granule Cells
The following table summarizes the dose-dependent effect of this compound on the survival of primary rat cerebellar granule cells subjected to serum and potassium deprivation-induced apoptosis.
| This compound Concentration | % Cell Viability (relative to control) |
| 0 (Apoptotic Condition) | ~50% |
| 10 nM | ~65% |
| 100 nM | ~75% |
| 1 µM | ~85% |
| 10 µM | ~85% |
| Data adapted from Severini et al., J Neurochem, 2008.[1] |
Experimental Protocols
Protocol for Assessing the Neuroprotective Effect of this compound in Primary Cerebellar Granule Cells
This protocol describes a method to induce apoptosis in primary cerebellar granule cells (CGCs) via serum and potassium deprivation and to assess the neuroprotective effects of this compound.
Materials:
-
Primary cerebellar granule cells from postnatal day 7-8 rats
-
Plating medium: Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM KCl, and penicillin/streptomycin.
-
Apoptosis-inducing medium: BME supplemented with 2 mM L-glutamine, 5 mM KCl, and penicillin/streptomycin.
-
This compound peptide
-
Poly-L-lysine coated culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Plate reader
Procedure:
-
Cell Plating:
-
Isolate and culture primary CGCs on poly-L-lysine coated plates at a density of 2.5 x 10^5 cells/cm².
-
Maintain the cells in plating medium for 7 days in vitro (DIV) to allow for maturation.
-
-
Induction of Apoptosis and this compound Treatment:
-
At 7 DIV, remove the plating medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Replace the medium with apoptosis-inducing medium.
-
Add this compound to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to the respective wells. Include a vehicle control (apoptosis-inducing medium without this compound).
-
Incubate the cells for 24 hours.
-
-
Assessment of Cell Viability:
-
After 24 hours of treatment, assess cell viability using the MTT assay or another preferred method.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (cells maintained in plating medium).
-
Visualizations
References
- 1. This compound, a neuroendocrine VGF-derived peptide, prevents cerebellar granule cells death induced by serum and potassium deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cn.aminer.org [cn.aminer.org]
- 3. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
selecting the appropriate vehicle for in vivo TLQP-21 administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of the neuropeptide TLQP-21.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is soluble in water. For in vivo experiments, it is recommended to dissolve this compound in sterile, pyrogen-free physiological saline (0.9% NaCl).[1] This ensures isotonicity and minimizes potential irritation at the injection site.
Q2: What is the stability of this compound in solution and in vivo?
A2: this compound is susceptible to rapid degradation in plasma, which results in a short in vivo half-life.[2][3] When incubated in mouse plasma in vitro, the full-length peptide was not identifiable after 10 minutes.[2] In vivo studies in rats have shown an initial half-life of 0.97 minutes and a terminal half-life of 110 minutes following intravenous administration.[2][3] Due to this instability, it is crucial to prepare fresh solutions immediately before each experiment.
Q3: Can I use organic solvents to dissolve this compound?
A3: While some peptides require organic solvents for initial solubilization, it is generally recommended to avoid them for in vivo administration of this compound if possible. If an organic solvent like DMSO is necessary to dissolve a modified analog of this compound, it is critical to dilute it to the lowest effective concentration with a physiological vehicle (e.g., saline or PBS) to minimize toxicity.
Q4: Does this compound cross the blood-brain barrier (BBB)?
A4: Evidence suggests that intravenously injected this compound has negligible uptake by the brain, indicating that it does not readily cross the BBB.[2][3] Therefore, for central nervous system (CNS) studies, direct administration routes such as intracerebroventricular (i.c.v.) injection are necessary.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in solution | - Exceeding solubility limit.- Improper solvent. | - Ensure the concentration does not exceed 1 mg/ml in water or saline.- Prepare fresh solutions before use. |
| Lack of biological effect in vivo | - Peptide degradation.- Incorrect administration route.- Insufficient dosage. | - Prepare fresh solutions and administer immediately.- For CNS effects, use i.c.v. administration.[4][5]- Refer to published studies for appropriate dose ranges for your specific experimental model and route. |
| Inconsistent results between experiments | - Variability in solution preparation.- Degradation of stored peptide. | - Standardize the protocol for solution preparation.- Aliquot and store the peptide in a desiccated environment at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Vehicle Preparation for this compound Administration
Objective: To prepare a sterile, isotonic vehicle for the in vivo delivery of this compound.
Materials:
-
This compound peptide powder
-
Sterile, pyrogen-free 0.9% sodium chloride (physiological saline)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Reconstitute the peptide in a small volume of sterile physiological saline to create a concentrated stock solution. Gently vortex or pipette up and down to ensure complete dissolution.
-
Further dilute the stock solution with sterile physiological saline to the final desired concentration for injection.
-
Prepare the solution immediately before administration to minimize degradation.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 2432.77 g/mol | |
| Amino Acid Sequence | TLQPPASSRRRHFHHALPPAR | |
| Solubility | Soluble to 1 mg/ml in water | |
| In Vivo Half-life (i.v. in rats) | Initial: 0.97 min; Terminal: 110 min | [2][3] |
Visualizations
Experimental Workflow for Vehicle Selection
Caption: Workflow for selecting the appropriate vehicle for this compound administration.
Simplified Signaling Pathway of this compound
Caption: Simplified signaling cascade initiated by this compound binding to its receptor, C3aR1.
References
- 1. researchgate.net [researchgate.net]
- 2. Clearance kinetics of the VGF-derived Neuropeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clearance kinetics of the VGF-derived neuropeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Calcium Signaling Patterns Induced by TLQP-21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the interpretation of complex calcium signaling patterns induced by the neuropeptide TLQP-21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce calcium signaling?
A1: this compound is a 21-amino acid neuropeptide derived from the VGF (VGF nerve growth factor inducible) precursor protein. It acts as an agonist for the complement C3a receptor 1 (C3aR1), a G protein-coupled receptor (GPCR). Upon binding to C3aR1, this compound initiates a signaling cascade that leads to a complex pattern of intracellular calcium elevation. This process is crucial for its various physiological roles, including the regulation of nociception.
Q2: What is the primary signaling pathway activated by this compound to mobilize calcium?
A2: The binding of this compound to C3aR1 primarily activates the Gq family of G proteins. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This initial release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.
Q3: What are the typical characteristics of this compound-induced calcium signals?
A3: this compound typically induces a rapid and transient increase in intracellular calcium, followed by a sustained phase or a series of oscillations. The exact pattern can vary depending on the cell type, the concentration of this compound, and the expression levels of the signaling components. These complex patterns are thought to encode specific information to regulate downstream cellular responses.
Q4: What are some common techniques to measure this compound-induced calcium signaling?
A4: The most common methods involve the use of fluorescent calcium indicators. These can be chemical dyes that are loaded into the cells, such as Fura-2 AM or Fluo-4 AM, or genetically encoded calcium indicators (GECIs) like GCaMP. Fluorescence resonance energy transfer (FRET)-based biosensors are also used to monitor the conformational changes of calcium-binding proteins in real-time.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Calcium Imaging Experiments
Q: I am observing high background fluorescence in my calcium imaging experiments with Fluo-4. What could be the cause and how can I fix it?
A: High background fluorescence with Fluo-4 can be due to several factors. Here's a troubleshooting guide:
-
Incomplete de-esterification of AM ester: Ensure that the cells are incubated for a sufficient time after loading with Fluo-4 AM to allow cellular esterases to cleave the AM group, trapping the dye inside the cells. A post-loading incubation of 30 minutes at room temperature is often recommended.
-
Excessive dye concentration: Using too high a concentration of Fluo-4 AM can lead to high background. Try titrating the dye concentration to find the optimal balance between signal and background.
-
Extracellular dye: Ensure that the cells are washed thoroughly after loading to remove any extracellular dye. Washing 2-3 times with a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) is recommended.
-
Autofluorescence: Some cell types or media components can exhibit autofluorescence. Image a sample of unstained cells under the same conditions to assess the level of autofluorescence. If significant, you may need to use a different imaging medium or a dye with a different excitation/emission spectrum.
-
Cell health: Unhealthy or dying cells can have compromised membranes, leading to increased dye uptake and high background. Ensure your cells are healthy and viable before starting the experiment.
Q: My cells are showing signs of phototoxicity during live-cell imaging. How can I minimize this?
A: Phototoxicity is a common issue in live-cell imaging and can manifest as cell blebbing, vacuolization, or death. Here are some strategies to minimize it:
-
Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.
-
Minimize exposure time: Use the shortest possible exposure time for image acquisition.
-
Reduce the frequency of image acquisition: Instead of continuous imaging, capture images at intervals that are sufficient to resolve the calcium dynamics you are interested in.
-
Use a more sensitive camera: A more sensitive camera can detect weaker signals, allowing you to reduce the excitation light intensity.
-
Use fluorophores with longer wavelengths: Longer wavelength light is generally less phototoxic.
-
Optimize the imaging medium: Use a medium that is designed for live-cell imaging and consider adding antioxidants like Trolox to reduce oxidative stress.
Interpreting Signaling Pathway Data
Q: I used the PLC inhibitor U73122, but I still see a small calcium response to this compound. Does this mean the signaling is PLC-independent?
A: Not necessarily. While U73122 is a widely used PLC inhibitor, it can have off-target effects. Here's how to interpret this result:
-
Incomplete inhibition: The concentration or incubation time of U73122 may not have been sufficient to completely block PLC activity. Consider performing a dose-response curve for the inhibitor.
-
PLC-independent calcium release: U73122 itself has been reported to cause a small release of calcium from intracellular stores in some cell types, independent of its effect on PLC.
-
Alternative pathways: While the primary pathway is Gq-PLC, this compound could potentially activate other minor signaling pathways that contribute to calcium mobilization.
Q: The shape and frequency of the calcium oscillations induced by this compound are inconsistent between experiments. What could be causing this variability?
A: The characteristics of calcium oscillations are highly sensitive to experimental conditions. Here are some potential sources of variability:
-
Cell passage number and health: The responsiveness of cells can change with passage number. Use cells within a consistent passage range and ensure they are healthy and in the log phase of growth.
-
Reagent consistency: Ensure that the concentration and quality of this compound and other reagents are consistent across experiments. Prepare fresh dilutions of peptides for each experiment.
-
Temperature fluctuations: Calcium signaling is temperature-sensitive. Maintain a constant and optimal temperature for your cells throughout the experiment.
-
Cell density: The density of the cell culture can influence cell-to-cell communication and signaling responses. Plate cells at a consistent density for all experiments.
-
Data analysis parameters: Use consistent parameters for data analysis, such as the threshold for peak detection and the method for calculating oscillation frequency.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-induced calcium signaling.
Table 1: Potency of this compound on Human C3aR1
| Ligand | EC50 (µM) |
| Mouse this compound | 10.3 |
| Human this compound | 68.8 |
Table 2: Pharmacological Inhibitors of the this compound Signaling Pathway
| Inhibitor | Target | Typical Working Concentration | Expected Effect on this compound-induced Calcium Signal |
| U73122 | Phospholipase C (PLC) | 1-10 µM | Inhibition of IP3 production and subsequent calcium release |
| 2-APB | IP3 Receptor / SOCE | 50-100 µM | Inhibition of both calcium release from the ER and store-operated calcium entry |
| Thapsigargin | SERCA pump | 1-2 µM | Depletion of ER calcium stores, preventing further release |
| EGTA | Extracellular Calcium | 1-5 mM | Chelation of extracellular calcium, isolating the contribution of intracellular stores |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing C3aR1 (e.g., CHO-K1 cells)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fura-2 AM (50 µg)
-
Anhydrous DMSO
-
Pluronic F-127 (10% solution in DMSO)
-
Probenecid (25 mM solution)
-
This compound peptide
-
96-well black, clear-bottom plates
-
Fluorescence plate reader capable of excitation at 340 nm and 380 nm, and emission at 510 nm.
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1 mM Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.
-
For a final concentration of 5 µM Fura-2 AM, dilute the stock solution in HBSS. For example, for 10 mL of loading solution, add 50 µL of the 1 mM Fura-2 AM stock to 10 mL of HBSS.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Add Probenecid to a final concentration of 1 mM to inhibit dye extrusion.
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add this compound at the desired concentration and continue recording the fluorescence ratio for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
Normalize the data to the baseline ratio.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
Protocol 2: FRET-Based Measurement of Calcium Signaling
This protocol provides a general framework for using a genetically encoded FRET-based calcium biosensor (e.g., a cameleon sensor with CFP and YFP) to monitor this compound-induced calcium dynamics.
Materials:
-
Cells stably or transiently expressing a FRET-based calcium biosensor and C3aR1.
-
Culture medium.
-
Imaging buffer (e.g., HBSS).
-
This compound peptide.
-
Fluorescence microscope equipped with appropriate filter sets for CFP and YFP, and a sensitive camera.
Procedure:
-
Cell Preparation: Plate cells expressing the FRET biosensor on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Imaging Setup:
-
Place the dish on the microscope stage and maintain at 37°C and 5% CO₂.
-
Locate a field of view with healthy, fluorescent cells.
-
-
Image Acquisition:
-
Acquire images in both the CFP and YFP channels sequentially.
-
Establish a baseline by acquiring images for 1-2 minutes before stimulation.
-
Add this compound to the imaging buffer and continue acquiring images at regular intervals.
-
-
Data Analysis:
-
Perform background subtraction for both channels.
-
Calculate the ratio of the YFP emission intensity to the CFP emission intensity (YFP/CFP) for each time point.
-
An increase in intracellular calcium will typically lead to a change in the FRET efficiency, resulting in a change in the YFP/CFP ratio.
-
Normalize the ratio data to the baseline to quantify the change in calcium levels.
-
Protocol 3: Measurement of IP3 Accumulation using IP-One HTRF Assay
This protocol outlines the steps for quantifying inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).
Materials:
-
Cells expressing C3aR1.
-
Cell culture medium.
-
Stimulation buffer (provided in the kit or a similar buffer containing LiCl).
-
This compound peptide.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).
-
White 96-well or 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation:
-
Plate cells in a white microplate and culture overnight.
-
Remove the culture medium and add the stimulation buffer containing LiCl. LiCl is used to inhibit the degradation of IP1, allowing it to accumulate.
-
Add this compound at various concentrations to the wells. Include a negative control (no this compound) and a positive control.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Cell Lysis and Detection:
-
Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to all wells as per the kit's instructions.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Generate a standard curve using the provided IP1 standards to determine the concentration of IP1 in the samples.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to intracellular calcium mobilization.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound-induced calcium signaling.
reducing high background noise in TLQP-21 ELISA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during TLQP-21 ELISA assays, with a specific focus on reducing high background noise.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound ELISA assay?
A1: The most common format for a this compound ELISA is a competitive enzyme immunoassay (cELISA). In this assay, a known amount of labeled this compound competes with the this compound in your sample for binding to a limited number of anti-TLQP-21 antibodies coated on the microplate wells. The amount of labeled this compound that binds is inversely proportional to the amount of this compound in the sample. A substrate is then added to produce a colorimetric signal. The higher the concentration of this compound in the sample, the lower the signal.
Q2: What are the typical sample types for a this compound ELISA?
A2: this compound ELISA kits are generally designed for use with serum and plasma samples.[1][2][3]
Q3: What is considered high background in a this compound ELISA?
A3: High background refers to a high optical density (OD) reading in the zero-standard or blank wells, which should ideally have the highest signal in a competitive ELISA. This high baseline can mask the true signal from your samples and reduce the dynamic range of the assay.
Q4: Can I use reagents from different ELISA kits?
A4: It is strongly recommended not to mix reagents from different kit lots or manufacturers. Each kit's components are optimized to work together to ensure the best performance.
Troubleshooting Guide: High Background Noise
High background is a common issue in ELISA assays and can arise from several factors. Below is a systematic guide to help you identify and resolve the root cause of high background in your this compound ELISA experiments.
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for troubleshooting high background in ELISA assays.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action & Explanation |
| 1. Insufficient Washing | Action: Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer per well (e.g., to 350 µL). Introducing a 30-second soak time between washes can also be effective.[4][5][6] Explanation: Inadequate washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents that can contribute to non-specific signal. |
| 2. Ineffective Blocking | Action: Increase the incubation time for the blocking buffer (e.g., to 2 hours at room temperature or overnight at 4°C). You can also try increasing the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). If the issue persists, consider testing alternative blocking buffers.[7][8][9][10] Explanation: The blocking buffer's role is to saturate all unoccupied binding sites on the microplate. If blocking is incomplete, the detection reagents can bind non-specifically, leading to a high background signal. |
| 3. Reagent Issues | Action: Prepare all buffers fresh for each assay. Ensure that the detection antibody and other reagents are diluted correctly according to the kit protocol. Check for any signs of contamination in the substrate solution (it should be colorless before use).[5][11] Explanation: Contaminated or improperly prepared reagents can lead to non-specific reactions and elevated background. |
| 4. Incorrect Incubation Times or Temperatures | Action: Strictly adhere to the incubation times and temperatures specified in the manufacturer's protocol. Avoid incubating near heat sources or in direct sunlight.[5][12] Explanation: Deviations from the recommended incubation parameters can lead to increased non-specific binding. |
| 5. High Concentration of Detection Reagents | Action: If you are developing your own assay, perform a titration experiment to determine the optimal concentration of the detection antibody. If using a kit, ensure the provided reagents are diluted as instructed. Explanation: An excessively high concentration of the detection antibody can lead to increased non-specific binding. |
| 6. Cross-Reactivity | Action: Review the cross-reactivity data provided by the kit manufacturer. If your samples may contain cross-reactive molecules, consider a sample purification step.[13] Explanation: The antibodies used in the assay may have some degree of cross-reactivity with other molecules present in the sample, leading to a false-positive signal. |
| 7. Plate Contamination or Issues | Action: Ensure the bottom of the plate is clean before reading. If you suspect the plate itself is the issue, try a new plate from a different lot. Explanation: Contaminants or defects on the microplate can interfere with the optical reading. |
| 8. Prolonged Substrate Incubation | Action: Read the plate immediately after adding the stop solution. Adhere to the recommended substrate incubation time.[11] Explanation: Allowing the color to develop for too long can lead to saturation of the signal and a high background. |
Experimental Protocols
Representative this compound Competitive ELISA Protocol
This protocol is a generalized representation based on common procedures for competitive peptide ELISAs. Always refer to the specific protocol provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the anti-TLQP-21 antibody-coated microplate.
-
Biotinylated Tracer Addition: Add 50 µL of biotinylated this compound tracer to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 350 µL of 1x wash buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density at 450 nm within 30 minutes of adding the stop solution.
This compound Signaling Pathway
This compound primarily signals through the G-protein coupled receptor, C3a receptor 1 (C3aR1).
Caption: this compound signaling cascade through the C3aR1 receptor.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for commercially available this compound ELISA kits.
Table 1: Performance Characteristics of a Human this compound ELISA Kit
| Parameter | Value | Reference |
| Detection Range | 0 - 100 ng/mL | [3] |
| Sensitivity | 0.15 ng/mL | [3][13] |
| Intra-assay Variation | <10% | [3] |
| Inter-assay Variation | <15% | [3][13] |
| Sample Types | Serum, Plasma | [3] |
Table 2: Performance Characteristics of a Rat/Mouse this compound ELISA Kit
| Parameter | Value | Reference |
| Detection Range | 0 - 100 ng/mL | [1] |
| Average IC50 | 2.7 ng/mL | [1] |
| Linear Range | 0.2 - 2.92 ng/mL | [14] |
| Sensitivity | 0.2 ng/mL | [14] |
| Sample Types | Serum, Plasma | [1] |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bosterbio.com [bosterbio.com]
- 8. hiyka.com [hiyka.com]
- 9. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 12. researchgate.net [researchgate.net]
- 13. phoenixpeptide.com [phoenixpeptide.com]
- 14. phoenixbiotech.net [phoenixbiotech.net]
troubleshooting lack of response to TLQP-21 in cell-based assays
This guide provides troubleshooting advice for researchers encountering a lack of response to the VGF-derived peptide TLQP-21 in cell-based assays. The following sections offer frequently asked questions, detailed troubleshooting steps in a Q&A format, and relevant experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor?
This compound is a 21-amino acid peptide derived from the VGF (VGF nerve growth factor inducible) pro-peptide.[1] Its primary, high-affinity receptor is the Complement 3a Receptor 1 (C3aR1), a G-protein-coupled receptor (GPCR).[2][3][4] While other binding partners have been suggested, C3aR1 is the most well-validated receptor mediating its signaling.[3]
Q2: What are the expected downstream signaling events after this compound stimulation?
Upon binding to C3aR1, this compound typically initiates a signaling cascade characteristic of Gq-coupled GPCRs.[5][6] Key events include:
-
Production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7]
-
Release of intracellular calcium (Ca2+) from the endoplasmic reticulum, followed by extracellular Ca2+ entry.[1][7]
-
Activation of the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2.[5][6][7]
Q3: I am not seeing any response to this compound in my assay. What are the main areas to investigate?
A lack of response can typically be traced to one of three areas:
-
Reagents: Issues with the this compound peptide itself (e.g., integrity, purity, storage).
-
Cellular System: Problems with the cells (e.g., low/no C3aR1 expression, poor cell health, high passage number).
-
Assay Protocol: Suboptimal experimental conditions or technical errors in the readout (e.g., incorrect buffer, timing, or detection method).
The troubleshooting guide below will walk you through diagnosing issues in each of these areas.
Visualizing the Pathway and Workflow
To better understand the processes involved, refer to the diagrams below outlining the this compound signaling pathway and a typical experimental workflow.
Troubleshooting Guide
Problem Area 1: this compound Peptide & Reagents
Q: My positive control (e.g., ATP, C3a) works, but this compound does not. Could the peptide be the issue?
A: Yes, this strongly suggests an issue with the peptide itself. Peptides are sensitive molecules and require careful handling.[8][9]
-
Check Peptide Quality:
-
Source and Purity: Ensure you are using a high-purity (>95%) peptide from a reputable supplier. Request the certificate of analysis (CoA) to check for mass spectrometry and HPLC data.
-
Counter-ions: Peptides are often supplied as trifluoroacetate (TFA) salts, which can be cytotoxic or interfere with cellular assays at high concentrations.[9][10] If you suspect this, consider obtaining the peptide in a different salt form (e.g., acetate, HCl) or performing a salt exchange.
-
Endotoxins: If working with immune cells, endotoxin contamination can cause non-specific activation or cell death.[9] Use peptides with guaranteed low endotoxin levels for such experiments.
-
-
Verify Handling and Storage:
-
Solubility: this compound can be challenging to dissolve. Follow the manufacturer's instructions. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first, followed by dilution in aqueous buffer, may be necessary.[11] Avoid repeated freeze-thaw cycles, which can degrade the peptide.[9]
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once in solution, aliquot and store at -80°C to minimize degradation.
-
-
Test Peptide Activity:
-
If possible, test your this compound lot in a different, validated assay or cell line to confirm its bioactivity.
-
Problem Area 2: Cell System
Q: How can I be sure my cells are capable of responding to this compound?
A: The most critical factor is the expression of the C3aR1 receptor.
-
Confirm C3aR1 Expression:
-
mRNA Level: Use quantitative PCR (qPCR) to measure C3AR1 transcript levels. Compare to a positive control cell line known to express the receptor.
-
Protein Level: Use flow cytometry with a validated C3aR1 antibody to confirm surface expression of the receptor.[12] Western blotting can also be used to detect total C3aR1 protein.
-
Database Check: Consult databases like The Human Protein Atlas to check for typical C3AR1 expression in your cell type.[13]
-
-
Evaluate Cell Health and Culture Conditions:
-
Cell Viability: Ensure cells are healthy and have high viability (>95%) before starting the experiment. Stressed or dying cells will not respond appropriately.
-
Passage Number: Use cells within a low, consistent passage number range. High passage numbers can lead to phenotypic drift and loss of receptor expression or signaling capacity.[14][15]
-
Mycoplasma Contamination: Test your cells for mycoplasma, as this common contamination can alter cellular responses.[15][16]
-
| Table 1: Key Quality Control Checks for the Cell System | |
| Parameter | Recommended Action |
| C3aR1 Expression | Validate mRNA (qPCR) and protein (Flow Cytometry/Western Blot). |
| Cell Viability | Confirm >95% viability via Trypan Blue or equivalent method. |
| Passage Number | Use cells within a defined low-passage range (e.g., <20). |
| Mycoplasma | Perform routine testing (e.g., PCR-based). |
| Growth Phase | Use cells in the logarithmic growth phase for experiments.[17] |
Problem Area 3: Assay Protocol & Readout
Q: I have confirmed my peptide is active and my cells express C3aR1, but I still see no signal. What's next?
A: The issue likely lies within your assay protocol. A logical troubleshooting approach can help pinpoint the problem.
Q: What are common pitfalls in a calcium flux assay?
A: Calcium flux is a rapid, transient event.
-
Assay Buffer: The assay buffer must contain calcium. Without extracellular calcium, you will not observe store-operated calcium entry (SOCE), a key part of the signal.[1][18]
-
Dye Loading: Overloading cells with calcium-sensitive dyes (like Fluo-8 or Indo-1) can buffer the intracellular calcium and blunt the response.[19] Titrate the dye concentration to find the optimal signal-to-noise ratio.
-
Temperature: Perform the assay at a consistent temperature (typically 37°C or room temperature), as temperature can affect receptor signaling and dye function.[19]
-
Controls: Always include a positive control like ATP (for P2Y receptors) or a calcium ionophore (e.g., ionomycin) to confirm that the cells can respond and the dye is loaded correctly.[19][20]
Q: I'm not detecting ERK phosphorylation by Western blot. What should I check?
A: pERK signaling is also transient and requires precise timing and sample handling.
-
Stimulation Time: The peak of ERK phosphorylation is often rapid, typically occurring between 2 and 10 minutes after stimulation.[21] Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 min) to find the optimal time point.
-
Lysis Buffer: Immediately lyse cells with a buffer containing both protease and phosphatase inhibitors .[22][23] Without phosphatase inhibitors, the phosphate group on ERK will be rapidly removed, and you will not detect a signal.
-
Antibodies: Use validated antibodies for both phospho-ERK1/2 (p-ERK) and total ERK1/2. The total ERK blot serves as a critical loading control.
-
Blocking Buffer: When probing for phosphorylated proteins, use a non-protein blocker like 3-5% Bovine Serum Albumin (BSA) in TBST. Milk contains phosphoproteins (casein) that can increase background noise.[23][24]
| Table 2: Recommended this compound Assay Conditions (Starting Points) | |
| Parameter | Recommendation |
| This compound Concentration | Start with a dose-response curve from 10 nM to 10 µM. EC50 values can vary widely depending on the cell system and species (human vs. mouse).[2][5][11] |
| Stimulation Time (pERK) | Test a time course (e.g., 2, 5, 10, 15, 30 minutes).[21] |
| Stimulation Time (Calcium) | Read signal immediately upon peptide addition and for the next 100-200 seconds.[25] |
| Serum Starvation (pERK) | Serum starve cells for 4-16 hours before stimulation to reduce basal pERK levels.[6] |
Key Experimental Protocols
Protocol 1: Validating C3aR1 Expression by Flow Cytometry
-
Cell Preparation: Harvest 0.5-1 x 10^6 cells per sample. Wash once with ice-cold FACS buffer (e.g., PBS + 2% FBS).
-
Fc Block (Optional): If using immune cells (e.g., macrophages), incubate with an Fc receptor blocking antibody for 10 minutes on ice to prevent non-specific binding.
-
Primary Antibody Staining: Resuspend cells in 100 µL of FACS buffer containing a fluorescently-conjugated anti-C3aR1 antibody at the manufacturer's recommended concentration. Incubate for 30-45 minutes on ice, protected from light.
-
Isotype Control: In a separate tube, stain an equal number of cells with a matched, fluorescently-conjugated isotype control antibody at the same concentration. This is crucial to determine background fluorescence.[12]
-
Washing: Wash cells twice with 1 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. If needed, add a viability dye (e.g., DAPI, Propidium Iodide) just before analysis to exclude dead cells. Acquire samples on a flow cytometer.
-
Analysis: Gate on the live, single-cell population. Compare the fluorescence histogram of the C3aR1-stained sample to the isotype control. A clear shift in fluorescence indicates positive expression.
Protocol 2: Calcium Flux Assay (Plate-Reader Based)
-
Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium. Add 100 µL of a calcium-sensitive dye loading solution (e.g., Fluo-8 AM in HHBS buffer) to each well.[25]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.[25]
-
Compound Plate Preparation: Prepare a separate 96-well plate containing this compound and controls (e.g., C3a, ATP, ionomycin) at 2-5X the final desired concentration in assay buffer.
-
Signal Reading: Place the cell plate into a fluorescence plate reader equipped with injectors, set to the correct excitation/emission wavelengths (e.g., ~490/525 nm for Fluo-8).
-
Data Acquisition: Record a baseline fluorescence for 15-20 seconds. Program the injector to add the compounds from the source plate. Continue recording the fluorescence signal every second for at least 100 seconds to capture the peak response and subsequent decay.[25]
-
Analysis: Calculate the response by subtracting the baseline fluorescence from the peak fluorescence (Max-Min).
Protocol 3: Western Blot for pERK/Total ERK
-
Cell Culture & Starvation: Plate cells to reach 80-90% confluency on the day of the experiment. Serum starve the cells for 4-16 hours prior to stimulation to lower basal pERK levels.
-
Stimulation: Treat cells with this compound for various time points (e.g., 0, 2, 5, 10, 30 min). Include positive (e.g., EGF, PMA) and negative (vehicle) controls.
-
Lysis: Immediately after treatment, place the plate on ice. Aspirate the medium and wash once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[22] Scrape the cells, collect the lysate, and clarify by centrifuging at >14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Separate the proteins and then transfer them to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate with a primary antibody specific for phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST and visualize using an ECL substrate.
-
-
Stripping and Reprobing:
-
After imaging, strip the membrane using a mild stripping buffer.[21]
-
Wash, re-block, and re-probe the membrane with a primary antibody for total ERK1/2 to confirm equal protein loading.
-
References
- 1. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular identity of the this compound peptide receptor [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 6. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The complement receptor C3AR constitutes a novel therapeutic target in NPM1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C3AR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 20. researchgate.net [researchgate.net]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. abcam.co.jp [abcam.co.jp]
validating the specificity of TLQP-21 binding in a new cell model
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for validating the specific binding of the neuropeptide TLQP-21 in a new cell model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor?
A1: this compound is a 21-amino acid peptide derived from the VGF (VGF nerve growth factor inducible) proprotein.[1][2] It is involved in various physiological processes, including energy metabolism, pain modulation, and gastric function.[2][3][4][5] The most well-characterized receptor for this compound is the complement C3a receptor 1 (C3aR1), a G protein-coupled receptor (GPCR).[1][3][6][7][8]
Q2: I have a new cell line. How can I first check if it's a potentially viable model for this compound studies?
A2: Before performing complex binding or functional assays, you should confirm that your cell model expresses the C3aR1 receptor. This can be done at both the mRNA and protein levels.
-
mRNA Expression: Use Reverse Transcription quantitative PCR (RT-qPCR) to detect C3aR1 transcripts. This is a rapid and sensitive initial screening method.[9][10]
-
Protein Expression: If mRNA is present, confirm protein expression using techniques like Western Blotting, flow cytometry, or immunofluorescence, given the availability of a specific and validated antibody.[10][11]
Q3: What are the essential positive and negative controls for a this compound binding experiment?
A3: To ensure the binding you observe is specific to the receptor of interest, the following controls are critical:
-
Unlabeled Competitor (Positive Control): Use a high concentration (typically 100- to 1000-fold excess) of unlabeled ("cold") this compound to displace the labeled ("hot") this compound. A significant reduction in signal indicates specific binding.[2][12][13]
-
Non-specific Competitor (Negative Control): A scrambled peptide with the same amino acid composition as this compound but a random sequence (e.g., LRPS-21) should not displace the labeled ligand.[2][14][15]
-
Receptor-Negative Cells (Negative Control): Use a cell line known not to express C3aR1. These cells should show only low-level, non-saturable (non-specific) binding.[3][4][14]
Q4: Beyond binding, how can I functionally validate the this compound/C3aR1 interaction in my cells?
A4: this compound binding to C3aR1, a Gq-coupled receptor, initiates a downstream signaling cascade.[2] A common method for functional validation is to measure this activity. The most widely reported functional response is a transient increase in intracellular calcium ([Ca²⁺]i).[1][2][7] This can be measured using calcium-sensitive fluorescent dyes like Fluo-4.[2][16][17] A specific response to this compound, which can be blocked by a C3aR1 antagonist (e.g., SB290157), confirms functional coupling.[3][9]
Experimental Workflow & Signaling Pathway
A systematic approach is crucial for validating a new cell model. The workflow below outlines the key steps from initial receptor expression analysis to functional validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. VFG-Derived Peptide this compound | Bartolomucci Lab [bartolomuccilab.umn.edu]
- 6. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 7. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complement receptor C3AR constitutes a novel therapeutic target in NPM1-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained activation of C3aR in a human podocyte line impairs the morphological maturation of the cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. graphpad.com [graphpad.com]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 14. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Validation & Comparative
Human vs. Mouse TLQP-21: A Comparative Analysis of Bioactivity on C3aR1
A comprehensive guide for researchers and drug development professionals on the differential effects of human and mouse TLQP-21 on the complement C3a receptor 1 (C3aR1).
The VGF-derived peptide this compound is an emerging therapeutic target for a range of metabolic and neurological disorders. Its primary receptor has been identified as the G-protein-coupled receptor C3aR1.[1][2] Intriguingly, significant discrepancies in bioactivity have been observed between the human and mouse orthologs of this compound. This guide provides a detailed comparison of their effects on C3aR1, supported by quantitative data and experimental protocols to aid researchers in their investigations.
Quantitative Bioactivity Comparison
Multiple studies have consistently demonstrated that mouse this compound is a more potent agonist of C3aR1 than human this compound, irrespective of whether the human or rodent receptor is being studied.[3][4][5] This difference in potency is critical for the interpretation of experimental results and for the translational development of this compound-based therapeutics. The following table summarizes the key quantitative findings from comparative studies.
| Assay Type | Cell Line/System | Receptor Species | Peptide | EC50 | Reference |
| β-arrestin Recruitment | HTLA cells | Human C3aR1 | Mouse this compound | 10.3 µM | [1][6] |
| Human this compound | 68.8 µM | [1][6] | |||
| ERK1/2 Phosphorylation | Murine Bone Marrow-Derived Macrophages (BMDMs) | Murine C3aR1 | Mouse this compound | 96.5 nM | [4] |
| Human this compound | 401 nM | [4] | |||
| Calcium Mobilization | CHO-K1 cells | Rodent C3aR1 | Rat this compound | 91 nM | [2] |
| Human this compound | 276 nM | [2] |
Note: EC50 values represent the concentration of the peptide required to elicit 50% of the maximal response.
The data clearly indicates that mouse this compound exhibits a significantly lower EC50 value across different assays and cell systems, signifying its higher potency in activating C3aR1. The human this compound sequence carries a S20A substitution compared to the rodent sequence, which has been suggested to contribute to its lower potency on the human C3aR1 receptor.[1][7]
C3aR1 Signaling Pathway
Activation of C3aR1 by this compound initiates a cascade of intracellular signaling events. C3aR1 is a classical G-protein coupled receptor that primarily signals through the Gαi/o subunit.[2][8] This leads to the activation of Phospholipase C-β (PLC-β), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK) 1/2 pathway is activated.[4]
C3aR1 Signaling Pathway Diagram
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to assess this compound bioactivity.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated C3aR1, a hallmark of GPCR activation.
β-Arrestin Recruitment Assay Workflow
Methodology:
-
Cell Culture and Transfection: HTLA cells, which are engineered to express a β-galactosidase enzyme fragment upon β-arrestin recruitment, are transfected with a C3aR1 expression vector.
-
Cell Plating: Transfected cells are seeded into 96- or 384-well plates and allowed to adhere.
-
Peptide Stimulation: Cells are treated with a range of concentrations of either human or mouse this compound.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition and Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of each peptide.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK signaling pathway downstream of C3aR1.
Methodology:
-
Cell Culture and Starvation: Cells, such as CHO cells stably expressing C3aR1 or primary macrophages, are cultured and then serum-starved to reduce basal ERK phosphorylation.[3]
-
Peptide Stimulation: Cells are stimulated with different concentrations of human or mouse this compound for a defined period (e.g., 10 minutes).[3]
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined using specific antibodies via Western blotting or a quantitative ELISA.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated and normalized to a control. Dose-response curves are then plotted to determine EC50 values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C3aR1 activation.
Methodology:
-
Cell Culture and Dye Loading: Cells (e.g., CHO-K1 or N9 microglial cells) are cultured on plates suitable for fluorescence imaging.[2][9] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Peptide Injection: A baseline fluorescence is established before the automated injection of varying concentrations of human or mouse this compound.[10]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence microplate reader or a microscope.[9][10]
-
Data Analysis: The peak fluorescence response at each peptide concentration is used to generate dose-response curves and calculate EC50 values.
Conclusion
The available evidence strongly indicates that mouse this compound is a more potent agonist of C3aR1 than its human counterpart. This has significant implications for the design and interpretation of studies investigating the physiological roles of this compound and its therapeutic potential. Researchers should carefully consider the species of both the peptide and the receptor in their experimental design. The provided protocols and signaling pathway information offer a foundational resource for further exploration of the this compound/C3aR1 axis.
References
- 1. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 6. This compound | C3aR1 Agonist | MCE [medchemexpress.cn]
- 7. The this compound peptide activates the G-protein-coupled receptor C3aR1 via a folding-upon-binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the VGF-Derived Peptides TLQP-21 and TLQP-62: Functional Distinctions for Researchers
For Immediate Release
This guide provides a detailed comparison of the functional differences between two prominent VGF-derived neuropeptides, TLQP-21 and TLQP-62, for researchers, scientists, and drug development professionals. While originating from the same precursor, these peptides exhibit distinct physiological roles, receptor interactions, and signaling pathways.
At a Glance: Key Functional Differences
| Feature | This compound | TLQP-62 |
| Primary Function | Metabolic regulation, lipolysis, immune modulation | Neuronal function, memory, mood, insulin secretion |
| Primary Receptor | Complement C3a Receptor 1 (C3aR1)[1][2] | Not definitively identified; evidence suggests involvement of the BDNF/TrkB pathway[1][2][3][4][5] |
| Signaling Cascade | G-protein coupled receptor (GPCR) signaling via Gq, leading to intracellular calcium mobilization and ERK/MAPK activation[4] | Tyrosine kinase receptor signaling, activation of CREB, and modulation of AMPK, PKC, and ERK pathways[3][6][7][8][9][10] |
| Effect on Energy Homeostasis | Increases energy expenditure and prevents diet-induced obesity[11][12][13] | No significant direct effect on energy expenditure or body weight[11] |
| Role in Glucose Metabolism | Limited direct role; may indirectly influence glucose homeostasis through its effects on adipocytes | Promotes insulin secretion and improves glucose tolerance[11] |
| Neuronal Effects | Modulates microglial activation and neuroinflammation[1] | Plays a role in memory consolidation and exhibits antidepressant-like effects[1][2][3][4][5] |
| Intracellular Calcium Mobilization | Potently stimulates intracellular calcium increase in responsive cells[14][15] | Ineffective at stimulating a significant increase in intracellular calcium levels[14] |
Signaling Pathways: A Tale of Two Mechanisms
The divergent functions of this compound and TLQP-62 stem from their distinct signaling mechanisms. This compound primarily acts as an agonist for the G-protein coupled receptor, C3aR1. This interaction initiates a canonical GPCR signaling cascade, leading to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium and activation of the ERK/MAPK pathway.[4]
In contrast, the signaling pathway for TLQP-62 is less defined but appears to be independent of C3aR1. Research strongly suggests its involvement with the brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[1][2][3][4][5] Activation of this pathway is crucial for its effects on neuronal plasticity and memory. TLQP-62 has also been shown to modulate the AMPK, PKC, and ERK pathways to influence insulin secretion.[6][7][8][9][10]
References
- 1. VGF and Its C-Terminal Peptide TLQP-62 Regulate Memory Formation in Hippocampus via a BDNF-TrkB-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The VGF-derived peptide TLQP62 produces antidepressant-like effects in mice via the BDNF/TrkB/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Pathways Involved in TLQP-62 Mediated Biological Functions | JOURNAL OF ADVANCES IN BIOTECHNOLOGY [rajpub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Pathways Involved In Tlqp-62 Mediated Biological Functions | Semantic Scholar [semanticscholar.org]
- 11. Neuroanatomy of energy and glucose regulation: the novel this compound and TLQP-62 peptides [iris.unica.it]
- 12. This compound, a VGF-derived peptide, increases energy expenditure and prevents the early phase of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
TLQP-21's Actions on Microglia and Adipocytes are Mediated by the C3a Receptor 1
A comprehensive comparison of the effects of the VGF-derived peptide TLQP-21 in wild-type versus C3aR1 knockout mice reveals the critical role of the C3a receptor 1 (C3aR1) in mediating its cellular functions. This guide synthesizes experimental data on microglial activation and adipocyte lipolysis, providing researchers, scientists, and drug development professionals with a detailed comparative overview.
The neuropeptide this compound, derived from the VGF (non-acronymic) precursor protein, has emerged as a significant modulator of various physiological processes, including energy metabolism and immune responses.[1][2] Extensive research has identified the complement C3a receptor 1 (C3aR1) as the primary receptor for this compound in rodents.[2][3] This is substantiated by studies using C3aR1 knockout (KO) mice, where the characteristic effects of this compound are significantly diminished or completely absent compared to their wild-type (WT) counterparts.
This guide presents a detailed comparison of the effects of this compound in WT versus C3aR1 KO mice, with a focus on two key areas: microglial function and adipocyte lipolysis. The data, summarized in clear tabular formats, is supported by detailed experimental protocols and illustrative diagrams of the underlying signaling pathways and workflows.
Microglial Function: Motility and Phagocytosis
In the central nervous system, this compound modulates the function of microglia, the resident immune cells of the brain.[4] Experiments using primary microglia isolated from WT and C3aR1 KO mice demonstrate that this compound enhances microglial motility and phagocytic capacity in a C3aR1-dependent manner.[5]
| Experiment | Genotype | Treatment | Outcome | C3aR1 Dependency |
| Microglial Migration | Wild-Type | This compound | Increased cell migration | Yes |
| C3aR1 KO | This compound | No significant change in migration | Yes | |
| Phagocytosis of Aβ₄₂ | Wild-Type | This compound | Increased uptake of Aβ₄₂ | Yes |
| C3aR1 KO | This compound | No significant change in Aβ₄₂ uptake | Yes | |
| Phagocytosis (basal) | Wild-Type | - | Normal phagocytic function | - |
| C3aR1 KO | - | Impaired basal phagocytic function | Yes |
Table 1: Comparative effects of this compound on microglial function in Wild-Type vs. C3aR1 KO mice.[5]
The data clearly indicates that the absence of C3aR1 not only prevents this compound from enhancing microglial migration and phagocytosis but also results in a baseline impairment of phagocytic function.[5]
Adipocyte Function: Lipolysis
This compound plays a role in energy homeostasis by potentiating β-adrenergic receptor (β-AR)-induced lipolysis in adipocytes.[6][7] This effect is also mediated through C3aR1. Studies on adipocytes from WT and C3aR1 KO mice show that this compound's ability to enhance the breakdown of triglycerides is lost in the absence of its receptor.[6]
| Experiment | Genotype | Treatment | Outcome | C3aR1 Dependency |
| Isoproterenol-induced Lipolysis | Wild-Type | This compound + Isoproterenol | Potentiated glycerol release | Yes |
| C3aR1 KO | This compound + Isoproterenol | No potentiation of glycerol release | Yes | |
| ERK Phosphorylation | Wild-Type | This compound | Increased pERK levels | Yes |
| C3aR1 KD (in vitro) | This compound | No increase in pERK levels | Yes | |
| HSL Phosphorylation | Wild-Type | This compound + Isoproterenol | Potentiated pHSL levels | Yes |
| C3aR1 KD (in vitro) | This compound + Isoproterenol | No potentiation of pHSL levels | Yes |
Table 2: Comparative effects of this compound on adipocyte lipolysis in Wild-Type vs. C3aR1 KO models.[6][8]
These findings highlight that this compound does not induce lipolysis on its own but rather enhances the lipolytic effect of β-AR agonists like isoproterenol, and this enhancement is strictly dependent on the presence of C3aR1.[6]
Signaling Pathways and Experimental Workflows
The interaction of this compound with C3aR1 initiates downstream signaling cascades that lead to the observed cellular effects. In both microglia and adipocytes, this involves the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[5][9]
Caption: this compound/C3aR1 signaling pathway.
The experimental workflows for investigating these effects typically involve isolating primary cells from both wild-type and C3aR1 knockout mice, followed by in vitro functional assays.
Caption: General experimental workflow.
Experimental Protocols
Primary Microglia Isolation from Neonatal Mouse Pups
-
Euthanasia and Brain Extraction: Neonatal mouse pups (P0-P3) are euthanized according to approved animal care protocols. The brains are aseptically removed and placed in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Meninges Removal and Tissue Dissociation: The meninges are carefully removed, and the cerebral cortices are minced and enzymatically digested with trypsin and DNase I at 37°C.
-
Mixed Glial Culture: The dissociated cells are plated in DMEM/F12 medium supplemented with 10% FBS and antibiotics in poly-L-lysine coated flasks. The mixed glial culture is maintained for 10-14 days, with medium changes every 3-4 days.
-
Microglia Harvest: Microglia, which grow on top of the astrocyte layer, are harvested by gentle shaking of the flasks. The detached microglia are then collected, centrifuged, and re-plated for experiments.[1]
In Vitro Phagocytosis Assay
-
Cell Seeding: Primary microglia from WT and C3aR1 KO mice are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound (e.g., 1 µM) or vehicle control for a specified period (e.g., 24 hours).
-
Addition of Phagocytic Substrate: Fluorescently labeled amyloid-beta (Aβ₄₂) peptides or latex beads are added to the wells and incubated for 1-2 hours at 37°C.
-
Quantification: Non-phagocytosed substrate is washed away. The cells are then fixed, and the amount of internalized fluorescent substrate is quantified using fluorescence microscopy or flow cytometry.[5][10]
In Vitro Lipolysis Assay
-
Adipocyte Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes over 8-10 days using a standard differentiation cocktail containing insulin, dexamethasone, and IBMX. For primary adipocytes, they are isolated from the epididymal fat pads of WT and C3aR1 KO mice by collagenase digestion.
-
Treatment: Differentiated adipocytes are pre-treated with this compound (e.g., 1 µM) or vehicle for 30 minutes.
-
Lipolysis Induction: Lipolysis is stimulated by adding a β-adrenergic agonist such as isoproterenol (e.g., 100 nM) for 1-2 hours.
-
Glycerol Measurement: The amount of glycerol released into the culture medium, an indicator of triglyceride breakdown, is measured using a commercially available glycerol assay kit. The results are often normalized to the total protein content of the cells in each well.[6][11]
References
- 1. Protocol for Primary Microglial Culture Preparation [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. jove.com [jove.com]
- 4. A simplified procedure for isolation of primary murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuropeptide this compound opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuropeptide this compound opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide/Receptor Co-evolution Explains the Lipolytic Function of the Neuropeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Microglia Isolation from Postnatal Mouse Brains [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Unraveling the Signaling of TLQP-21: A Comparative Guide to its Putative Receptors
A critical evaluation of the evidence supporting gC1qR, C3aR1, and HSPA8 as receptors for the multifaceted neuropeptide TLQP-21.
The VGF-derived peptide this compound is a pleiotropic signaling molecule implicated in a diverse range of physiological processes, from energy metabolism and pain modulation to neuroprotection.[1][2] Its potential as a therapeutic target has driven significant research into its mechanism of action, primarily focusing on the identification of its cognate receptor(s). While several candidates have been proposed, the scientific community has yet to reach a definitive consensus. This guide provides a comprehensive comparison of the experimental evidence supporting the role of the three main putative receptors for this compound: the globular head of C1q receptor (gC1qR), the complement C3a receptor 1 (C3aR1), and the Heat Shock Protein Family A member 8 (HSPA8).
Comparative Analysis of Receptor Binding and Activation
The validation of a receptor's role in a signaling pathway hinges on direct binding evidence and functional activation. The following tables summarize the key quantitative data comparing the interaction of this compound with its proposed receptors.
| Binding Affinity Data | |||
| Receptor | Ligand | Method | Reported Affinity (Kd) |
| gC1qR | This compound | Data Not Available | - |
| C3aR1 | This compound | Radioligand Binding Assay (CHO cells) | ~0.55 nM[3] |
| HSPA8 | This compound | Affinity Chromatography | Qualitative Interaction |
| Functional Activation Data | |||
| Receptor | Assay | Cell Type | EC50 of this compound |
| gC1qR | Calcium Mobilization | Macrophages | Not Determined |
| C3aR1 | β-arrestin Recruitment | HTLA cells | ~10.3 µM (mouse this compound) |
| C3aR1 | Calcium Mobilization | CHO-K1 cells | ~91 nM (rat this compound)[4] |
| C3aR1 | ERK Phosphorylation | CHO-C3aR cells | Potent activation (mouse this compound)[5] |
| HSPA8 | Not Applicable | - | - |
The available data strongly indicates that C3aR1 is a functional receptor for this compound, with multiple studies demonstrating direct binding and dose-dependent activation leading to downstream signaling events.[4][5] In contrast, direct binding affinity and functional activation data for gC1qR and HSPA8 in response to this compound are limited.[6] The identification of gC1qR as a potential receptor was based on affinity chromatography using a chemically modified this compound, and its role has been primarily investigated using indirect methods such as siRNA knockdown and neutralizing antibodies.[6] Similarly, HSPA8 was identified as a binding partner through affinity chromatography, with further support from in silico docking studies.
Signaling Pathways: A Tale of Two Receptors
The downstream signaling cascades initiated by this compound provide further insight into the functional relevance of its putative receptors.
C3aR1-Mediated Signaling
Activation of the G-protein coupled receptor C3aR1 by this compound initiates a well-characterized signaling cascade. This pathway is predominantly coupled to Gαq and Gαi proteins, leading to the activation of Phospholipase C (PLC).[3][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3][8] This increase in intracellular calcium and activation of PKC converge to stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-regulated kinase (ERK).[5][8]
gC1qR-Mediated Signaling
The signal transduction pathway downstream of gC1qR in response to this compound is not well-established.[6] While some studies have shown that this compound can induce calcium mobilization in macrophages in a gC1qR-dependent manner, the molecular intermediates linking receptor engagement to this downstream effect have not been elucidated.[6] gC1qR is a multifunctional protein with various binding partners and has been implicated in diverse signaling pathways, including the activation of the classical complement pathway and the kinin system, depending on the ligand and cellular context.[9][10] However, a specific signaling cascade initiated by this compound binding to gC1qR remains to be fully characterized.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Detect this compound and gC1qR Interaction
This protocol outlines the steps to investigate the physical association between this compound and gC1qR in a cellular context.
1. Cell Culture and Lysis:
-
Culture cells expressing gC1qR (e.g., macrophages) to 80-90% confluency.
-
Treat cells with this compound (e.g., 1 µM for 30 minutes) or vehicle control.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against gC1qR or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against this compound, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Seed cells (e.g., macrophages or C3aR1-expressing CHO cells) in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove excess dye.
2. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
3. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
ERK Phosphorylation Assay
This assay quantifies the activation of the ERK signaling pathway.
1. Cell Treatment:
-
Plate cells in a multi-well plate and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound for a short period (e.g., 5-15 minutes).
2. Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
Quantify the band intensities using densitometry and express the results as the ratio of p-ERK to total ERK.
Conclusion
The existing body of evidence strongly supports C3aR1 as a bona fide receptor for this compound, mediating its effects on intracellular calcium mobilization and ERK phosphorylation.[6][11] The role of gC1qR in this compound signaling, while intriguing, remains to be definitively established through direct binding studies and a clearer elucidation of its downstream signaling pathway.[6] The interaction with HSPA8 also requires further investigation to determine its physiological relevance and signaling consequences. Future research employing rigorous biophysical techniques to quantify the direct interaction between this compound and gC1qR, coupled with in-depth signaling studies in relevant cellular models, will be crucial to fully validate its role and to understand the complex biology of this important neuropeptide.
References
- 1. The human VGF-derived bioactive peptide this compound binds heat shock 71 kDa protein 8 (HSPA8)on the surface of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of gC1qR as a modulator of endothelial cell permeability and contributor to post-stroke inflammation and edema formation [frontiersin.org]
- 3. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the C3a receptor (C3AR1) as the target of the VGF-derived peptide this compound in rodent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular identity of the this compound peptide receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. gC1qR: A New Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gC1qR Expression in Normal and Pathologic Human Tissues: Differential Expression in Tissues of Epithelial and Mesenchymal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
differential effects of TLQP-21 in central vs peripheral administration
A Comparative Guide for Researchers
The VGF-derived peptide TLQP-21 has emerged as a significant modulator of energy homeostasis and metabolic functions. However, its physiological effects are profoundly dependent on the route of administration, exhibiting distinct and sometimes opposing actions when delivered to the central nervous system versus the periphery. This guide provides a comprehensive comparison of the differential effects of central and peripheral this compound administration, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in designing and interpreting studies involving this multifaceted peptide.
Quantitative Comparison of Metabolic Effects
The metabolic consequences of this compound administration differ significantly based on whether it is introduced directly into the central nervous system or administered peripherally. The following tables summarize the key quantitative findings from rodent studies.
Table 1: Effects of Central this compound Administration on Metabolic Parameters
| Parameter | Species/Model | Dose & Duration | Key Findings | Reference |
| Energy Expenditure (EE) | Mice | 15 µ g/day (i.c.v.) for 14 days | Increased resting EE by 12% | [1][2][3] |
| Rectal Temperature | Mice | 15 µ g/day (i.c.v.) for 14 days | Significantly increased | [1][2][3] |
| Body Weight | Mice on high-fat diet | 15 µ g/day (i.c.v.) for 14 days | Prevented the increase in body weight | [1][2] |
| Food Intake | Siberian Hamsters | i.c.v. injection | Decreased food intake | [4][5] |
| Adipose Tissue | Mice on high-fat diet | 15 µ g/day (i.c.v.) for 14 days | Prevented the increase in white adipose tissue (WAT) weight | [1][2] |
| Hormonal Changes | Mice | 15 µ g/day (i.c.v.) for 14 days | Increased serum epinephrine | [1][2][3] |
Table 2: Effects of Peripheral this compound Administration on Metabolic Parameters
| Parameter | Species/Model | Dose & Duration | Key Findings | Reference |
| Body Weight | Diet-induced obese mice | Chronic subcutaneous (s.c.) infusion | Decreased body weight and fat mass | [6][7] |
| Lipolysis | Murine adipocytes (in vitro) | N/A | Potentiated isoproterenol-induced lipolysis | [8][9] |
| Adipocyte Diameter | Obese rodents | Chronic peripheral infusions | Decreased adipocyte diameter | [8] |
| Gastric Emptying | Rats | Intraperitoneal (i.p.) injection | No significant effect | [10] |
| Energy Expenditure | Lean Siberian Hamsters | 1mg/kg/day (s.c.) for 7 days | Significantly increased | [11] |
| Food Intake | Lean Siberian Hamsters | 1mg/kg/day (s.c.) for 7 days | Reduced cumulative meal duration and food intake | [11] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further investigation.
Central Administration Protocol (Intracerebroventricular Cannulation and Infusion)
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: A guide cannula is stereotaxically implanted into a lateral cerebral ventricle.
-
Recovery: Animals are allowed a recovery period of at least one week.
-
Infusion: this compound or vehicle (saline) is infused continuously for a specified duration (e.g., 14 days) using an osmotic minipump connected to the cannula. A common dose is 15 µ g/day .[1][2]
-
Monitoring: Metabolic parameters such as body weight, food intake, and energy expenditure are monitored throughout the infusion period.
Peripheral Administration Protocol (Subcutaneous Infusion)
-
Animal Model: Diet-induced obese mice are often used to assess the therapeutic potential of this compound.[7]
-
Anesthesia: A brief period of anesthesia is required for the implantation of the osmotic minipump.
-
Minipump Implantation: An osmotic minipump is implanted subcutaneously in the dorsal region of the animal.
-
Infusion: The minipump delivers this compound or vehicle at a constant rate for the duration of the study.
-
Monitoring: Body weight, fat mass, and other metabolic markers are measured at regular intervals.
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound are rooted in its distinct signaling mechanisms in the central nervous system and peripheral tissues. The peptide is known to be an agonist for the complement C3a receptor 1 (C3aR1).[8][12][13]
Central this compound Signaling
Central administration of this compound is thought to primarily act on the autonomic nervous system.[1] This leads to an increase in sympathetic outflow, resulting in the stimulation of the adrenal medulla and adipose tissues.[1] The subsequent release of catecholamines, particularly epinephrine, drives the observed increase in energy expenditure and thermogenesis.[1][2]
Peripheral this compound Signaling
In peripheral tissues, particularly adipocytes, this compound potentiates β-adrenergic receptor (β-AR)-induced lipolysis.[7] It does not induce lipolysis on its own but enhances the effects of catecholamines.[7][8][9] This action is mediated through the C3aR1 and involves intracellular calcium mobilization and the activation of the ERK/MAPK pathway, which in turn enhances the phosphorylation of Hormone Sensitive Lipase (HSL).[7]
Experimental Workflow Comparison
The experimental design to investigate the differential effects of this compound administration is critical for obtaining clear and interpretable results.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. The neuropeptide this compound opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo pharmacological role of this compound, a VGF-derived peptide, in the regulation of rat gastric motor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroanatomy of energy and glucose regulation: the novel this compound and TLQP-62 peptides [iris.unica.it]
- 12. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling [mdpi.com]
Validating Mass Spectrometry Findings for TLQP-21: A Comparative Guide to Immunoassay Approaches
For researchers, scientists, and drug development professionals, the accurate quantification of the neuropeptide TLQP-21 is crucial for understanding its role in various physiological processes, including energy homeostasis, pain modulation, and neuroprotection. While mass spectrometry (MS) offers high specificity for identifying and quantifying this compound, immunoassays provide a complementary and often higher-throughput approach for validation and routine measurement. This guide provides a comprehensive comparison of these two methodologies, complete with experimental protocols and supporting data to aid in the selection and implementation of the most suitable assay for your research needs.
Executive Summary
Mass spectrometry and immunoassays are powerful tools for the quantification of this compound, each with distinct advantages and limitations. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides unparalleled specificity, making it the gold standard for unambiguous identification and absolute quantification. However, it requires significant capital investment and specialized technical expertise.
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer high throughput, sensitivity, and are generally more cost-effective and accessible. A key consideration for this compound immunoassays is the potential for cross-reactivity with other VGF-derived peptides that share structural similarities, which can lead to an overestimation of this compound levels. Therefore, validation of immunoassay findings with a more specific method like mass spectrometry is often a critical step in rigorous scientific investigation.
Comparative Analysis of Methodologies
The choice between mass spectrometry and immunoassay for this compound quantification depends on the specific research question, sample throughput requirements, and available resources. The following table summarizes the key performance characteristics of each technique.
| Feature | Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA/RIA) |
| Specificity | Very High (discriminates between closely related peptides) | Variable (potential for cross-reactivity with other VGF peptides)[1] |
| Sensitivity | High | High to Very High |
| Quantification | Absolute (using stable isotope-labeled internal standards) | Relative or Absolute (requires a standard curve) |
| Throughput | Moderate to High | High |
| Cost per Sample | Higher | Lower |
| Instrumentation | Complex and expensive | Widely available and less expensive |
| Expertise | Requires specialized training | Relatively easy to perform |
| Sample Volume | Typically small | Can be small to moderate |
| Validation | Rigorous validation required | Commercial kits available, but validation of specificity is crucial |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the quantification of this compound using mass spectrometry and immunoassay techniques.
Mass Spectrometry: Targeted LC-MS/MS Protocol for this compound Quantification
This protocol provides a general framework for the targeted quantification of this compound in plasma samples. Optimization of specific parameters will be required for individual instruments and sample matrices.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled this compound internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 0.1% formic acid in water for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native this compound and the stable isotope-labeled internal standard. The selection of these transitions is critical for specificity and sensitivity and should be determined empirically.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Immunoassay: Competitive ELISA Protocol for this compound
This protocol is based on the principle of competitive binding, where this compound in the sample competes with a labeled this compound for binding to a limited number of anti-TLQP-21 antibody-coated wells.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the manufacturer's instructions of a commercial this compound ELISA kit. A typical detection range for such a kit is 0-100 ng/ml.
2. Assay Procedure:
-
Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Biotinylated this compound Addition: Add 50 µL of biotinylated this compound to all wells.
-
Incubation: Incubate the plate for 2 hours at room temperature on a microplate shaker.
-
Washing: Aspirate and wash the wells four times with wash buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the aspiration and washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm within 10 minutes.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Immunoassay: Radioimmunoassay (RIA) Protocol for this compound
RIA is a highly sensitive competitive immunoassay that utilizes a radiolabeled antigen.
1. Reagent Preparation:
-
Prepare all reagents, including assay buffer, standards, primary antibody, and radiolabeled this compound (e.g., ¹²⁵I-TLQP-21), according to the specific RIA kit protocol.
2. Assay Procedure:
-
Standard and Sample Addition: Pipette standards and samples into respective tubes.
-
Primary Antibody Addition: Add the primary antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
Radiolabeled this compound Addition: Add the radiolabeled this compound to all tubes.
-
Incubation: Vortex and incubate the tubes overnight at 4°C.
-
Precipitation: Add a secondary antibody (precipitating antibody) and incubate to form an immune complex.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.
-
Supernatant Removal: Decant or aspirate the supernatant.
-
Radioactivity Counting: Measure the radioactivity of the pellet in a gamma counter.
3. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the standard curve.
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
This compound Signaling Pathway
Caption: this compound signaling cascade initiated by binding to the C3a receptor 1.
Experimental Workflow: Mass Spectrometry vs. Immunoassay
Caption: Comparative workflow for this compound quantification by mass spectrometry and immunoassay.
Conclusion and Recommendations
The validation of mass spectrometry findings for this compound with immunoassays is a robust strategy to ensure data accuracy and reliability. For initial discovery and absolute quantification, LC-MS/MS is the preferred method due to its high specificity. However, for larger-scale studies, routine monitoring, or when high throughput is required, a well-validated immunoassay can be a highly effective tool.
It is strongly recommended that researchers critically evaluate the cross-reactivity of any commercial this compound immunoassay kit, particularly with other VGF-derived peptides like TLQP-62. Whenever possible, orthogonal validation of immunoassay results with a subset of samples analyzed by a validated LC-MS/MS method is the gold standard for ensuring the accuracy of this compound quantification. This integrated approach will provide the highest level of confidence in the experimental findings and their biological interpretation.
References
Cross-Species Analysis of TLQP-21: A Comparative Guide to Function and Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the VGF-derived peptide TLQP-21, focusing on its function and binding to its primary receptor, the complement C3a receptor 1 (C3aR1). The information presented herein is compiled from peer-reviewed experimental data to facilitate research and development efforts targeting this pleiotropic neuropeptide.
Quantitative Comparison of this compound Receptor Binding and Functional Potency
The binding affinity and functional potency of this compound exhibit significant variability across species, which is a critical consideration for the translation of preclinical findings. The following tables summarize key quantitative data from studies on human and rodent this compound.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor/Cell Line | Species of Receptor/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]-YATL-23 (this compound analog) | CHO cells | Hamster | 0.55 ± 0.05 | 81.7 ± 3.9 | [1] |
Table 2: Functional Potency (EC50) of this compound in Various Assays
| Ligand | Assay | Receptor/Cell Line | Species of Receptor/Cell Line | EC50 (nM) | Reference |
| Human this compound | β-arrestin Recruitment | HTLA cells expressing human C3aR1 | Human | 68,800 | [2][3][4] |
| Mouse this compound | β-arrestin Recruitment | HTLA cells expressing human C3aR1 | Human | 10,300 | [2][3][4] |
| Human C3a | β-arrestin Recruitment | HTLA cells expressing human C3aR1 | Human | 3,000 | [2] |
| Human this compound | ERK Phosphorylation | CHO cells expressing human C3aR1 | Human | 587 | [5] |
| Mouse this compound | ERK Phosphorylation | CHO cells expressing human C3aR1 | Human | 83.6 | [5] |
| Human C3a | ERK Phosphorylation | CHO cells expressing human C3aR1 | Human | 0.15 | [5] |
| Human this compound | ERK Phosphorylation | Human Monocyte-Derived Macrophages (HMDM) | Human | 14,820 | [5] |
| Mouse this compound | ERK Phosphorylation | Human Monocyte-Derived Macrophages (HMDM) | Human | 2,846 | [5] |
| Human C3a | ERK Phosphorylation | Human Monocyte-Derived Macrophages (HMDM) | Human | 0.11 | [5] |
| Human this compound | ERK Phosphorylation | Bone Marrow-Derived Macrophages (BMDM) | Mouse | 401 | [5] |
| Mouse this compound | ERK Phosphorylation | Bone Marrow-Derived Macrophages (BMDM) | Mouse | 96.5 | [5] |
| Mouse C3a | ERK Phosphorylation | Bone Marrow-Derived Macrophages (BMDM) | Mouse | 8.4 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. The following are composite protocols for key assays used to characterize this compound function and receptor binding, based on published literature.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kd) and receptor density (Bmax) of this compound to its receptor, typically C3aR1, using a radiolabeled analog.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO-C3aR1) to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in binding buffer (e.g., 50 mM Tris, 2.5 mM EGTA, 0.1% BSA, 0.002% bacitracin, pH 7.4).[6]
-
In a 96-well plate, combine the cell membranes (e.g., 100 µg of protein), a constant concentration of radiolabeled this compound analog (e.g., 0.5 nM [125I]-YATL-23), and varying concentrations of unlabeled this compound for competition binding.[6]
-
To determine non-specific binding, use a high concentration of unlabeled ligand (e.g., 1 µM).[6]
-
Incubate the plate with constant shaking for a predetermined time and temperature to reach equilibrium (e.g., 4 hours at 23°C).[6]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., UniFilter GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation. For saturation binding experiments, determine Kd and Bmax by non-linear regression analysis of the specific binding data.
-
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following receptor activation by this compound.
-
Cell Preparation:
-
Plate cells (e.g., CHO-K1, primary macrophages) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[7]
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[7] An anion transport inhibitor like probenecid may be included to improve dye retention.
-
Remove the cell culture medium and add the dye-loading solution to the cells.
-
Incubate the plate for a specified time (e.g., 1 hour at 37°C) to allow for dye uptake.[7]
-
-
Calcium Flux Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR™, FlexStation) to measure the baseline fluorescence (Excitation/Emission ~490/525 nm for Fluo-4).
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Plot the peak fluorescence response against the ligand concentration and fit the data to a dose-response curve to determine the EC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the MAP kinase signaling pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Stimulation:
-
Plate cells in multi-well plates and grow to near confluency.
-
Serum-starve the cells for several hours (e.g., 4-12 hours) to reduce basal ERK phosphorylation.
-
Stimulate the cells with different concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the plate on ice and aspirate the medium.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to generate a dose-response curve and determine the EC50.
-
Lipolysis Assay
This assay measures the release of glycerol from adipocytes as an indicator of lipolysis, which can be modulated by this compound.
-
Adipocyte Culture and Differentiation:
-
Culture pre-adipocytes (e.g., 3T3-L1 cells) to confluency.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). Mature adipocytes will contain visible lipid droplets.
-
-
Lipolysis Induction:
-
Wash the mature adipocytes with a suitable assay buffer (e.g., Krebs-Ringer-HEPES with BSA).
-
Treat the cells with this compound in the presence or absence of a β-adrenergic agonist like isoproterenol.[2]
-
Include appropriate controls, such as vehicle and isoproterenol alone.
-
Incubate for a set period (e.g., 3 hours).[2]
-
-
Glycerol Measurement:
-
Collect the cell culture medium from each well.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit. These kits typically involve enzymatic reactions that produce a colorimetric or fluorescent product.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of glycerol.
-
Calculate the glycerol concentration in each sample from the standard curve.
-
Compare the amount of glycerol released in the different treatment groups to determine the effect of this compound on basal and stimulated lipolysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways of this compound and a general experimental workflow for its characterization.
Caption: this compound signaling in macrophages and microglia via C3aR1.
Caption: this compound enhances adrenergic-induced lipolysis in adipocytes.
Caption: General experimental workflow for this compound characterization.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hellobio.com [hellobio.com]
- 5. zen-bio.com [zen-bio.com]
- 6. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Validating the Phenotype of a VGF Knockout Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established phenotype of the VGF (non-acronymic) knockout mouse model with alternative models, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the validation and replication of findings.
Metabolic Phenotype: Lean and Hypermetabolic Profile of VGF Knockout Mice
VGF knockout (KO) mice consistently exhibit a distinct metabolic phenotype characterized by leanness and increased energy expenditure.[1][2] This makes them resistant to diet-induced obesity.[1][3]
Quantitative Metabolic Data
| Parameter | Genotype | Result | Reference |
| Body Weight | VGF KO | Significantly lower than wild-type (WT) littermates. | [2] |
| Heterozygous VGF KO | Reduced body weight compared to WT. | [1] | |
| Fat Mass | VGF KO | Markedly reduced compared to WT. | [2] |
| Heterozygous VGF KO | Reduced adiposity compared to WT. | [1] | |
| Lean Mass | VGF KO | Reduced compared to WT. | [2] |
| Heterozygous VGF KO | Increased lean mass to body weight ratio. | [1] | |
| Oxygen Consumption (VO2) | VGF KO | Significantly increased compared to WT, indicating higher energy expenditure.[2] | [2] |
| Heterozygous VGF KO | Increased during the dark phase compared to WT. | [1] | |
| Food Intake | VGF KO | Generally similar to WT mice.[2] | [2] |
| Locomotor Activity | VGF KO (C57Bl6 background) | Similar to WT mice.[2][4] | [2][4] |
| Serum Leptin | VGF KO | Significantly reduced compared to WT. | [2] |
| Serum Triglycerides | VGF KO | Significantly reduced compared to WT. | [2] |
| Serum HDL | VGF KO | Significantly reduced compared to WT. | [2] |
Alternative Models
-
Conditional VGF Knockout: Mice with VGF ablated specifically in embryonic neurons largely replicate the lean and hypermetabolic phenotype of the global knockout, suggesting a primary role for neuronal VGF in energy balance.[3]
-
Humanized VGF Knockin Mice: Mice expressing a C-terminally truncated human VGF protein (hSNP) show reduced adiposity and increased energy expenditure, highlighting the importance of specific VGF-derived peptides in metabolic regulation.[1]
-
VGF Overexpressing Mice: These mice show an increase in body weight, contrasting with the knockout phenotype.[5]
Neuronal and Behavioral Phenotype: Role in Learning, Memory, and Mood
VGF plays a crucial role in neuronal function, particularly in processes related to learning, memory, and mood regulation.
Quantitative Behavioral Data
| Test | Genotype | Result | Reference |
| Contextual Fear Conditioning | Heterozygous VGF KO | Impaired fear memory formation. | [6] |
| Wild-type (post-training) | VGF protein and mRNA levels are significantly increased in the hippocampus. | [6] | |
| Morris Water Maze | VGF KO | Impaired spatial learning and memory. | [5] |
Experimental Protocols
Metabolic Phenotyping
1. Indirect Calorimetry for Energy Expenditure Measurement
-
Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.
-
Apparatus: A computer-controlled indirect calorimetry system (e.g., Promethion®, Sable Systems, or Oxymax, Columbus Instruments).
-
Procedure:
-
Acclimate mice individually in metabolic cages for at least 24 hours before data collection.[7] Provide ad libitum access to food and water.
-
Calibrate the gas analyzers and flow meters with a gas of known composition before each experiment.[8]
-
Set the system to record data at regular intervals (e.g., every 5-10 minutes) for a continuous period of 24-48 hours to capture both light and dark cycles.[7]
-
Measure VO2 and VCO2 for each mouse.
-
Calculate RER as the ratio of VCO2/VO2. An RER value approaching 1.0 indicates carbohydrate oxidation, while a value near 0.7 suggests fat oxidation.[9]
-
Calculate energy expenditure using the Weir equation.[7]
-
-
Data Analysis: Analyze data for light and dark cycles separately. Compare the mean values of VO2, VCO2, RER, and energy expenditure between VGF KO and WT mice using appropriate statistical tests (e.g., t-test or ANOVA).
2. Body Composition Analysis by Nuclear Magnetic Resonance (NMR)
-
Objective: To determine the fat mass, lean mass, and free fluid content of conscious mice.
-
Apparatus: A time-domain NMR analyzer (e.g., Bruker Minispec).[10][11]
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Weigh the conscious mouse and place it in the appropriate animal holder.
-
Insert the holder into the NMR analyzer.
-
Initiate the measurement sequence, which typically takes less than 2 minutes.[12] No anesthesia is required.[10]
-
Record the values for fat mass, lean mass, and free fluid.
-
-
Data Analysis: Compare the absolute and relative (as a percentage of body weight) values of fat and lean mass between VGF KO and WT mice.
Behavioral Phenotyping
1. Morris Water Maze for Spatial Learning and Memory
-
Objective: To assess hippocampal-dependent spatial learning and memory.[13]
-
Apparatus: A circular pool (90-100 cm in diameter) filled with opaque water, a submerged escape platform, and a video tracking system.[13][14]
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse into the pool at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a set time (e.g., 60-90 seconds).[13]
-
If the mouse fails to find the platform, gently guide it to the location.[13]
-
Allow the mouse to remain on the platform for 15-30 seconds.[15]
-
Conduct 4-8 trials per day for each mouse.
-
-
Probe Trial (Day 5 or 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim freely for a set time (e.g., 60 seconds).[15]
-
-
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. A preference for the target quadrant indicates spatial memory.
-
Signaling Pathways and Experimental Workflows
Caption: VGF/BDNF autoregulatory feedback loop in neuronal function.
Caption: VGF's role in the hypothalamic melanocortin pathway.
Caption: Experimental workflow for VGF knockout mouse phenotyping.
References
- 1. Role of VGF-Derived Carboxy-Terminal Peptides in Energy Balance and Reproduction: Analysis of “Humanized” Knockin Mice Expressing Full-Length or Truncated VGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of knockout mice suggests a role for VGF in the control of fat storage and energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Embryonic ablation of neuronal VGF increases energy expenditure and reduces body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Behavioral abnormalities with disruption of brain structure in mice overexpressing VGF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.5. Indirect calorimetry [bio-protocol.org]
- 8. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 11. Reproducibility and accuracy of body composition assessments in mice by dual energy x-ray absorptiometry and time domain nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. mmpc.org [mmpc.org]
- 14. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
A Comparative Guide to the Pro-inflammatory Effects of TLQP-21 and C3a
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory properties of two bioactive peptides: TLQP-21, a VGF-derived neuropeptide, and C3a, an anaphylatoxin from the complement system. Both peptides are ligands for the complement C3a receptor 1 (C3aR1) and play roles in inflammatory processes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways involved to aid in research and drug development.
Quantitative Comparison of Pro-inflammatory Activity
The following table summarizes the key quantitative parameters of this compound and C3a in mediating pro-inflammatory responses. C3a generally exhibits higher potency in receptor activation and induction of inflammatory responses compared to this compound. Notably, the potency of this compound can vary between species.
| Parameter | This compound | C3a | Cell Type/Assay System | Key Findings |
| C3aR1 Activation (EC50) | Mouse: 10.3 µM[1] Human: 68.8 µM[1] | 3.0 µM[1] | HTLA cells (β-arrestin recruitment) | C3a is a more potent activator of human C3aR1 than both mouse and human this compound. |
| ERK1/2 Phosphorylation (EC50) | Human Macrophages: hthis compound: 14.8 µM[2] mthis compound: 2.8 µM[2] Murine Macrophages: mthis compound: 96.5 nM hthis compound: 401 nM | Human Macrophages: 0.11 nM[2] Murine Macrophages: 8.4 nM | Primary Human and Murine Macrophages | C3a is significantly more potent at inducing ERK1/2 phosphorylation, a key inflammatory signaling event, in both human and murine macrophages. Mouse this compound is more potent than human this compound. |
| Mast Cell Degranulation | Less potent than C3a | More potent than this compound | LAD2 human mast cell line | C3a is a more potent inducer of mast cell degranulation, a critical event in allergic and inflammatory reactions.[3] |
| Microglial Activation | Induces motility and phagocytosis[4][5] | Induces phagocytosis[5] | BV2 microglial cells and primary murine microglia | Both peptides activate microglia, but detailed quantitative comparisons of cytokine release are limited. |
| Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-1β, IL-6) | Induces IL-1β release in spinal cord microglia[6] | Induces TNF-α, IL-1β, and IL-6 release in human retinal pigment epithelium cells[7] | Microglia, Macrophages, other immune cells | Direct quantitative comparisons of the levels of specific cytokines released in response to this compound versus C3a are not readily available in the reviewed literature. |
Signaling Pathways
Both this compound and C3a exert their pro-inflammatory effects primarily through the activation of the G protein-coupled receptor, C3aR1. Upon binding, a cascade of intracellular signaling events is initiated, leading to the activation of downstream effectors that drive inflammatory responses.
Caption: Signaling cascade initiated by this compound and C3a binding to C3aR1.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers designing and conducting their own comparative studies.
Measurement of ERK1/2 Phosphorylation in Macrophages
This protocol is adapted from studies measuring MAPK/ERK activation in primary macrophages following stimulation with this compound or C3a.[2][8]
1. Cell Culture and Stimulation:
-
Culture primary human monocyte-derived macrophages (HMDMs) or murine bone marrow-derived macrophages (BMDMs) in RPMI-1640 medium supplemented with 10% FBS and relevant growth factors (e.g., M-CSF).
-
Seed cells in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere.
-
Prior to stimulation, serum-starve the cells overnight in serum-free medium.
-
Stimulate the cells with varying concentrations of this compound or C3a for 10 minutes at 37°C. A vehicle control (medium only) should be included.
2. Cell Lysis and Protein Quantification:
-
After stimulation, aspirate the medium and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the total protein concentration using a BCA protein assay kit.
3. Western Blotting or ELISA:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Alternatively, use a commercially available ELISA kit for the quantitative measurement of p-ERK1/2 in the cell lysates.
4. Data Analysis:
-
Quantify the band intensities from the Western blots using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 levels against the agonist concentration and determine the EC50 values using non-linear regression analysis.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a standard method for quantifying mast cell degranulation.
1. Cell Culture and Sensitization (for IgE-mediated degranulation):
-
Culture a human mast cell line (e.g., LAD2) in appropriate medium.
-
For experiments involving IgE-mediated degranulation, sensitize the cells overnight with biotinylated-human IgE.
2. Cell Stimulation:
-
Wash the cells and resuspend them in a buffered salt solution (e.g., HEPES buffer) containing 0.04% BSA.
-
Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Stimulate the cells with various concentrations of this compound, C3a, or a positive control (e.g., compound 48/80 or streptavidin for IgE-sensitized cells) for 30 minutes at 37°C.
-
Include a vehicle control for spontaneous release and a Triton X-100-lysed sample for total release.
3. Measurement of β-Hexosaminidase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatants to a new 96-well plate.
-
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a high pH buffer (e.g., carbonate or glycine buffer).
4. Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.
Caption: A generalized workflow for the comparative analysis of this compound and C3a.
Conclusion
Both this compound and C3a are capable of inducing pro-inflammatory responses through the C3aR1 receptor. However, the available quantitative data consistently demonstrates that C3a is a more potent activator of this receptor and a more powerful inducer of downstream inflammatory events such as ERK phosphorylation and mast cell degranulation. The pro-inflammatory role of this compound, particularly at physiological concentrations, may be more nuanced and context-dependent, with notable differences in potency observed between species. Further research is required to fully elucidate the comparative effects of these two peptides on the release of a broad spectrum of cytokines and to understand the physiological implications of their differential potencies. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further dissecting the pro-inflammatory roles of this compound and C3a.
References
- 1. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a low potency partial C3aR activator on human primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the this compound Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VGF-derived peptide this compound modulates microglial function through C3aR1 signaling pathways and reduces neuropathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a low potency partial C3aR activator on human primary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of TLQP-21 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The VGF-derived peptide TLQP-21 and its analogs are emerging as promising therapeutic agents for a range of conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This guide provides an objective comparison of the performance of various this compound analogs, supported by experimental data, to aid in the assessment of their therapeutic potential.
I. Comparative Efficacy of this compound Analogs
The therapeutic efficacy of this compound analogs is primarily mediated through their interaction with the complement C3a receptor 1 (C3aR1), a G-protein coupled receptor (GPCR).[1][2] Activation of C3aR1 initiates a signaling cascade that leads to various cellular responses. The potency and efficacy of different analogs can vary significantly based on their amino acid sequence. Below is a summary of the quantitative data from various studies.
| Analog/Ligand | Assay | Cell Line | Species | EC50 | Reference |
| Mouse this compound | β-arrestin recruitment | HTLA | Human C3aR1 | 10.3 μM | [1][3][4] |
| Human this compound | β-arrestin recruitment | HTLA | Human C3aR1 | 68.8 μM | [1][3][4] |
| C3a | β-arrestin recruitment | HTLA | Human C3aR1 | 3.0 μM | [1] |
| DArg10_DAla20 | Gαi3 dissociation (BRET) | HEK293T | Human C3aR1 | Potency similar to C3a63–77 | [5] |
| TLQP-11 | Stomach fundus strip contraction | Rat | Rat | Inactive up to 10 μM | [1] |
| HFHH-10 | Stomach fundus strip contraction | Rat | Rat | Modest activity (75% response at 10 μM) | [1] |
| Rat this compound | Intracellular Ca2+ Mobilization | O-342 (ovary cells) | Rat | 347 nM | [6] |
| This compound | Intracellular Ca2+ Mobilization | CHO cells | Hamster | 0.1 μM - 10 μM (significant increases) | [7] |
| Mouse this compound | ERK1/2 Phosphorylation | CHO-C3aR | Human C3aR | 83.6 nM | [8] |
| Human this compound | ERK1/2 Phosphorylation | CHO-C3aR | Human C3aR | 587 nM | [8] |
II. Key Signaling Pathways
The binding of this compound and its analogs to C3aR1 triggers a canonical GPCR signaling pathway. This involves the activation of Phospholipase C (PLC)-β, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevation in intracellular calcium and the activation of DAG lead to the activation of downstream effectors, including Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8][9]
III. Experimental Protocols
A. Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Culture cells (e.g., CHO-K1 cells stably expressing C3aR1) in appropriate media and conditions.
-
Seed cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of the this compound analogs in an appropriate assay buffer.
-
Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence.
-
The instrument then automatically adds the compound solutions to the wells.
-
Immediately following compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the analog that produces 50% of the maximal response.
B. ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of receptor activation.
1. Cell Culture and Stimulation:
-
Culture cells in appropriate media and seed them in multi-well plates.
-
Prior to stimulation, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound analogs for a specific time (e.g., 5-10 minutes) at 37°C.
2. Cell Lysis:
-
After stimulation, wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well to extract cellular proteins.
-
Incubate on ice to ensure complete lysis.
3. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Plot this ratio against the logarithm of the analog concentration to determine the EC50 value.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the activity of this compound analogs.
This guide provides a foundational understanding of the comparative assessment of this compound analogs. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The continued exploration of these compounds holds significant promise for the development of novel therapeutics.
References
- 1. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the this compound Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the C3a Receptor (C3AR1) as the Target of the VGF-derived Peptide this compound in Rodent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound is a low potency partial C3aR activator on human primary macrophages [frontiersin.org]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of TLQP-21
For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive peptides like TLQP-21 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, encompassing safety precautions, step-by-step disposal protocols, and relevant biological context.
I. General Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. As a bioactive peptide, direct contact should be minimized. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the lyophilized powder or solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.
II. Quantitative Data Summary
While specific quantitative data for disposal are not available, the following table summarizes key properties of this compound relevant to its handling and preparation for disposal.
| Property | Value |
| Molecular Formula | C₁₀₇H₁₇₀N₄₀O₂₆ |
| Molecular Weight | 2432.77 g/mol |
| Appearance | White lyophilized powder |
| Solubility | Soluble in water (up to 1 mg/ml) |
| Storage Temperature | -20°C (lyophilized) |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste should follow a multi-step process to ensure safety and compliance with institutional and local regulations. This process involves inactivation, segregation, and proper disposal of solid and liquid waste.
Step 1: Inactivation of Bioactive Peptide
Before disposal, it is a best practice to inactivate the biological activity of this compound. This can be achieved through chemical degradation.
-
For Unused or Expired this compound Solutions:
-
Prepare a 10% bleach solution (sodium hypochlorite) or a 1 M sodium hydroxide (NaOH) solution.
-
Add the inactivating solution to the this compound solution in a 1:10 ratio (peptide solution to inactivating solution).
-
Allow the mixture to sit for at least 2 hours to ensure complete denaturation of the peptide.
-
-
For Solid this compound Waste (e.g., contaminated vials):
-
Rinse the vial with a small amount of the 10% bleach or 1 M NaOH solution.
-
Let the rinse solution sit in the vial for at least 2 hours.
-
Dispose of the rinse solution as hazardous chemical waste.
-
Step 2: Segregation and Disposal of Liquid Waste
Liquid waste containing this compound, especially solutions prepared with trifluoroacetic acid (TFA), must be handled as hazardous chemical waste.
-
TFA-Containing Solutions:
-
Do not pour down the drain. TFA is corrosive and harmful to aquatic life.[1]
-
Collect all TFA-containing waste, including the inactivated peptide solutions, in a designated, properly labeled, and sealed hazardous waste container.[2] The container should be made of a material compatible with acids, such as glass or polyethylene.[2][3]
-
The waste container must be labeled "Hazardous Waste" and clearly indicate "Trifluoroacetic Acid" and "Peptide Waste".[2][3]
-
-
Aqueous Solutions (without TFA):
-
After inactivation, these solutions should still be collected as chemical waste. While less hazardous than TFA-containing solutions, they should not be disposed of down the sanitary sewer without consulting your institution's Environmental Health and Safety (EHS) office.
-
Step 3: Disposal of Solid Waste
All solid materials that have come into contact with this compound are considered contaminated and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other sharps should be placed in a designated sharps container.[4][5]
-
Contaminated Labware: Vials, pipette tips, and gloves should be collected in a biohazard bag or a designated container for chemical waste.[4][6]
-
Labeling: All solid waste containers must be clearly labeled as "Biohazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.[4]
Step 4: Final Disposal
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.[7] They will ensure that the waste is transported to a licensed hazardous waste disposal facility.
IV. Experimental Protocols and Signaling Pathways
Understanding the biological context of this compound can reinforce the importance of its proper handling and disposal. This compound exerts its biological effects primarily through the C3a receptor 1 (C3aR1), a G protein-coupled receptor (GPCR).[8][9][10]
Experimental Workflow for Waste Disposal
Caption: Workflow for the proper disposal of this compound waste.
This compound/C3aR1 Signaling Pathway
The binding of this compound to C3aR1 initiates a downstream signaling cascade.[9] This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[9]
Caption: Simplified signaling pathway of this compound via the C3aR1 receptor.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. realpeptides.co [realpeptides.co]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. essex.ac.uk [essex.ac.uk]
- 7. business-services.miami.edu [business-services.miami.edu]
- 8. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, A VGF-Derived Peptide Endowed of Endocrine and Extraendocrine Properties: Focus on In Vitro Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular identity of the this compound peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for TLQP-21
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure and contamination when working with peptides like TLQP-21.[2] All personnel must be trained on the proper use and disposal of PPE.[3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Rationale |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles[1]- Chemical-resistant gloves (e.g., nitrile)[1][3]- Laboratory coat or gown[1][3] | Protects eyes from splashes and skin from contact.[4] |
| Handling of Lyophilized Powder | - All routine PPE- Dust respirator or a properly fitted N95 mask[1] | Minimizes inhalation of the peptide powder, which could cause respiratory irritation.[1][4] |
| Large Spills | - Full suit[1]- Splash goggles[1]- Dust respirator[1]- Boots[1]- Chemical-resistant gloves[1] | Provides comprehensive protection during cleanup of significant spills. |
Operational Plan: Step-by-Step Handling of this compound
Proper handling from storage to use is critical to maintain the integrity of this compound and prevent degradation.[5]
Storage
Proper storage is essential to maintain the stability and efficacy of this compound.
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Lyophilized (unreconstituted) | -20°C[6] | Long-term (up to 36 months)[6] | Keep desiccated and protected from light.[6][7] Allow the vial to reach room temperature before opening to prevent condensation.[8] |
| In Solution (reconstituted) | -20°C[6] | Short-term (up to 1 month)[6] | Aliquot to avoid multiple freeze-thaw cycles.[6] |
Reconstitution
Careful reconstitution is necessary to ensure the peptide is fully dissolved without being denatured.
Experimental Protocol: Reconstitution of this compound
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature, preferably in a desiccator.[9] Clean the vial's rubber stopper with an alcohol swab.
-
Solvent Selection: The choice of solvent depends on the experimental requirements. Sterile, distilled water or a buffer solution (e.g., PBS at pH 7) are common choices.[9] For peptides with solubility issues, a small amount of a 50% (v/v) DMSO/water mixture can be used, followed by dilution with the desired buffer.[9]
-
Dissolution: Slowly inject the chosen solvent down the side of the vial.[5] Gently swirl or vortex the vial to dissolve the peptide.[4] Avoid vigorous shaking to prevent denaturation.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use vials.[7]
-
Storage: Store the aliquots at -20°C for up to one month.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Disposal Plan
Proper disposal of this compound and associated materials is a critical component of laboratory safety and environmental responsibility.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused Peptide (lyophilized or solution) | Collect in a designated chemical waste container.[3] Do not dispose of down the drain or in regular trash.[3] |
| Contaminated Labware (vials, pipette tips, etc.) | Dispose of in a designated sharps or chemical waste container as appropriate.[2] |
| Contaminated PPE (gloves, lab coats) | Remove and dispose of according to institutional guidelines for chemically contaminated waste.[2] |
All waste must be disposed of in accordance with local, state, and federal regulations.[2]
Spill Response
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Experimental Protocol: this compound Spill Cleanup
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[3]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Table 1, potentially including respiratory protection for large powder spills.[1][3]
-
Contain and Absorb: For liquid spills, use an absorbent material from a chemical spill kit to contain and absorb the substance.[3] For powder spills, gently cover with a damp paper towel to avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent.[3]
-
Dispose of Waste: All cleanup materials must be collected and disposed of as chemical waste.[3]
-
Report: Report the incident to the laboratory supervisor or safety officer.
This compound Signaling Pathway
This compound is a multifunctional neuropeptide that has been shown to bind to the G-protein-coupled receptor C3aR1.[10][11] Its signaling cascade involves the activation of phospholipase C (PLC) and subsequent downstream effects.[10]
This document is intended to serve as a guide for the safe handling of this compound in a laboratory setting. It is not exhaustive, and all personnel should be familiar with their institution's specific safety protocols and guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific questions or concerns.
References
- 1. benchchem.com [benchchem.com]
- 2. realpeptides.co [realpeptides.co]
- 3. biovera.com.au [biovera.com.au]
- 4. benchchem.com [benchchem.com]
- 5. methodpeptides.com [methodpeptides.com]
- 6. adooq.com [adooq.com]
- 7. genscript.com [genscript.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Pharmacological and Biochemical Characterization of this compound Activation of a Binding Site on CHO Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The this compound Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
